molecular formula C10H21N3O4S B608774 Lysine thiazolidine carboxylate CAS No. 57762-37-5

Lysine thiazolidine carboxylate

Cat. No.: B608774
CAS No.: 57762-37-5
M. Wt: 279.355
InChI Key: QWFJCFXFOAIKGS-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lysine thiazolidine carboxylate is a bioactive chemical that features a thiazolidine ring, a saturated five-membered heterocycle containing both sulfur and nitrogen atoms . Thiazolidine carboxylates, such as thiazolidine-4-carboxylate, are recognized in biochemical research as naturally occurring sulfur analogues of the amino acid proline . These compounds are of significant scientific interest due to their dual potential for both beneficial and toxic effects in cellular systems . Research indicates that thiazolidine carboxylates can be metabolized by enzymes in the proline catabolic pathway, specifically by proline dehydrogenase (PRODH), often with higher catalytic efficiency than proline itself . The investigation of this compound and related compounds provides a valuable tool for researchers exploring sulfur amino acid metabolism, enzyme kinetics, and the complex biological roles of thioprolines .

Properties

CAS No.

57762-37-5

Molecular Formula

C10H21N3O4S

Molecular Weight

279.355

IUPAC Name

4-Thiazolidinecarboxylic acid, compd. with l-lysine (1:1)

InChI

InChI=1S/C6H14N2O2.C4H7NO2S/c7-4-2-1-3-5(8)6(9)10;6-4(7)3-1-8-2-5-3/h5H,1-4,7-8H2,(H,9,10);3,5H,1-2H2,(H,6,7)/t5-;/m0./s1

InChI Key

QWFJCFXFOAIKGS-JEDNCBNOSA-N

SMILES

O=C(C1NCSC1)O.N[C@@H](CCCCN)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lysine thiazolidine carboxylate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Lysine Thiazolidine Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine (B10760008) thiazolidine (B150603) carboxylate (CAS No. 57762-37-5) is a salt formed between the amino acid L-lysine and thiazolidine-4-carboxylic acid. While primarily utilized in the cosmetics industry as a skin and hair conditioning agent with sebum-regulating properties, its unique chemical structure, combining a bioavailable source of cysteine (from the thiazolidine ring) and an essential amino acid (lysine), presents potential for broader applications in dermatological and pharmaceutical research. This technical guide provides a comprehensive overview of the known physicochemical properties, a postulated synthesis approach, and an exploration of its biological activities, with a focus on its role in sebum regulation. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established information with data from related compounds and general chemical principles to provide a thorough and practical resource.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of lysine thiazolidine carboxylate are not widely available. The following tables summarize the known identifiers and estimated properties based on the constituent molecules, L-lysine and thiazolidine-4-carboxylic acid.

Table 1: General and Chemical Identifiers

PropertyValueSource
Chemical Name L-lysine, mono(4-thiazolidinecarboxylate)[1]
CAS Number 57762-37-5[2]
Molecular Formula C₁₀H₂₁N₃O₄S[2]
Molecular Weight 279.36 g/mol [2]
Canonical SMILES C1SCC(NC1)C(=O)O.C(CCN)CC(C(=O)O)N[3]
Physical Description Assumed to be a solid powder[2]

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueNotes and Rationale
Melting Point (°C) Decomposition expectedAmino acid salts often decompose upon heating. For reference, L-lysine decomposes at 224 °C.
Boiling Point (°C) Not applicableDecomposes before boiling.
Solubility in Water HighAs a salt of a hydrophilic amino acid and a polar carboxylic acid, it is expected to be highly soluble in water. The solubility of amino acid salts is generally high.[4][5][6]
pKa Multiple values expectedExpected to have pKa values corresponding to the carboxylic acid of thiazolidine-4-carboxylic acid (estimated ~1.5-2.5), the secondary amine of the thiazolidine ring (estimated ~6-7), and the α-amino and ε-amino groups of lysine (~9 and ~10.5, respectively). The pKa of thiazolidine-4-carboxylic acid has been reported as 1.51 and 6.21.

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, based on general principles of amine salt formation, a straightforward acid-base reaction can be postulated.

Postulated Synthesis Protocol

Reaction Scheme:

L-Lysine + Thiazolidine-4-carboxylic acid → this compound

Materials:

  • L-Lysine

  • Thiazolidine-4-carboxylic acid

  • Deionized water or a suitable polar solvent (e.g., ethanol/water mixture)

Procedure:

  • Equimolar amounts of L-lysine and thiazolidine-4-carboxylic acid are dissolved in a minimal amount of deionized water or a suitable solvent system.

  • The solution is stirred at room temperature for a period of 1-2 hours to ensure complete salt formation.

  • The solvent is then removed under reduced pressure (e.g., using a rotary evaporator).

  • The resulting solid is further dried under vacuum to yield this compound.

Workflow for Postulated Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_product Product L-Lysine L-Lysine Dissolve_in_Solvent Dissolve in Polar Solvent L-Lysine->Dissolve_in_Solvent Thiazolidine-4-carboxylic_acid Thiazolidine-4-carboxylic_acid Thiazolidine-4-carboxylic_acid->Dissolve_in_Solvent Stir_at_RT Stir at Room Temperature (1-2h) Dissolve_in_Solvent->Stir_at_RT Solvent_Removal Solvent Removal (Rotary Evaporation) Stir_at_RT->Solvent_Removal Vacuum_Drying Vacuum Drying Solvent_Removal->Vacuum_Drying Lysine_Thiazolidine_Carboxylate Lysine_Thiazolidine_Carboxylate Vacuum_Drying->Lysine_Thiazolidine_Carboxylate

Caption: Postulated synthesis workflow for this compound.

Characterization Methods

Characterization of the synthesized salt would involve standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic peaks for both the lysine and thiazolidine-4-carboxylic acid moieties. The chemical shifts would be influenced by the salt formation.

    • ¹³C NMR: Would provide a carbon skeleton fingerprint of the salt.

  • Infrared (IR) Spectroscopy: Key absorptions would include the carboxylate (COO⁻) stretch (typically around 1600-1550 cm⁻¹ and 1400 cm⁻¹), N-H stretches from the amine and ammonium (B1175870) groups, and C-H stretches.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be suitable to observe the individual ions of L-lysine (m/z [M+H]⁺ ≈ 147.11) and thiazolidine-4-carboxylic acid (m/z [M-H]⁻ ≈ 132.02).

  • Elemental Analysis: To confirm the elemental composition (C, H, N, S, O) of the synthesized salt.

Biological Activity and Mechanism of Action

This compound is primarily known for its application in cosmetic formulations, particularly for its role in regulating sebum production on the skin and scalp.[7][8] It is often used in combination with lysine carboxymethyl cysteinate in a proprietary blend.[7][8]

Sebum Regulation

The proposed mechanism for the sebum-regulating effect of this compound is linked to the delivery of sulfur in a bioavailable form.[7]

  • Sulfur's Role: Sulfur-containing compounds have long been used in dermatology to treat conditions associated with excess sebum, such as acne and seborrheic dermatitis.[8] The sulfur is thought to have a normalizing effect on the sebaceous glands.

  • Bioavailability: The thiazolidine ring of the molecule acts as a pro-drug for cysteine, a sulfur-containing amino acid.[9] This allows for a more controlled and targeted delivery of sulfur to the skin, potentially avoiding the irritation and comedogenicity associated with inorganic sulfur.[8][10]

  • Lysine's Contribution: Lysine, an essential amino acid, is crucial for collagen synthesis and overall skin health.[11] Its presence in the salt may contribute to maintaining skin integrity.

Postulated Signaling Pathway for Sebum Regulation

The precise signaling pathway through which this compound modulates sebocyte function is not well-documented. However, based on the known effects of sulfur-containing compounds and the general biology of sebocytes, a hypothetical pathway can be proposed. This involves the normalization of sebaceous gland activity, potentially through the modulation of pathways involved in lipid synthesis and inflammation.

G cluster_input Input cluster_delivery Delivery & Conversion cluster_cellular_effects Cellular Effects in Sebocytes cluster_outcome Outcome LTC Lysine Thiazolidine Carboxylate Cysteine Cysteine Release (Bioavailable Sulfur) LTC->Cysteine Hydrolysis Modulation Modulation of Sebocyte Activity Cysteine->Modulation Lipid_Synthesis Decreased Lipid Synthesis Modulation->Lipid_Synthesis Anti_inflammatory Anti-inflammatory Effects Modulation->Anti_inflammatory Sebum_Regulation Sebum Regulation Lipid_Synthesis->Sebum_Regulation Anti_inflammatory->Sebum_Regulation

Caption: Hypothesized signaling pathway for sebum regulation by this compound.

Experimental Protocols

Due to the lack of specific published experimental protocols for this compound, this section provides general methodologies for key experiments that would be cited in its characterization and evaluation, based on standard laboratory practices.

Determination of pKa by Potentiometric Titration
  • Preparation of the Analyte Solution: A precisely weighed amount of this compound is dissolved in a known volume of deionized water (e.g., 0.01 M solution).

  • Titration Setup: The solution is placed in a thermostated vessel and a calibrated pH electrode is immersed in it.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette. After each addition, the solution is stirred, and the pH is recorded once it stabilizes. The titration is continued past the equivalence points.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa values are determined from the pH at the half-equivalence points.

Measurement of Aqueous Solubility by the Gravimetric Method
  • Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is allowed to stand, and then a clear aliquot is carefully withdrawn, ensuring no solid particles are transferred.

  • Solvent Evaporation: The aliquot is transferred to a pre-weighed container, and the solvent is evaporated to dryness in an oven at a temperature below the decomposition point of the compound.

  • Quantification: The container with the dried solute is weighed, and the mass of the dissolved solid is determined. The solubility is then calculated and expressed in g/100 mL or mol/L.

Conclusion

References

In Vitro Biological Screening of Thiazolidine Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidine (B150603) carboxylates, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds, structurally related to proline, have been investigated for their potential as antioxidant, anticancer, and enzyme inhibitory agents. This technical guide provides an in-depth overview of the in vitro biological screening methodologies applied to thiazolidine carboxylates, with a focus on data interpretation and experimental design. While specific data for lysine (B10760008) thiazolidine carboxylate is limited in the public domain, this guide leverages findings from closely related thiazolidine-4-carboxylic acid derivatives to provide a comprehensive framework for researchers.

Antioxidant Activity Screening

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. Thiazolidine derivatives have been explored for their capacity to scavenge free radicals and mitigate oxidative damage.[1]

Common In Vitro Antioxidant Assays

A variety of spectrophotometric assays are commonly employed to evaluate the antioxidant potential of thiazolidine carboxylates.[2]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[3]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: In this method, the pre-formed ABTS radical cation is reduced by the antioxidant compound, leading to a decrease in absorbance.[3]

  • Nitric Oxide (NO) Scavenging Assay: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a reactive nitrogen species.[3]

  • Phosphomolybdenum Method (Total Antioxidant Capacity): This method determines the total antioxidant capacity of a compound by measuring the reduction of Mo(VI) to Mo(V).

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general framework for assessing the DPPH radical scavenging activity of a test compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.004% w/v in methanol)

  • Test compound solutions at various concentrations (e.g., 50, 75, 100 µg/mL in methanol)[3]

  • Methanol (B129727) (as blank)

  • Ascorbic acid (as a positive control)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Create a series of dilutions of the test compound from the stock solution.

  • Add a specific volume of each test compound dilution to a set volume of the DPPH solution.[3]

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) against a methanol blank.[3]

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[3]

Data Presentation:

The antioxidant activity of various 2-aryl thiazolidine-4-carboxylic acids is often presented in terms of their IC50 values for different radical scavenging assays.

Compound/AssayDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)NO Scavenging IC50 (µg/mL)
Reference Standard (e.g., Ascorbic Acid) ValueValueValue
Thiazolidine Derivative 1 ValueValueValue
Thiazolidine Derivative 2 ValueValueValue
Thiazolidine Derivative 3 ValueValueValue
(Note: The above table is a template. Specific values for lysine thiazolidine carboxylate are not readily available in published literature.)

Workflow for Antioxidant Activity Screening

G cluster_prep Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep Prepare Test Compound and Control Solutions dpph DPPH Assay prep->dpph Incubate with radical solution abts ABTS Assay prep->abts Incubate with radical solution no NO Scavenging Assay prep->no Incubate with radical solution spec Spectrophotometric Measurement dpph->spec abts->spec no->spec calc Calculate % Inhibition spec->calc ic50 Determine IC50 Values calc->ic50

Caption: General workflow for in vitro antioxidant activity screening.

Anticancer Activity Screening

The potential of thiazolidine derivatives as anticancer agents has been an active area of research.[4] In vitro screening against various cancer cell lines is the first step in evaluating their cytotoxic and antiproliferative effects.[5][6]

Common In Vitro Anticancer Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals, which can be solubilized and quantified.[7]

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): These assays, often analyzed by flow cytometry, differentiate between viable, apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Flow cytometry analysis of DNA content is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle.[8]

Experimental Protocol: MTT Assay

This protocol outlines the general steps for assessing the cytotoxicity of a test compound using the MTT assay.

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7, MDA-MB-231)[7]

  • Complete cell culture medium

  • Test compound solutions at various concentrations

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours until formazan crystals are formed.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Data Presentation:

The anticancer activity of thiazolidinone derivatives is typically reported as IC50 values against a panel of cancer cell lines.

CompoundCell LineIC50 (µM)
Reference Drug (e.g., Doxorubicin) MCF-7Value
MDA-MB-231Value
Thiazolidinone Derivative 1 MCF-7Value[6][7]
MDA-MB-231Value[6][7]
Thiazolidinone Derivative 2 MCF-7Value[6][7]
MDA-MB-231Value[6][7]
(Note: The above table is a template. Specific values for this compound are not readily available in published literature.)

Signaling Pathway in Thiazolidinone-Induced Apoptosis

G compound Thiazolidinone Derivative ros Increased ROS Generation compound->ros mito Mitochondrial Membrane Potential Disruption ros->mito cyto Cytochrome c Release mito->cyto caspase Caspase Activation (e.g., Caspase-9) cyto->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Potential intrinsic apoptotic pathway induced by thiazolidinones.

Enzyme Inhibition Screening

Thiazolidine derivatives have been shown to inhibit the activity of various enzymes, suggesting their potential as therapeutic agents for a range of diseases.

Target Enzymes and Assays
  • Carbonic Anhydrases (CAs): Inhibition of CAs has therapeutic applications in conditions like glaucoma and epilepsy. Assays typically measure the inhibition of the enzyme's esterase or hydratase activity.[9]

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Ellman's method is a commonly used spectrophotometric assay.[9]

  • Xanthine (B1682287) Oxidase (XO): XO inhibitors are used to treat hyperuricemia and gout. The assay measures the inhibition of the oxidation of xanthine to uric acid.[10]

  • Proline Dehydrogenase (PRODH): Some thiazolidine carboxylates can act as substrates for proline catabolic enzymes.[11]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a general method for assessing the inhibition of carbonic anhydrase.

Materials:

  • Human carbonic anhydrase isoenzymes (e.g., hCA I, hCA II)[9]

  • Tris-HCl buffer

  • p-Nitrophenylacetate (as substrate)

  • Test compound solutions at various concentrations

  • Acetazolamide (as a positive control)[9]

  • Spectrophotometer

Procedure:

  • Pre-incubate the enzyme with various concentrations of the test compound in a buffer solution.

  • Initiate the enzymatic reaction by adding the substrate (p-nitrophenylacetate).

  • Monitor the formation of the product (p-nitrophenol) by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm).

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC50 value and, if applicable, perform kinetic studies to determine the inhibition constant (Ki) and the mechanism of inhibition.[9]

Data Presentation:

Enzyme inhibition data for thiazolidin-4-one derivatives are often presented as IC50 and/or Ki values.

CompoundTarget EnzymeIC50 (nM)Ki (nM)
Reference Inhibitor (e.g., Acetazolamide) hCA IValueValue[9]
hCA IIValueValue[9]
Thiazolidin-4-one Derivative 1 hCA IValueValue[9]
hCA IIValueValue[9]
Thiazolidin-4-one Derivative 2 AChEValueValue[9]
BChEValueValue[9]
(Note: The above table is a template. Specific values for this compound are not readily available in published literature.)

Logical Relationship in Enzyme Inhibition Studies

G start Synthesized Thiazolidine Derivative screen Primary Screening (IC50 Determination) start->screen kinetic Kinetic Studies (Ki and Mechanism) screen->kinetic Active Compounds docking Molecular Docking Studies kinetic->docking sar Structure-Activity Relationship (SAR) Analysis kinetic->sar docking->sar lead Lead Compound Identification sar->lead

Caption: Logical flow from initial screening to lead compound identification.

The in vitro biological screening of thiazolidine carboxylates is a critical step in the identification of novel therapeutic agents. This guide provides a comprehensive overview of the key assays and methodologies for evaluating their antioxidant, anticancer, and enzyme inhibitory activities. While the focus has been on the broader class of thiazolidine-4-carboxylic acid derivatives due to the current availability of data, the principles and protocols outlined herein are directly applicable to the screening of this compound. Further research is warranted to specifically elucidate the biological activity profile of this particular salt. The structured presentation of data and detailed experimental workflows are intended to aid researchers in the design and execution of their own screening programs.

References

Investigating the Mechanism of Action of Lysine Thiazolidine Carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide aims to provide a comprehensive overview of the mechanism of action of lysine (B10760008) thiazolidine (B150603) carboxylate. However, a thorough review of the current scientific literature reveals a significant lack of in-depth studies on the specific biological activities of this compound. While various thiazolidine derivatives have been extensively researched for their therapeutic potential, information on lysine thiazolidine carboxylate is primarily limited to its application in the cosmetics industry. This document summarizes the available information and highlights the distinction between this compound and other functionally different thiazolidine-based compounds.

Introduction to this compound

This compound is the lysine salt of thiazolidine carboxylic acid.[1] It is primarily recognized and used as an ingredient in cosmetic and personal care products.[2][3] Its main reported functions in these formulations are as a skin conditioning agent and a surfactant .[4][5][6][7] As a skin conditioning agent, it helps to maintain the skin in good condition, while its surfactant properties allow it to act as a cleansing agent by reducing surface tension and aiding in the removal of dirt and oils.[4]

A chemical supplier has listed this compound as a "bioactive chemical" and suggested a potential interaction with the Platelet-Activating Factor Receptor (PAFR). However, this claim is not substantiated by any publicly available experimental studies or peer-reviewed literature found during the comprehensive search.

Distinction from Other Thiazolidine Derivatives

It is crucial to differentiate this compound from other well-studied thiazolidine derivatives to avoid erroneous attribution of their biological effects. The thiazolidine ring is a versatile scaffold that has been incorporated into numerous compounds with diverse pharmacological activities.[8][9]

Notable examples of distinct thiazolidine derivatives include:

  • Thiazolidinediones (TZDs): This class of compounds, which includes drugs like pioglitazone (B448) and rosiglitazone, acts as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ). Their mechanism of action is well-established in the treatment of type 2 diabetes, where they improve insulin (B600854) sensitivity.[10]

  • Thiazolidine-2-carboxylic acid (β-thiaproline): This compound is an analog of the amino acid proline. Studies have shown that it can act as a competitive inhibitor of proline in protein synthesis.[11]

  • L-2-oxothiazolidine-4-carboxylic acid (OTC): This molecule serves as a prodrug for cysteine, a precursor to the antioxidant glutathione (B108866). Its mechanism involves cellular uptake and subsequent enzymatic conversion to cysteine, thereby boosting intracellular glutathione levels and protecting against oxidative stress.

  • Other Thiazolidine-based compounds: A wide array of synthetic thiazolidine derivatives have been investigated for various therapeutic purposes, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[8][9][12][13][14]

The specific attachment of lysine to the thiazolidine carboxylate moiety in the subject compound likely modifies its chemical properties and biological activity compared to these other derivatives. However, without dedicated research, its precise mechanism of action remains speculative.

Current Data and Experimental Protocols: A Notable Gap

A comprehensive search for quantitative data and detailed experimental protocols concerning the mechanism of action of this compound did not yield any specific results. The scientific literature lacks studies investigating its effects on cellular signaling pathways, receptor binding affinities (beyond the unverified claim regarding PAFR), or its broader physiological impact in biological systems.

Consequently, it is not possible to present a summary of quantitative data in tabular format or to provide detailed methodologies for key experiments as these do not appear to have been published.

Signaling Pathways and Logical Relationships: Uncharted Territory

Due to the absence of research on the molecular targets and signaling cascades affected by this compound, no signaling pathway diagrams can be generated at this time. The creation of such visualizations would be purely speculative and not based on scientific evidence.

Conclusion and Future Directions

The current body of scientific knowledge on the mechanism of action of this compound is sparse and limited to its functional role in cosmetic formulations. While the broader family of thiazolidine derivatives encompasses a rich and diverse range of bioactive molecules, this compound itself remains largely uncharacterized from a pharmacological and biochemical perspective.

For researchers, scientists, and drug development professionals, this represents a significant knowledge gap and a potential area for novel investigation. Future research should focus on:

  • In vitro screening: Assessing the biological activity of this compound across a range of cell-based assays to identify potential therapeutic effects.

  • Target identification: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify specific molecular targets.

  • Mechanism of action studies: Elucidating the downstream signaling pathways modulated by this compound upon target engagement.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to understand the contribution of the lysine and thiazolidine moieties to its biological activity.

Until such studies are conducted and published, any discussion of the in-depth mechanism of action of this compound remains speculative. The scientific community is encouraged to undertake foundational research to explore the potential of this currently understudied molecule.

References

Cellular Uptake and Metabolism of Lysine Thiazolidine Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine (B10760008) thiazolidine (B150603) carboxylate is a compound with potential applications in various fields, including cosmetics and potentially as a prodrug. Understanding its cellular uptake and subsequent metabolic fate is crucial for evaluating its efficacy and safety. This technical guide provides a comprehensive overview of the currently understood and hypothesized pathways for the cellular transport and metabolism of lysine thiazolidine carboxylate. Due to the limited direct research on this specific salt, this guide synthesizes information from studies on its constituent components—lysine and thiazolidine-4-carboxylate (T4C)—and related thiazolidine derivatives. This document details the enzymatic processes, presents quantitative kinetic data, outlines relevant experimental protocols, and provides visual diagrams of the key pathways and workflows.

Introduction to this compound

This compound is a salt formed from the essential amino acid L-lysine and thiazolidine-4-carboxylic acid.[1] While it is utilized in the cosmetics industry as a skin conditioning agent and surfactant, its biological activity at the cellular level is not extensively documented.[2][3] Thiazolidine-4-carboxylic acid (T4C), a key component, is a sulfur-containing analog of proline and is known to be a condensation product of L-cysteine and formaldehyde.[4] Research into T4C and other 2-substituted thiazolidine-4(R)-carboxylic acids suggests their potential as prodrugs of L-cysteine, which is a rate-limiting amino acid in the synthesis of the critical antioxidant glutathione (B108866) (GSH).[5][6] The metabolic pathways of these thiazolidine derivatives often intersect with those of proline.[4]

Cellular Uptake Mechanisms

Direct studies on the cellular uptake of this compound have not been identified in the current body of scientific literature. However, based on its structure as a salt of an amino acid and a proline analog, a hypothesized uptake mechanism can be proposed. It is likely that in a physiological environment, the salt dissociates into L-lysine and thiazolidine-4-carboxylate, which are then transported into the cell by their respective transporters.

L-Lysine Transport

The intestinal absorption of L-lysine is a well-studied process that involves both sodium-dependent and sodium-independent transport mechanisms across different domains of the plasma membrane.[7] Uptake from the apical side is primarily a sodium-independent process, shared with other cationic and large neutral amino acids.[7] Conversely, the efflux of L-lysine across the basolateral membrane into the circulation is a sodium-dependent process.[7] L-amino acid transporters (LATs) are a key family of proteins involved in these processes.[8][9]

Thiazolidine-4-Carboxylate Transport

Given that T4C is a structural analog of proline, it is plausible that it is transported into cells via proline transporters. The cellular uptake of pyrroline-5-carboxylate, another proline-related intermediate, is known to be mediated by a specific carrier protein.[10] It is reasonable to hypothesize that a similar mechanism may be involved in the transport of T4C.

Metabolic Pathways

The metabolism of this compound is anticipated to proceed via the independent metabolism of its dissociated components.

Metabolism of L-Lysine

L-lysine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. Its catabolism in mammals occurs primarily through two pathways: the saccharopine pathway, which is predominant in extracerebral tissues, and the pipecolate pathway, which is the major route in the brain.[11][12][13] Both pathways converge to produce α-aminoadipate δ-semialdehyde (AASA).[12] Lysine also serves as a precursor for the synthesis of other important molecules, such as carnitine, and is subject to various post-translational modifications.[14]

Metabolism of Thiazolidine-4-Carboxylate

The metabolism of T4C is linked to proline catabolic enzymes.[4] The bifunctional enzyme Proline Utilization A (PutA), which possesses both proline dehydrogenase (PRODH) and L-glutamate-γ-semialdehyde dehydrogenase (GSALDH) activities, can oxidize T4C.[4] The PRODH-catalyzed oxidation of L-T4C is significantly more efficient than that of L-proline.[4] This oxidation yields Δ2-thiazoline-4-carboxylic acid, which then undergoes non-enzymatic hydrolysis to form N-formyl-cysteine.[15] Subsequently, a cytosolic enzyme hydrolyzes N-formyl-cysteine to L-cysteine and formic acid.[15] This metabolic conversion of T4C to L-cysteine is the basis for its potential as a cysteine prodrug.[5]

Quantitative Data

The following table summarizes the steady-state kinetic parameters of Sinorhizobium meliloti PutA with L-thiazolidine carboxylates and L-proline.[4]

Substratekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)
L-proline1.4 ± 0.118 ± 278
L-T4C1.4 ± 0.10.6 ± 0.12300
L-T2C0.7 ± 0.10.6 ± 0.11200

Data from reference[4]. T4C: Thiazolidine-4-carboxylate, T2C: Thiazolidine-2-carboxylate.

Experimental Protocols

Proline Dehydrogenase (PRODH) Activity Assay

This protocol is adapted from a study on the metabolism of thiazolidine carboxylates by PutA.[4]

Objective: To determine the steady-state kinetic parameters of PutA with L-T4C.

Materials:

  • Purified SmPutA enzyme

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10% glycerol

  • Substrates: L-T4C, L-proline

  • Electron Acceptor: Decylubiquinone (DUQ)

  • Reducing Agent: Dithiothreitol (DTT)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DUQ in ethanol (B145695) and a working solution in the reaction buffer containing DTT.

  • The PRODH activity is monitored by measuring the reduction of DUQ at 275 nm.

  • Set up the reaction mixture in a quartz cuvette containing the reaction buffer and a specific concentration of DUQ.

  • Initiate the reaction by adding a known amount of purified SmPutA enzyme.

  • After a brief incubation period, add the substrate (L-T4C or L-proline) to start the measurement.

  • Record the change in absorbance at 275 nm over time.

  • The initial rates are calculated using the extinction coefficient for DUQ.

  • Repeat the assay with varying substrate concentrations to determine the kinetic parameters (kcat and KM) by fitting the data to the Michaelis-Menten equation.

Visualizations

Proposed Metabolic Pathway of this compound

MetabolicPathway cluster_extracellular Extracellular Space cluster_cellular Cellular Space cluster_uptake Uptake cluster_metabolism Metabolism LTC Lysine Thiazolidine Carboxylate Lys_uptake L-Lysine LTC->Lys_uptake Dissociation T4C_uptake Thiazolidine-4-Carboxylate (T4C) LTC->T4C_uptake Dissociation Lys_met Lysine Catabolism (Saccharopine/Pipecolate Pathways) Lys_uptake->Lys_met Amino Acid Transporters T4C_met T4C Oxidation T4C_uptake->T4C_met Proline Transporters (Hypothesized) Delta2_T4C Δ²-Thiazoline-4- Carboxylic Acid T4C_met->Delta2_T4C PutA (PRODH) N_formyl N-Formyl-Cysteine Delta2_T4C->N_formyl Hydrolysis Cysteine L-Cysteine N_formyl->Cysteine Hydrolysis

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Investigating Cellular Uptake

ExperimentalWorkflow start Start: Hypothesize Uptake Mechanism cell_culture Culture appropriate cell line (e.g., Caco-2 for intestinal absorption) start->cell_culture radiolabel Synthesize radiolabeled This compound (e.g., ¹⁴C or ³H) start->radiolabel incubation Incubate cells with varying concentrations of radiolabeled compound cell_culture->incubation radiolabel->incubation wash_lysis Wash cells to remove extracellular compound and lyse cells incubation->wash_lysis scintillation Quantify intracellular radioactivity using liquid scintillation counting wash_lysis->scintillation kinetics Analyze data to determine uptake kinetics (Km and Vmax) scintillation->kinetics competition Perform competition assays with excess unlabeled lysine, proline, and other amino acids kinetics->competition inhibitors Use metabolic inhibitors to assess energy dependence kinetics->inhibitors conclusion Draw conclusions about the transport mechanism competition->conclusion inhibitors->conclusion

Caption: A logical workflow for studying the cellular uptake of this compound.

Conclusion

While direct research on the cellular fate of this compound is sparse, a scientifically-grounded hypothesis can be formulated based on the known transport and metabolic pathways of its constituent molecules, L-lysine and thiazolidine-4-carboxylate. The available evidence strongly suggests that T4C is metabolized to L-cysteine, highlighting the potential of thiazolidine-based compounds as cysteine prodrugs for applications in drug development, particularly in contexts of oxidative stress. Further research, following the experimental workflows outlined in this guide, is necessary to fully elucidate the cellular uptake and metabolism of this compound and to validate these hypotheses.

References

Preliminary Toxicity Assessment of Lysine Thiazolidine Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct toxicological data exists for Lysine (B10760008) Thiazolidine (B150603) Carboxylate. This guide provides a preliminary assessment based on available information for its constituent components, lysine and thiazolidine carboxylate derivatives, to inform initial safety and risk evaluation for researchers, scientists, and drug development professionals.

Executive Summary

Lysine Thiazolidine Carboxylate is a compound for which a comprehensive toxicological profile is not yet established in publicly available literature. This document synthesizes toxicity information on structurally related compounds, namely lysine and various thiazolidine carboxylic acid derivatives, to provide a foundational understanding of its potential toxicological liabilities. The assessment covers acute toxicity, genotoxicity, and repeated dose toxicity, drawing parallels from data on these related substances. The methodologies for key toxicological assays are detailed to guide future in-vitro and in-vivo studies.

Toxicological Profile of Constituent Moieties

The toxicological profile of this compound can be inferred by examining its constituent parts: the amino acid L-lysine and the thiazolidine carboxylate core.

L-Lysine and its Derivatives

L-lysine is an essential amino acid with a well-established safety profile. Studies on L-lysine hydrochloride and other derivatives indicate low toxicity.

A 13-week oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) for L-lysine hydrochloride at 5.0% in the diet, which corresponds to 3.36 g/kg/day for males and 3.99 g/kg/day for females[1]. No treatment-related adverse effects were observed in clinical signs, body weight, food and water consumption, ophthalmology, gross pathology, organ weights, or histology[1].

An assessment of calcium salts of N-(3-carboxy-1-oxopropyl) derivatives of L-lysine demonstrated low acute oral toxicity with a median lethal dose (LD50) greater than 2,000 mg/kg body weight in rats[2]. Furthermore, this lysine derivative was not found to be a skin sensitizer, was only slightly irritating to the eyes, and was not genotoxic[2]. In a combined repeated dose and reproductive/developmental toxicity screening test, the NOAEL for systemic, reproductive, and developmental toxicity was determined to be 1,000 mg/kg bw/day, the highest dose tested[2].

Thiazolidine Carboxylic Acid and its Derivatives

The toxicological profile of the thiazolidine ring system is more complex and appears to be highly dependent on the specific substitutions and overall chemical structure.

A review of 78 cases of thiazolidine carboxylic acid poisoning highlighted potential neurotoxicity, particularly in children, with symptoms including status epilepticus.[3] Metabolic acidosis and hypoglycemia were also reported.[3] The proposed mechanism for neurotoxicity involves the metabolism of thiazolidine carboxylic acid to formaldehyde (B43269) in the central nervous system.[3]

In contrast, thiazolidine-4-carboxylic acid has been investigated for its antioxidant and anti-toxic properties, particularly in protecting the liver[4]. This suggests that the position of the carboxylic acid group and other structural features can significantly alter the toxicological outcome.

Studies on other derivatives, such as certain N-acylated thiazolidine compounds, have shown a lack of mutagenic or genotoxic effects. For instance, the N-acylated thiazolidine compound ALC67 was found to be non-mutagenic in the Ames test and non-genotoxic in an in-vitro human lymphocyte chromosomal aberration assay[5]. Similarly, certain thiazolidinedione derivatives were found to be safe in acute oral toxicity studies in rats at doses up to 100 mg/kg of body weight.

However, the synthesis of other novel thiazolidine derivatives has resulted in compounds with "extreme toxicity," indicating the potential for significant hazard depending on the molecular design[6].

Data on Related Compounds

The following tables summarize the available quantitative toxicological data for compounds structurally related to this compound.

Table 1: Acute Oral Toxicity Data for Related Compounds
CompoundSpeciesLD50Reference
L-Lysine, N-(3-carboxy-1-oxopropyl) derivs., calcium saltsRat> 2000 mg/kg bw[2]
Thiazolidinedione derivativesRat> 100 mg/kg bw (safe dose)
Table 2: Repeated Dose Toxicity Data for Related Compounds
CompoundSpeciesDurationNOAELReference
L-Lysine hydrochlorideRat13 weeks3.36 g/kg/day (male), 3.99 g/kg/day (female)[1]
L-Lysine, N-(3-carboxy-1-oxopropyl) derivs., calcium saltsRatup to 8 weeks1000 mg/kg bw/day[2]
Table 3: Genotoxicity Data for Related Compounds
CompoundAssaySystemResultReference
L-Lysine, N-(3-carboxy-1-oxopropyl) derivs., calcium saltsNot specifiedNot specifiedNot genotoxic[2]
ALC67 (N-acylated thiazolidine)Ames TestSalmonella TA98, TA100Not mutagenic[5]
ALC67 (N-acylated thiazolidine)Chromosomal AberrationHuman LymphocytesNot genotoxic[5]

Experimental Protocols for Key Toxicity Assessments

The following are detailed methodologies for key experiments that would be essential in a comprehensive preliminary toxicity assessment of this compound.

Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Methodology:

  • Animals: Typically, female rats are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose.

  • Dose Progression: A sequential dosing strategy is employed. The initial dose is selected based on available information. If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

  • Endpoint: The LD50 is calculated using the maximum likelihood method based on the survival/mortality outcomes.

Visualization:

Acute_Oral_Toxicity_Workflow start Start: Select Initial Dose dose_animal Administer Single Oral Dose to One Animal start->dose_animal observe Observe for 14 Days (Toxicity & Mortality) dose_animal->observe outcome Outcome? observe->outcome increase_dose Increase Dose for Next Animal outcome->increase_dose Survival decrease_dose Decrease Dose for Next Animal outcome->decrease_dose Mortality calculate Calculate LD50 (Maximum Likelihood Method) outcome->calculate Stopping Criteria Met increase_dose->dose_animal decrease_dose->dose_animal

Acute Oral Toxicity (OECD 425) Workflow
Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Bacterial Strains: A set of specific bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) are used, which are auxotrophic for histidine or tryptophan, respectively.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to detect metabolites that may be mutagenic.

  • Exposure: The test substance, bacteria, and S9 mix (if applicable) are incubated together.

  • Plating: The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid.

  • Incubation & Scoring: Plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualization:

Ames_Test_Workflow start Start: Prepare Bacterial Strains prepare_test Prepare Test Substance Concentrations start->prepare_test mix_wo_s9 Mix: Bacteria + Test Substance prepare_test->mix_wo_s9 mix_w_s9 Mix: Bacteria + Test Substance + S9 Mix prepare_test->mix_w_s9 plate Plate on Minimal Agar Medium mix_wo_s9->plate mix_w_s9->plate incubate Incubate for 48-72 Hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Compare to Controls) count->analyze end Conclusion: Mutagenic or Non-mutagenic analyze->end

Bacterial Reverse Mutation (Ames) Test Workflow
In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

  • Cell Cultures: Established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Exposure: Cell cultures are exposed to the test substance at various concentrations, both with and without metabolic activation (S9 mix).

  • Treatment Duration: Cells are exposed for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours).

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).

  • Microscopic Analysis: Metaphase spreads are analyzed under a microscope for chromosomal aberrations (e.g., breaks, gaps, deletions, translocations).

  • Endpoint: A substance is considered genotoxic if it produces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.

Visualization:

Chromosomal_Aberration_Test_Workflow start Start: Prepare Mammalian Cell Cultures expose Expose Cells to Test Substance (+/- S9 mix) start->expose arrest Add Spindle Inhibitor to Arrest Cells in Metaphase expose->arrest harvest Harvest, Fix, and Stain Cells arrest->harvest analyze Microscopic Analysis of Chromosomal Aberrations harvest->analyze end Conclusion: Genotoxic or Non-genotoxic analyze->end

In Vitro Chromosomal Aberration Test Workflow

Conclusion and Recommendations

The preliminary toxicity assessment of this compound, based on data from its constituent moieties and related structures, suggests a complex profile that warrants further investigation. While L-lysine and some of its derivatives demonstrate low toxicity, the thiazolidine carboxylate core has been associated with both adverse effects (neurotoxicity) and beneficial properties (antioxidant) depending on its specific chemical form.

It is strongly recommended that the following studies be conducted on this compound to establish a definitive toxicological profile:

  • Acute Oral Toxicity Study (OECD TG 425): To determine the LD50 and identify signs of acute toxicity.

  • Bacterial Reverse Mutation Test (Ames Test, OECD TG 471): To assess its mutagenic potential.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473): To evaluate its potential to cause chromosomal damage.

  • Repeated Dose 28-day or 90-day Oral Toxicity Study in Rodents (OECD TG 407 or 408): To identify target organs of toxicity and establish a NOAEL for risk assessment.

The results of these foundational studies will be critical for any further development and for ensuring the safety of this compound in its intended applications.

References

Discovery of Novel Thiazolidine-Based Therapeutic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The thiazolidine (B150603) ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] This technical guide provides an in-depth overview of recent discoveries in thiazolidine-based therapeutic agents, with a focus on their applications in anticancer, antidiabetic, and antimicrobial therapies. We present summarized quantitative data, detailed experimental protocols for key synthetic and biological evaluation methods, and visualizations of critical signaling pathways and workflows to support researchers, scientists, and drug development professionals in this dynamic field.

Introduction to the Thiazolidine Scaffold

Thiazolidine is a five-membered heterocyclic compound containing a sulfur atom at position 1 and a nitrogen atom at position 3.[2] Its derivatives, particularly thiazolidin-4-ones and thiazolidine-2,4-diones (TZDs), are synthetically versatile and capable of interacting with a wide array of biological targets.[4][5] This versatility has led to their investigation and development as anticancer, anti-inflammatory, antiviral, antidiabetic, and antimicrobial agents.[1][5][6] The ability to readily modify the scaffold at multiple positions allows for the fine-tuning of pharmacological properties, making it a highly attractive starting point for novel drug discovery.[7]

Key Therapeutic Applications & Mechanisms of Action

Antidiabetic Agents: The PPARγ Agonist Pathway

The most prominent clinical application of thiazolidinediones is in the treatment of type 2 diabetes mellitus.[8] Compounds like pioglitazone (B448) and rosiglitazone (B1679542) function as potent agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid metabolism.[9][10][11]

Activation of PPARγ by a TZD ligand initiates a cascade of events that ultimately enhances insulin (B600854) sensitivity.[10][12] The TZD binds to PPARγ in the cytoplasm, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[12] This binding modulates the transcription of numerous genes involved in fatty acid uptake and storage, and glucose metabolism, leading to reduced insulin resistance in adipose tissue, muscle, and the liver.[10][13]

PPARg_Pathway cluster_cell Adipocyte cluster_cyto Cytoplasm cluster_nucleus Nucleus TZD Thiazolidinedione (TZD) PPARg PPARγ TZD->PPARg Binds Complex_cyto PPARγ-RXR Heterodimer PPARg->Complex_cyto Dimerizes with RXR RXR RXR->Complex_cyto PPRE PPRE on DNA Complex_cyto->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Activates mRNA mRNA TargetGenes->mRNA Leads to Proteins Protein Synthesis (e.g., GLUT4, LPL) mRNA->Proteins Translation Effect Increased Insulin Sensitivity & Glucose Uptake Proteins->Effect

Caption: PPARγ signaling pathway activated by thiazolidinediones.
Anticancer Agents: Diverse Mechanisms of Action

Thiazolidine derivatives have emerged as promising anticancer scaffolds, acting through both PPARγ-dependent and PPARγ-independent mechanisms.[7][14] Their structural flexibility allows them to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[4][15]

The anticancer effects are often multifactorial:

  • Cell Cycle Arrest: Many thiazolidinone derivatives can halt the cell cycle, typically at the G1/S or G2/M checkpoints, thereby preventing cancer cell division.[14]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in malignant cells, often through the activation of caspase pathways, without affecting normal cells.[4][14]

  • Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels that tumors need to grow, for example, by targeting key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7]

Anticancer_Mechanisms General Anticancer Mechanisms of Thiazolidinones cluster_mechanisms Molecular Pathways cluster_effects Cellular Outcomes TZD Thiazolidinone Derivative CancerCell Cancer Cell TZD->CancerCell PPARg_dep PPARγ-Dependent CancerCell->PPARg_dep PPARg_indep PPARγ-Independent CancerCell->PPARg_indep VEGFR VEGFR-2 Inhibition CancerCell->VEGFR Apoptosis Apoptosis PPARg_dep->Apoptosis CellCycleArrest Cell Cycle Arrest PPARg_dep->CellCycleArrest PPARg_indep->Apoptosis PPARg_indep->CellCycleArrest Angiogenesis ↓ Angiogenesis VEGFR->Angiogenesis FinalOutcome Reduced Tumor Growth & Proliferation Apoptosis->FinalOutcome CellCycleArrest->FinalOutcome Angiogenesis->FinalOutcome

Caption: Diverse anticancer mechanisms of thiazolidinone derivatives.
Antimicrobial and Antifungal Agents

With the rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents.[16][17] Thiazolidin-4-one derivatives have demonstrated significant activity against a wide spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][16] The mechanism of action can involve the inhibition of essential bacterial enzymes, such as the Mur ligase family, which are critical for the synthesis of the bacterial cell wall.[18] Several studies have reported derivatives with potency greater than or equal to standard reference drugs like ampicillin, ciprofloxacin, and ketoconazole.[16][18]

Data on Novel Thiazolidine-Based Agents

The following tables summarize quantitative data from recent studies, highlighting the potential of novel thiazolidine derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Novel Thiazolidinone Derivatives (IC₅₀ in µM)

Compound Reference MCF-7 (Breast) HepG2 (Liver) A549 (Lung) HT-29 (Colon) Citation(s)
Compound 1 0.37 1.58 - - [4]
Compound 2 0.54 0.24 - - [4]
Compound 4 - - 0.35 0.073 [4]

| Compound 5 | - | - | 3.8 | - |[4] |

Table 2: Enzyme Inhibitory Activity of Thiazolidine Derivatives (IC₅₀ in µM)

Compound Reference Target Enzyme IC₅₀ (µM) Standard (IC₅₀ µM) Citation(s)
Compound 6k Xanthine (B1682287) Oxidase 3.56 Allopurinol (≈8.9) [19]

| Compound 21 | VEGFR-2 | 0.053 | Sorafenib (0.046) |[7] |

Table 3: Antimicrobial Activity of Novel Thiazolidine Derivatives (MIC in µg/mL)

Compound Reference S. aureus B. subtilis E. coli P. aeruginosa C. albicans Citation(s)
Compound AJ5a 62.5 62.5 62.5 125 125 [20]
Compound AJ5d 62.5 62.5 125 125 250 [20]
Compound 5 0.06 0.015 0.015 0.03 0.06 [6]

| Compound 8 | 0.12 | 0.015 | 0.03 | 0.03 | 0.12 |[6] |

Experimental Protocols

A robust and reproducible workflow is essential for the discovery and development of new therapeutic agents.

Drug_Discovery_Workflow Thiazolidine-Based Drug Discovery Workflow A Scaffold Design & Target Identification B Chemical Synthesis A->B C Purification & Structural Characterization (NMR, IR, Mass Spec) B->C D In Vitro Biological Screening (e.g., Cytotoxicity, Enzyme Assay, MIC) C->D E Active? D->E E->A No F Lead Optimization (SAR Studies) E->F Yes F->B G In Vivo Testing (Animal Models) F->G H Preclinical Development G->H

Caption: General workflow for thiazolidine-based drug discovery.
General Synthesis of 2,3-Diaryl-thiazolidin-4-ones

This protocol describes a one-pot synthesis method.

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate aromatic amine (1 mmol) and aromatic aldehyde (1 mmol) in a suitable solvent such as ethanol (B145695) or DMF.

  • Addition of Thiol: Add thioglycolic acid (1.2 mmol) to the mixture.

  • Catalyst (Optional): A catalytic amount of an acid (e.g., glacial acetic acid) or a base can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or under reflux for 2-16 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[19]

  • Work-up: Once the reaction is complete, pour the mixture into crushed ice or cold water.

  • Purification: Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-diaryl-thiazolidin-4-one.[6]

  • Characterization: Confirm the structure of the synthesized compound using spectral methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][20]

General Synthesis of 5-Arylidene-Thiazolidine-2,4-diones (Knoevenagel Condensation)

This method is commonly used to introduce substituents at the C-5 position.

  • Reactant Preparation: In a round-bottom flask, dissolve thiazolidine-2,4-dione (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in a solvent like ethanol or glacial acetic acid.[21]

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (B6355638) or sodium acetate, to the mixture.[21]

  • Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the completion of the reaction by TLC.

  • Work-up: After cooling to room temperature, the solid product often precipitates out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol and then water to remove impurities. The product can be further purified by recrystallization.[22]

  • Characterization: Confirm the structure using appropriate spectral analyses (FT-IR, NMR, Mass Spec).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiazolidine derivatives (e.g., ranging from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL) to each well and incubate for another 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20]

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[20]

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial or fungal strain, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Perspectives

The thiazolidine scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with diverse biological targets underscore its potential for developing next-generation therapeutics.[4][7] Current research highlights significant progress in creating potent anticancer, antidiabetic, and antimicrobial agents.[4][18][23]

Future efforts will likely focus on the design of multi-target or hybrid molecules that can address complex diseases like cancer or diabetes through synergistic mechanisms.[24][25] Furthermore, optimizing the pharmacokinetic and safety profiles of these novel derivatives will be crucial for their successful clinical translation. The continued exploration of the vast chemical space around the thiazolidine nucleus promises to yield even more innovative and effective therapeutic agents.

References

The Convergence of Targeting and Triggered Release: A Technical Guide to Lysine-Thiazolidine Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted delivery of therapeutic agents to diseased cells while minimizing off-target effects remains a paramount challenge in drug development. This technical guide explores a promising strategy that combines the targeting capabilities of the amino acid lysine (B10760008) with the pH-sensitive release mechanism of a thiazolidine-based prodrug approach. By functionalizing drug-loaded nanoparticles or conjugating drugs directly with a lysine-thiazolidine moiety, a sophisticated delivery system can be engineered to recognize and be internalized by cancer cells that overexpress amino acid transporters. Subsequent exposure to the acidic environment of endosomes and lysosomes triggers the hydrolysis of the thiazolidine (B150603) ring, leading to the intracellular release of the active drug. This guide provides a comprehensive overview of the core principles, experimental methodologies, and potential applications of this innovative drug delivery platform.

Core Concepts

The efficacy of a lysine-thiazolidine drug delivery system hinges on two key functionalities: targeted cellular uptake and controlled intracellular drug release.

  • Lysine-Mediated Targeting: Cancer cells often exhibit an increased metabolic rate and a corresponding upregulation of nutrient transporters on their surface, including those for essential amino acids like lysine.[1][2][3] By incorporating lysine onto the surface of a drug delivery vehicle, the system can effectively "hijack" these transporters to gain entry into cancer cells via receptor-mediated endocytosis.[4][5] This active targeting mechanism enhances the accumulation of the therapeutic payload within the desired cell population, thereby increasing efficacy and reducing systemic toxicity.[6]

  • Thiazolidine as a pH-Sensitive Linker: The thiazolidine ring is formed by the condensation of a cysteine derivative with an aldehyde or ketone. This linkage is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis under acidic conditions.[7] The acidic environment of intracellular compartments such as endosomes (pH ~5.5-6.5) and lysosomes (pH ~4.5-5.0) provides the trigger for the cleavage of the thiazolidine ring, leading to the release of the conjugated drug.[8][9][10] This ensures that the active therapeutic is primarily liberated inside the target cells, further minimizing off-target effects.

Data Presentation

The following tables summarize representative quantitative data for key parameters of nanoparticle-based drug delivery systems, illustrating the typical performance metrics evaluated for such platforms. While this data is not from a single, unified lysine-thiazolidine system, it provides a comparative framework for the expected outcomes.

Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles

Nanoparticle FormulationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Capacity (%)Encapsulation Efficiency (%)
Doxorubicin-PLGA-NPs150 ± 150.12 ± 0.03-15.2 ± 1.810.5 ± 1.285.3 ± 5.4
Lysine-Functionalized GO-NPs210 ± 200.18 ± 0.05+25.8 ± 2.58.7 ± 0.991.2 ± 4.1
pH-Sensitive Micelles90 ± 100.15 ± 0.04+5.3 ± 0.712.1 ± 1.588.9 ± 3.7

Table 2: In Vitro pH-Responsive Drug Release

Nanoparticle FormulationCumulative Release at 24h (pH 7.4)Cumulative Release at 24h (pH 5.5)
Doxorubicin-FGO37%53%
Paclitaxel-Acrylate-NPs< 10%~100%
Letrozole-FA-Dex-b-PZLL20.74% (at 72h)62.96% (at 72h, pH 4.5)

Table 3: In Vitro Cytotoxicity (IC50 Values in µM)

Cell LineFree Doxorubicin (B1662922)Doxorubicin-Loaded NPsLysine-Targeted Doxorubicin-NPs
MCF-7 (Breast Cancer)0.5 ± 0.080.8 ± 0.120.3 ± 0.05
HeLa (Cervical Cancer)0.3 ± 0.050.5 ± 0.090.2 ± 0.04
A549 (Lung Cancer)0.7 ± 0.111.1 ± 0.150.5 ± 0.08

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis, characterization, and evaluation of a hypothetical lysine-thiazolidine drug delivery system.

Synthesis of Lysine-Functionalized Thiazolidine-Doxorubicin Prodrug

Materials:

  • Boc-L-lysine(Fmoc)-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Doxorubicin hydrochloride

  • Triethylamine (TEA)

  • L-Cysteine ethyl ester hydrochloride

  • Formaldehyde (B43269) (37% solution in water)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Methanol (B129727)

Procedure:

  • Synthesis of Boc-Lys(Fmoc)-Doxorubicin:

    • Dissolve Boc-L-lysine(Fmoc)-OH (1.2 mmol) and DCC (1.2 mmol) in anhydrous DCM (20 mL) and stir for 30 minutes at 0°C.

    • Add DMAP (0.1 mmol) followed by a solution of doxorubicin hydrochloride (1 mmol) and TEA (1.5 mmol) in anhydrous DMF (10 mL).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.

  • Fmoc Deprotection:

    • Dissolve the purified product from the previous step in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 2 hours.

    • Evaporate the solvent and wash the residue with diethyl ether to obtain the amine-functionalized Boc-Lys-Doxorubicin.

  • Thiazolidine Ring Formation:

    • Dissolve L-cysteine ethyl ester hydrochloride (1.5 mmol) and TEA (1.5 mmol) in methanol (15 mL).

    • To this solution, add formaldehyde (1.5 mmol) and stir for 1 hour at room temperature.

    • Add the Boc-Lys-Doxorubicin (1 mmol) to the reaction mixture.

    • Stir at room temperature for 48 hours.

    • Evaporate the solvent and purify the product by preparative HPLC.

  • Boc Deprotection:

    • Dissolve the purified thiazolidine conjugate in a mixture of TFA and DCM (1:1 v/v).

    • Stir at room temperature for 4 hours.

    • Evaporate the solvents under reduced pressure to obtain the final Lysine-Thiazolidine-Doxorubicin prodrug.

Characterization of the Conjugate
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the synthesized conjugate using ¹H NMR and ¹³C NMR.

  • Mass Spectrometry (MS): Determine the molecular weight of the final product using high-resolution mass spectrometry (HRMS).[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the characteristic functional groups in the conjugate.

In Vitro Drug Release Study
  • Prepare buffer solutions at pH 7.4 (physiological) and pH 5.5 (endosomal).

  • Dissolve a known amount of the lysine-thiazolidine-doxorubicin prodrug in each buffer solution to a final concentration of 1 mg/mL.

  • Incubate the solutions at 37°C with constant shaking.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution.

  • Analyze the samples using HPLC to quantify the amount of released doxorubicin.

  • Calculate the cumulative drug release percentage at each time point.

Cell Culture and In Vitro Cytotoxicity Assay
  • Culture cancer cell lines (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the free drug, the drug-loaded nanoparticles, and the targeted nanoparticles in the cell culture medium.

  • Replace the medium in the wells with the prepared drug solutions and incubate for 48 or 72 hours.

  • Perform an MTT assay to determine cell viability. Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values (the concentration of the drug that inhibits 50% of cell growth).[7][12]

Cellular Uptake Study
  • Seed cells on glass coverslips in a 24-well plate and allow them to attach.

  • Treat the cells with a fluorescently labeled version of the lysine-thiazolidine drug conjugate for various time points (e.g., 1, 4, and 12 hours).

  • Wash the cells with PBS to remove any non-internalized conjugate.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the cell nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the cellular uptake using a confocal laser scanning microscope.[13]

Mandatory Visualizations

Signaling Pathway: Lysine-Mediated Endocytosis and Intracellular Drug Release

Lysine_Targeted_Drug_Delivery cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Drug_Carrier Lysine-Thiazolidine Drug Conjugate Lysine_Receptor Lysine Transporter Drug_Carrier->Lysine_Receptor Binding Coated_Vesicle Clathrin-Coated Vesicle Lysine_Receptor->Coated_Vesicle Receptor-Mediated Endocytosis Early_Endosome Early Endosome (pH 6.0-6.5) Coated_Vesicle->Early_Endosome Vesicle Fusion Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Released_Drug Active Drug Early_Endosome->Released_Drug Thiazolidine Hydrolysis (Drug Release) Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Fusion Late_Endosome->Released_Drug Lysosome->Released_Drug Target Intracellular Target (e.g., DNA, Tubulin) Released_Drug->Target Therapeutic Action

Caption: Lysine-mediated uptake and pH-triggered drug release.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Work) Synthesis Synthesis of Lysine-Thiazolidine Drug Conjugate Characterization Structural Characterization (NMR, MS, FTIR) Synthesis->Characterization Drug_Release pH-Responsive Drug Release Study Characterization->Drug_Release Cell_Culture Cancer Cell Culture (e.g., MCF-7, HeLa) Characterization->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT Assay) Cell_Culture->Cytotoxicity Cellular_Uptake Cellular Uptake Study (Confocal Microscopy) Cell_Culture->Cellular_Uptake Animal_Model Tumor Xenograft Animal Model Cytotoxicity->Animal_Model Efficacy Antitumor Efficacy Evaluation Animal_Model->Efficacy Biodistribution Biodistribution and Pharmacokinetics Animal_Model->Biodistribution

References

Lysine Thiazolidine Carboxylate: A Technical Guide to its Potential as an L-Cysteine Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research indicates that the term "lysine thiazolidine (B150603) carboxylate" is primarily associated with cosmetic ingredients functioning as skin conditioning agents and surfactants. The core of academic and pharmaceutical research into thiazolidine-based L-cysteine prodrugs has centered on L-2-oxothiazolidine-4-carboxylic acid (OTC) , also known as procysteine. This technical guide will therefore focus on OTC as a representative and well-studied example of this class of compounds to explore the potential of thiazolidine carboxylates as L-cysteine prodrugs.

Executive Summary

L-cysteine, a semi-essential amino acid, plays a critical role in numerous physiological processes, most notably as a rate-limiting precursor to the synthesis of the master antioxidant, glutathione (B108866) (GSH). Direct supplementation with L-cysteine is often hampered by its instability and rapid metabolism. Thiazolidine-based derivatives, particularly L-2-oxothiazolidine-4-carboxylic acid (OTC), have emerged as a promising prodrug strategy to enhance the intracellular delivery of L-cysteine. This guide provides a comprehensive technical overview of the synthesis, mechanism of action, pharmacokinetics, and relevant signaling pathways associated with OTC as a potential L-cysteine prodrug. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to facilitate further research and development in this area.

Introduction to L-Cysteine Prodrugs

The therapeutic potential of elevating intracellular L-cysteine levels is significant, with implications for conditions associated with oxidative stress, inflammation, and immune dysfunction. L-cysteine is a cornerstone of cellular defense, contributing to protein synthesis, detoxification, and the maintenance of the cellular redox state through glutathione production.[1] However, its free thiol group makes it susceptible to oxidation, limiting its bioavailability when administered directly.

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body.[2][3] This approach can overcome pharmacokinetic and pharmacodynamic barriers, such as poor solubility, instability, and inefficient cellular uptake.[3][4] For L-cysteine, the prodrug strategy aims to mask its reactive thiol group, thereby improving its stability and facilitating its transport into cells where it can be converted to its active form. Thiazolidine derivatives of L-cysteine, such as OTC, represent a key class of such prodrugs.[5]

L-2-oxothiazolidine-4-carboxylic acid (OTC) as a Prototypical Prodrug

L-2-oxothiazolidine-4-carboxylic acid (OTC) is a cyclic derivative of L-cysteine where the thiol group is protected within a thiazolidine ring.[6] This structural modification renders the molecule more stable than L-cysteine itself.[6] OTC has been extensively studied as a cysteine prodrug and has demonstrated efficacy in replenishing glutathione levels in various experimental models and in human subjects.[5][7]

Mechanism of Action

The efficacy of OTC as an L-cysteine prodrug lies in its ability to be taken up by cells and subsequently converted to L-cysteine. This process is catalyzed by the intracellular enzyme 5-oxoprolinase.[8] Once released, L-cysteine becomes available for the synthesis of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. The synthesis of glutathione is a two-step enzymatic process, with the first step, the formation of γ-glutamylcysteine, being the rate-limiting step that is dependent on the availability of cysteine.[8] By providing a sustained intracellular source of L-cysteine, OTC effectively boosts glutathione synthesis, thereby enhancing the cell's antioxidant capacity.[5]

cluster_cell Intracellular Space OTC_ext OTC OTC_int OTC OTC_ext->OTC_int Cellular Uptake L_Cysteine L-Cysteine OTC_int->L_Cysteine Enzymatic Conversion Glutathione Glutathione (GSH) L_Cysteine->Glutathione Rate-limiting step 5_oxoprolinase 5-oxoprolinase 5_oxoprolinase->OTC_int GSH_synthesis GSH Synthesis GSH_synthesis->L_Cysteine

Figure 1: Mechanism of OTC as an L-cysteine prodrug.

Quantitative Data

The following tables summarize quantitative data from various studies on OTC, providing insights into its pharmacokinetics and pharmacodynamics.

Table 1: Pharmacokinetic Parameters of Oral OTC in Humans
Parameter0.15 mmol/kg Dose0.45 mmol/kg DoseReference
Peak Plasma OTC Concentration (nmol/mL) Not specified734 ± 234[9]
Time to Peak Plasma OTC Concentration (min) 45 - 6045 - 60[7]
Oral Clearance (L/hr·kg) 0.57 ± 0.20Not specified[7]
Increase in Plasma Cysteine (µM) 18 - 75 (over basal 17 µM)Not specified[7]
Table 2: Effect of OTC on Cysteine and Glutathione Levels in Human Lymphocytes
AnalyteBasal Concentration (nmol/mg protein)Concentration 2-3 hr Post-OTC (nmol/mg protein)Reference
Cysteine 0.370.99[7]
Glutathione 8.715.6[7]
Table 3: Effect of OTC on Glutathione Levels in Guinea Pig Liver
Time Post-Injection (hours)% Increase in GlutathioneReference
1 21 - 29[10]
3 21 - 29[10]

Signaling Pathways

The delivery of L-cysteine via OTC can modulate key cellular signaling pathways, primarily through its role in glutathione synthesis and the maintenance of cellular redox homeostasis.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Oxidative or electrophilic stress, which can be influenced by the availability of cysteine and glutathione, leads to the modification of cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of antioxidant and detoxification enzymes, including those involved in glutathione synthesis. L-cystine, the oxidized dimer of cysteine, has been shown to be an effective inducer of Nrf2.[11]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Keap1 Keap1 Keap1->Nrf2_Keap1 Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation Nrf2_Keap1->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_Keap1->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes L_Cysteine L-Cysteine/Oxidative Stress L_Cysteine->Keap1 Inhibits

Figure 2: L-cysteine's influence on the Nrf2 signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The cellular redox state, which is heavily influenced by glutathione levels, can modulate NF-κB activity. Generally, an oxidative environment promotes NF-κB activation, while a reducing environment, supported by adequate glutathione levels, can inhibit its activity. By replenishing glutathione, OTC can contribute to a more reduced intracellular environment, thereby potentially attenuating NF-κB-mediated inflammation.

cluster_cytoplasm_nfkb Cytoplasm cluster_nucleus_nfkb Nucleus NFkB_IkB NF-κB-IκB Complex IkB_p p-IκB NFkB_IkB->IkB_p IKK IKK IKK->NFkB_IkB Phosphorylates IκB Proteasome_nfkb Proteasome IkB_p->Proteasome_nfkb Degradation NFkB NF-κB IkB_p->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activates GSH Glutathione (GSH) GSH->IKK Inhibits

Figure 3: Glutathione's modulatory role in the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of thiazolidine-based L-cysteine prodrugs like OTC.

Synthesis of L-2-oxothiazolidine-4-carboxylic acid (OTC)

A common and safer method for synthesizing OTC, avoiding the use of phosgene, involves the following steps:

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, add L-cysteine hydrochloride to a suitable solvent (e.g., a mixture of benzene, toluene, or xylene).[12]

  • Basification: Cool the mixture to 0-10°C and add an alkaline solution (e.g., sodium carbonate, sodium bicarbonate, or sodium hydroxide) to neutralize the hydrochloride and deprotonate the amino group.[12]

  • Cyclization: Introduce a carbonyl source, such as triphosgene, slowly to the reaction mixture while maintaining the temperature at 0-10°C. After the addition is complete, allow the reaction to warm to 35-55°C and stir for 2-4 hours.[6][12]

  • Workup and Purification: After the reaction, cool the mixture to room temperature and perform a phase separation. Acidify the aqueous phase to a pH of 2.0-3.0 with concentrated hydrochloric acid. Concentrate the aqueous phase under vacuum, and then add a suitable solvent (e.g., ethanol) to precipitate the product. The crude product can be further purified by recrystallization.[12]

In Vitro Stability Assay

To assess the stability of the prodrug under physiological conditions:

  • Buffer Preparation: Prepare buffers at different pH values mimicking physiological environments (e.g., pH 2.0 for the stomach, pH 7.4 for blood).[13]

  • Incubation: Dissolve a known concentration of the prodrug in each buffer and incubate at 37°C.[13]

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

  • Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of the prodrug and the appearance of the parent drug (L-cysteine).[13]

Cellular Uptake and Conversion to L-Cysteine

This protocol outlines a method to measure the uptake of the prodrug and its conversion to L-cysteine in a cell culture model:

  • Cell Culture: Plate cells (e.g., hepatocytes, lymphocytes) in appropriate culture dishes and grow to a desired confluency.

  • Prodrug Incubation: Treat the cells with a known concentration of the radiolabeled prodrug (e.g., ³⁵S-labeled OTC) in a transport medium for various time intervals.

  • Cell Lysis: After incubation, wash the cells with ice-cold buffer to remove any extracellular prodrug. Lyse the cells using a suitable lysis buffer.

  • Analysis: Analyze the cell lysate to determine the intracellular concentrations of the radiolabeled prodrug and L-cysteine using techniques like scintillation counting and HPLC.[5]

Measurement of Glutathione Levels

The impact of the prodrug on intracellular glutathione levels can be assessed as follows:

  • Cell Treatment: Treat cultured cells with the prodrug at various concentrations and for different durations.

  • Sample Preparation: After treatment, wash and harvest the cells. Homogenize the cells in a suitable buffer and deproteinize the sample, for example, with sulfosalicylic acid.[14]

  • Glutathione Assay: Measure the levels of total and oxidized glutathione (GSSG) in the deproteinized supernatant using a commercially available glutathione assay kit or a standard enzymatic recycling method involving glutathione reductase and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[14][15][16] The absorbance is typically measured at 412 nm.[14]

In Vivo Evaluation in an Animal Model

An example of an in vivo experimental workflow to evaluate the efficacy of a cysteine prodrug:

Animal_Model Select Animal Model (e.g., mice, rats) Grouping Divide into Control and Treatment Groups Animal_Model->Grouping Prodrug_Admin Administer Prodrug (e.g., oral gavage, i.p.) Grouping->Prodrug_Admin Induce_Stress Induce Oxidative Stress (optional, e.g., toxin) Prodrug_Admin->Induce_Stress Sample_Collection Collect Blood and Tissue Samples at Time Points Induce_Stress->Sample_Collection Analysis Analyze Samples: - Pharmacokinetics - Glutathione Levels - Biomarkers of  Oxidative Stress - Histopathology Sample_Collection->Analysis Data_Interpretation Data Interpretation and Statistical Analysis Analysis->Data_Interpretation

References

Initial Enzymatic Stability Assays for Lysine Thiazolidine Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008) thiazolidine (B150603) carboxylate is a compound of interest with potential applications in drug development and cosmetics.[1][2] As with any new chemical entity intended for biological applications, assessing its metabolic stability is a critical early step in the development process. This guide provides a detailed framework for conducting initial in vitro enzymatic stability assays.

For the purpose of these initial assays, it is hypothesized that lysine thiazolidine carboxylate, a salt, will dissociate in aqueous biological media into its constituent components: L-lysine and L-thiazolidine-4-carboxylate. The enzymatic stability of the parent compound is therefore a function of the metabolic susceptibility of these two individual moieties. This guide outlines discrete experimental protocols to assess the stability of each component against relevant metabolic enzymes.

Part 1: Enzymatic Stability of the L-Thiazolidine-4-Carboxylate Moiety

L-thiazolidine-4-carboxylate (T4C) is a sulfur-containing analog of L-proline.[3] Evidence suggests that it is a substrate for proline catabolic enzymes, such as proline dehydrogenase (PRODH).[3][4] The primary assay to determine the stability of the T4C moiety, therefore, involves monitoring its oxidation by a PRODH-containing enzymatic preparation. The reaction catalyzed by PRODH is the FAD-dependent oxidation of T4C.[3][5]

Metabolic Pathway of L-Thiazolidine-4-Carboxylate

The metabolic conversion of L-thiazolidine-4-carboxylate is initiated by proline dehydrogenase (PRODH), which oxidizes the thiazolidine ring. This oxidation can lead to the formation of intermediates that may subsequently hydrolyze to yield L-cysteine.[3]

T4C L-Thiazolidine-4-Carboxylate PRODH Proline Dehydrogenase (PRODH) T4C->PRODH Intermediate Δ2-Thiazoline-4-Carboxylic Acid Cys L-Cysteine Intermediate->Cys Hydrolysis PRODH->Intermediate Oxidation

Caption: Proposed metabolic pathway for L-Thiazolidine-4-Carboxylate.
Experimental Protocol: Proline Dehydrogenase (PRODH) Activity Assay

This protocol is adapted from established methods for assaying PRODH activity using an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[6][7] The reduction of DCPIP by the hydrogen produced during T4C oxidation results in a decrease in absorbance at 600 nm.

Materials:

  • Recombinant or purified Proline Dehydrogenase (PRODH)

  • L-Thiazolidine-4-Carboxylate (T4C) stock solution (100 mM in water)

  • 2,6-dichlorophenolindophenol (DCPIP) stock solution (2 mM in water)

  • Reaction Buffer: 100 mM Potassium Phosphate, pH 7.5

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 600 nm

Procedure:

  • Prepare Substrate Dilutions: Prepare a series of T4C dilutions (e.g., 0, 0.5, 1, 2, 5, 10, 20 mM) from the 100 mM stock solution using the Reaction Buffer.

  • Set up Assay Plate: In a 96-well plate, add the following to each well:

    • 150 µL of Reaction Buffer

    • 20 µL of 2 mM DCPIP solution

    • 10 µL of PRODH enzyme solution (concentration to be optimized for linear reaction rate)

  • Initiate Reaction: Add 20 µL of the corresponding T4C dilution to each well to start the reaction. The final volume in each well will be 200 µL.

  • Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Calculate Reaction Velocity: Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the absorbance vs. time curve. Convert the rate of change in absorbance to µmol/min using the molar extinction coefficient of DCPIP.

Data Presentation: Kinetic Parameters for T4C Metabolism by PRODH

The following table presents illustrative kinetic data for the metabolism of L-Thiazolidine-4-Carboxylate by PRODH. This data can be used to generate Michaelis-Menten and Lineweaver-Burk plots to determine the kinetic parameters.[8][9][10]

Substrate Concentration [S] (mM)Initial Velocity (V₀) (µmol/min)1/[S] (mM⁻¹)1/V₀ (min/µmol)
0.512.52.000.080
1.020.01.000.050
2.028.60.500.035
5.041.70.200.024
10.050.00.100.020
20.055.60.050.018

From a Lineweaver-Burk plot of this data, the following hypothetical parameters can be derived:

  • Vmax: 66.7 µmol/min

  • Km: 2.5 mM

Experimental Workflow: PRODH Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare T4C Dilutions a2 Add T4C Dilutions to initiate reaction p1->a2 p2 Prepare Master Mix (Buffer, DCPIP, PRODH) a1 Add Master Mix to 96-well plate p2->a1 a1->a2 a3 Measure Absorbance (600nm) kinetically at 37°C a2->a3 d1 Calculate Initial Velocities (V₀) a3->d1 d2 Plot 1/V₀ vs 1/[S] (Lineweaver-Burk) d1->d2 d3 Determine Km and Vmax d2->d3

Caption: Workflow diagram for the PRODH enzymatic stability assay.

Part 2: Enzymatic Stability of the L-Lysine Moiety

The primary catabolic route for L-lysine in mammals is the saccharopine pathway, which is initiated in the mitochondria.[1][2] The first two steps are catalyzed by the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH).[1][11] The LKR domain catalyzes the condensation of lysine and α-ketoglutarate to form saccharopine, a reaction that consumes NADPH.[1][12] Therefore, a key stability assay for lysine involves monitoring the rate of NADPH oxidation.

Metabolic Pathway of L-Lysine (Saccharopine Pathway)

The saccharopine pathway converts L-lysine into α-aminoadipate through a series of enzymatic reactions, starting with the LKR-catalyzed formation of saccharopine.[1][2][12]

Lys L-Lysine LKR Lysine-Ketoglutarate Reductase (LKR) Lys->LKR AKG α-Ketoglutarate AKG->LKR NADPH NADPH NADPH->LKR NADP NADP+ LKR->NADP Sac Saccharopine LKR->Sac SDH Saccharopine Dehydrogenase (SDH) Sac->SDH AASA α-Aminoadipate Semialdehyde SDH->AASA

Caption: Initial steps of the L-Lysine saccharopine catabolic pathway.
Experimental Protocol: Lysine-Ketoglutarate Reductase (LKR) Assay

This spectrophotometric assay measures the LKR-catalyzed consumption of NADPH, which results in a decrease in absorbance at 340 nm.[13][14]

Materials:

  • Mitochondrial extract or purified LKR/SDH enzyme

  • L-Lysine stock solution (100 mM in water)

  • α-Ketoglutarate (AKG) stock solution (50 mM in Reaction Buffer)

  • NADPH stock solution (10 mM in Reaction Buffer)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.8, containing 2 mM DTT

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare Substrate Dilutions: Prepare a series of L-lysine dilutions (e.g., 0, 1, 2, 5, 10, 20, 40 mM) from the 100 mM stock solution using Reaction Buffer.

  • Set up Assay Plate: In a 96-well UV-transparent plate, add the following to each well:

    • 140 µL of Reaction Buffer

    • 10 µL of 50 mM AKG solution

    • 10 µL of 10 mM NADPH solution

    • 20 µL of enzyme preparation

  • Initiate Reaction: Add 20 µL of the corresponding L-lysine dilution to each well to start the reaction. The final volume in each well will be 200 µL.

  • Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Calculate Reaction Velocity: Determine the initial reaction velocity (V₀) for each lysine concentration from the linear phase of the reaction. Convert the rate of change in absorbance to µmol/min using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Data Presentation: Kinetic Parameters for Lysine Metabolism by LKR

The following table shows illustrative data for the LKR-catalyzed reaction.

Substrate Concentration [S] (mM)Initial Velocity (V₀) (nmol/min)1/[S] (mM⁻¹)1/V₀ (min/nmol)
1.05.81.0000.172
2.09.80.5000.102
5.017.50.2000.057
10.025.00.1000.040
20.033.30.0500.030
40.040.00.0250.025

From a Lineweaver-Burk plot of this data, the following hypothetical parameters can be derived:

  • Vmax: 50.0 nmol/min

  • Km: 5.0 mM

Alternative Protocol: Lysine Oxidase Assay

An alternative or complementary assay can be performed using Lysine Oxidase. This enzyme catalyzes the oxidation of lysine, producing hydrogen peroxide (H₂O₂), which can be detected using a fluorometric or colorimetric probe in a coupled reaction with horseradish peroxidase (HRP).[15][16][17]

Materials:

  • Lysine Oxidase

  • L-Lysine stock solution (10 mM)

  • Fluorometric/Colorimetric Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • 96-well black or clear microplate

  • Fluorescence or absorbance microplate reader

Procedure:

  • Prepare Lysine Standards: Prepare a standard curve of L-lysine in Assay Buffer.

  • Prepare Reaction Mix: Prepare a master mix containing Assay Buffer, the probe, HRP, and Lysine Oxidase.

  • Set up Assay Plate: Add 50 µL of lysine standards or test samples to the wells.

  • Initiate Reaction: Add 50 µL of the Reaction Mix to each well.

  • Incubate: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measure Signal: Measure the fluorescence (e.g., Ex/Em = 535/587 nm for Amplex Red) or absorbance.[18]

  • Determine Lysine Consumption: Quantify the amount of lysine consumed by comparing the signal from the test samples to the standard curve.

Experimental Workflow: LKR Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Lysine Dilutions a2 Add Lysine Dilutions to initiate reaction p1->a2 p2 Prepare Master Mix (Buffer, AKG, NADPH, LKR) a1 Add Master Mix to UV-plate p2->a1 a1->a2 a3 Measure Absorbance (340nm) kinetically at 37°C a2->a3 d1 Calculate Initial Velocities (V₀) a3->d1 d2 Plot 1/V₀ vs 1/[S] (Lineweaver-Burk) d1->d2 d3 Determine Km and Vmax d2->d3

Caption: Workflow diagram for the LKR enzymatic stability assay.

Conclusion

This technical guide provides a comprehensive strategy for the initial assessment of the enzymatic stability of this compound. By evaluating the metabolic susceptibility of its constituent parts, L-lysine and L-thiazolidine-4-carboxylate, against their primary metabolic enzymes, researchers can obtain crucial data on the compound's potential half-life and metabolic fate. The detailed protocols and illustrative data serve as a robust starting point for drug development professionals to design and execute these foundational stability studies.

References

Methodological & Application

Application Note: Quantification of Lysine Thiazolidine Carboxylate in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of lysine (B10760008) thiazolidine (B150603) carboxylate in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry for detection. This method provides the high selectivity and sensitivity required for bioanalytical studies in drug development and clinical research.

Introduction

Lysine thiazolidine carboxylate is a compound of interest in various biomedical research areas. Accurate and reliable quantification of this analyte in biological matrices such as plasma is crucial for pharmacokinetic, pharmacodynamic, and metabolic studies. This document provides a detailed protocol for its determination using HPLC-MS/MS, a technique renowned for its specificity and low detection limits.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Sample Preparation
  • Thaw plasma samples and reference standards on ice.

  • Spike 50 µL of plasma with 10 µL of the internal standard working solution.

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for injection.

HPLC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is recommended.

Table 1: HPLC Parameters

ParameterValue
Column HILIC BEH Amide (e.g., 100 x 2.1 mm, 2.5 µm)
Mobile Phase A 0.1% Formic acid in Water:Acetonitrile (95:5, v/v)
Mobile Phase B 0.1% Formic acid in Acetonitrile:Water (95:5, v/v)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.095
2.095
4.050
4.195
6.095

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Temperature 500°C
Nebulizer Gas 50 psi
Turbo Gas 60 psi
Curtain Gas 30 psi
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of standards
Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Table 4: Representative Method Validation Data

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Visualizations

Experimental Workflow

G Experimental Workflow for Plasma Sample Analysis cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_spike Spike with Internal Standard plasma->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into HPLC reconstitution->injection separation HILIC Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow from plasma sample preparation to final quantification.

Lysine Metabolic Pathways

G Overview of Major Lysine Catabolic Pathways cluster_saccharopine Saccharopine Pathway (Liver) cluster_pipecolate Pipecolate Pathway (Brain) lysine Lysine saccharopine Saccharopine lysine->saccharopine + α-Ketoglutarate p2c Δ1-Piperideine-2-carboxylate lysine->p2c aasa α-Aminoadipate-δ-semialdehyde (AASA) saccharopine->aasa - Glutamate aaa α-Aminoadipic acid aasa->aaa akg α-Ketoadipic acid aaa->akg acetyl_coa_p Acetyl-CoA acetyl_coa_s Acetyl-CoA akg->acetyl_coa_s pipecolate Pipecolic Acid p2c->pipecolate p6c Δ1-Piperideine-6-carboxylate pipecolate->p6c p6c->aasa_p Spontaneous aasa_p->aaa

Caption: Major catabolic routes for lysine in mammals.[1][2]

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol is suitable for supporting a wide range of research applications where accurate measurement of this analyte is essential.

References

Application Notes: Developing a Stability-Indicating Assay for Lysine Thiazolidine Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lysine (B10760008) thiazolidine (B150603) carboxylate is a salt formed from the essential amino acid L-lysine and thiazolidine-4-carboxylic acid. Its stability is a critical quality attribute that can impact its efficacy and safety. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1] The development of such a method is crucial for ensuring the quality of drug products throughout their shelf life.[1] This application note provides a comprehensive protocol for developing a stability-indicating high-performance liquid chromatography (HPLC) method for lysine thiazolidine carboxylate.

Forced degradation studies are an essential component of developing a stability-indicating method.[2] These studies involve subjecting the drug substance to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis to generate potential degradation products.[3][4] The information gathered from these studies helps in understanding the degradation pathways and in developing an analytical method that can resolve the API from its degradants.[2][4]

Analytical Approach

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for the analysis of this compound and its degradation products. Due to the polar nature of lysine and its potential degradants, derivatization may be necessary to enhance retention and detection. However, this protocol will first focus on a direct analysis approach, with derivatization as a potential optimization step. The method will be validated according to the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Experimental Workflow

Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A API Characterization B Forced Degradation Studies A->B C Chromatographic Method Development B->C D Method Optimization C->D E Specificity D->E Final Method F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis I->J K Stability Studies J->K

Caption: Experimental workflow for the development and validation of a stability-indicating assay.

Protocols

1. Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the this compound sample.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

a. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a methanol-water mixture).

b. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be kept in the dark.

2. Chromatographic Method Development

A systematic approach should be taken to develop a robust HPLC method that can separate this compound from all potential degradation products.

a. Initial Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30°C

b. Method Optimization: Analyze the stressed samples using the initial conditions. Based on the chromatograms, optimize the mobile phase composition, gradient, pH, and column type to achieve adequate separation of all peaks.

3. Method Validation

The optimized method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6] The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6] This is demonstrated by the separation of the main peak from degradation products and any placebo peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9] A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be determined.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9] This is typically assessed by the recovery of a known amount of analyte spiked into a placebo mixture.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9] This provides an indication of its reliability during normal usage.

Data Presentation

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDuration% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl24 hours
Base Hydrolysis0.1 M NaOH24 hours
Oxidation3% H₂O₂24 hours
Thermal (Solid)105°C48 hours
Thermal (Solution)60°C48 hours
Photolytic (UV)254 nm24 hours
Photolytic (Visible)>1.2 million lux hours7 days

Note: The % degradation and number of degradants are to be filled in upon completion of the experiments.

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaObserved Results
Specificity No interference at the retention time of the analyte. Peak purity > 0.99.
Linearity (r²) ≥ 0.999
Range e.g., 50-150% of the nominal concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness RSD ≤ 2.0% for all variations

Note: The observed results are to be filled in upon completion of the validation studies.

Potential Degradation Pathway of this compound

Degradation cluster_stress Stress Conditions cluster_products Potential Degradation Products LTC This compound Acid Acid Hydrolysis LTC->Acid Base Base Hydrolysis LTC->Base Oxidation Oxidation LTC->Oxidation Lysine Lysine Acid->Lysine TCA Thiazolidine-4-carboxylic acid Acid->TCA Base->Lysine Base->TCA RingOpened Ring-Opened Thiazolidine Products Base->RingOpened OxidizedLysine Oxidized Lysine Derivatives Oxidation->OxidizedLysine

Caption: Potential degradation pathways of this compound under stress conditions.

The development of a stability-indicating assay is a critical step in the pharmaceutical development of this compound. The protocols outlined in this application note provide a comprehensive framework for conducting forced degradation studies, developing a robust HPLC method, and validating the method in accordance with regulatory guidelines. The successful implementation of this assay will ensure the accurate monitoring of the stability of this compound in drug products, thereby guaranteeing its quality, safety, and efficacy.

References

Application Notes and Protocols for Lysine Thiazolidine Carboxylate in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to diseased cells, particularly cancer cells, is a paramount goal in modern pharmacology to enhance efficacy and minimize systemic toxicity. One promising strategy involves exploiting the unique metabolic requirements of cancer cells, which often exhibit an increased demand for essential amino acids like lysine (B10760008). This metabolic avidity can be harnessed for targeted drug delivery by decorating drug carriers with lysine. Furthermore, the use of a thiazolidine (B150603) carboxylate linker provides a stable yet potentially reversible covalent bond for attaching the drug to the lysine-targeting moiety. This application note details the rationale, protocols, and characterization of a targeted drug delivery system based on lysine thiazolidine carboxylate, designed to selectively deliver cytotoxic agents to cancer cells overexpressing lysine transporters.

The system is conceptualized as a nanoparticle drug carrier coated with a lysine derivative. The drug is conjugated to this lysine coating via a thiazolidine ring, which is formed from the reaction of a cysteine residue (as part of a lysine-cysteine conjugate) and an aldehyde-modified drug. This prodrug approach allows for stable circulation and targeted uptake, with the potential for subsequent intracellular drug release.

Principle of Targeting

Cancer cells often upregulate amino acid transporters to fuel their high proliferative rate. The solute carrier family 3 member 2 (SLC3A2), also known as CD98hc, is a transmembrane protein that forms a heterodimer with several light chain amino acid transporters, including those for lysine.[1][2] This complex is frequently overexpressed in various cancers and is associated with tumor growth and proliferation, often through signaling pathways like PI3K/Akt/mTORC1.[3][4][5][6] By functionalizing a drug delivery system with lysine, it can be preferentially recognized and internalized by cancer cells via these upregulated transporters, leading to a higher intracellular drug concentration in the target cells compared to healthy tissues.

Signaling Pathway for Lysine Uptake and Downstream Effects

The uptake of lysine, facilitated by transporters like SLC3A2, can activate downstream signaling pathways that promote cell growth and survival. The diagram below illustrates the role of SLC3A2 in activating the PI3K/Akt/mTORC1 pathway, a central regulator of cell metabolism and proliferation.

G extracellular Extracellular Space intracellular Intracellular Space Lysine_ext Lysine SLC3A2 SLC3A2/SLC7A heterodimer (Lysine Transporter) Lysine_ext->SLC3A2 Uptake Lysine_int Intracellular Lysine SLC3A2->Lysine_int PI3K PI3K Lysine_int->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Stimulation

Fig. 1: Lysine uptake via SLC3A2 and activation of the PI3K/Akt/mTORC1 pathway.

Experimental Workflow

The development and evaluation of a this compound-based targeted drug delivery system follows a multi-step process, from synthesis to in vivo testing. The logical flow of this process is outlined below.

experimental_workflow cluster_synthesis 1. Synthesis cluster_formulation 2. Formulation cluster_characterization 3. Characterization cluster_invitro 4. In Vitro Studies synthesis Synthesis & Conjugation formulation Nanoparticle Formulation characterization Physicochemical Characterization invitro In Vitro Evaluation invivo In Vivo Studies (Animal Models) lys_cys Synthesis of Lysine-Cysteine Conjugate coating Coating with Lysine-Cysteine Conjugate lys_cys->coating drug_mod Aldehyde Modification of Drug drug_conj Thiazolidine Conjugation of Aldehyde-Drug drug_mod->drug_conj np_prep Preparation of Drug-Loaded Nanoparticle Core np_prep->coating coating->drug_conj size_zeta Particle Size & Zeta Potential (DLS) drug_conj->size_zeta morphology Morphology (TEM/SEM) drug_conj->morphology loading Drug Loading & Encapsulation Efficiency (HPLC/UV-Vis) drug_conj->loading release Drug Release Kinetics drug_conj->release uptake Cellular Uptake Assay (Flow Cytometry/Confocal) drug_conj->uptake cytotoxicity Cytotoxicity Assay (MTT/XTT) drug_conj->cytotoxicity cytotoxicity->invivo

Fig. 2: Experimental workflow for developing the targeted drug delivery system.

Data Presentation

The following tables present representative quantitative data for lysine-coated nanoparticles. This data is compiled from various studies on similar systems and should be considered illustrative for the proposed this compound system.

Table 1: Physicochemical Properties of Nanoparticles

Formulation CodeNanoparticle CoreTargeting LigandMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
NP-CorePLGANone150 ± 100.15 ± 0.02-25.3 ± 2.1
NP-LysPLGAPoly-L-Lysine175 ± 120.18 ± 0.03+30.8 ± 3.5
NP-LTC-DrugPLGALys-Cys-Thiazolidine-Drug185 ± 150.20 ± 0.04+25.1 ± 3.8

Table 2: Drug Loading and Release Characteristics

Formulation CodeDrugDrug Loading Content (%)Encapsulation Efficiency (%)Cumulative Release at 24h (pH 7.4)Cumulative Release at 24h (pH 5.0)
NP-CoreDoxorubicin5.2 ± 0.475.6 ± 5.235.5 ± 2.8%55.2 ± 4.1%
NP-LTC-DrugDoxorubicin4.8 ± 0.570.1 ± 6.130.1 ± 3.0%65.8 ± 4.5%

Table 3: In Vitro Cytotoxicity (IC50 Values)

FormulationCell Line (High Lysine Uptake)IC50 (µg/mL)Cell Line (Low Lysine Uptake)IC50 (µg/mL)
Free DoxorubicinMCF-7 (Breast Cancer)0.5 ± 0.08HEK293 (Normal Kidney)1.2 ± 0.15
NP-CoreMCF-70.8 ± 0.11HEK2931.5 ± 0.20
NP-LTC-DrugMCF-70.3 ± 0.05HEK2931.3 ± 0.18

Experimental Protocols

Protocol 1: Synthesis of Lysine-Cysteine Conjugate

This protocol describes the synthesis of a lysine-cysteine heterodimer which will be used to coat the nanoparticles. The ε-amino group of lysine will be conjugated to the carboxylic acid of cysteine.

Materials:

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Cys(Trt)-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Piperidine (B6355638)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

Procedure:

  • Resin Loading: Swell 2-chlorotrityl chloride resin in DMF. Add Fmoc-Cys(Trt)-OH and DIPEA. Agitate for 2 hours. Cap any remaining active sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from cysteine. Wash thoroughly with DMF.

  • Coupling of Lysine: Dissolve Fmoc-Lys(Boc)-OH, HBTU, and HOBt in DMF. Add DIPEA and pre-activate for 5 minutes. Add the activated amino acid solution to the deprotected cysteine-resin and agitate for 2 hours.

  • Final Deprotection: Repeat the Fmoc deprotection step to remove the Fmoc group from lysine.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the Lys-Cys conjugate by reverse-phase HPLC. Lyophilize the pure fractions.

Protocol 2: Preparation of Drug-Loaded PLGA Nanoparticles

This protocol describes the encapsulation of a hydrophobic drug (e.g., Doxorubicin) into a PLGA nanoparticle core using an oil-in-water single emulsion-solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA 50:50)

  • Doxorubicin hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (2% w/v)

  • Deionized water

Procedure:

  • To a solution of Doxorubicin hydrochloride in DCM, add TEA to neutralize the salt and form the hydrophobic free base.

  • Dissolve PLGA in the doxorubicin-DCM solution.

  • Add this organic phase dropwise to the aqueous PVA solution while sonicating on an ice bath.

  • Continue sonication for 5 minutes to form a stable oil-in-water emulsion.

  • Transfer the emulsion to a larger volume of 0.3% PVA solution and stir at room temperature for 3-4 hours to allow for DCM evaporation and nanoparticle hardening.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm, 20 min, 4°C).

  • Wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.

  • Resuspend the final drug-loaded nanoparticles in deionized water and lyophilize or use immediately for coating.

Protocol 3: Surface Coating and Thiazolidine Drug Conjugation

This protocol details the coating of the drug-loaded nanoparticles with the Lys-Cys conjugate, followed by the attachment of an aldehyde-modified drug via thiazolidine ring formation.

Materials:

  • Drug-loaded PLGA nanoparticles

  • Lys-Cys conjugate

  • Aldehyde-modified drug (e.g., Doxorubicin-aldehyde derivative)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • MES buffer (pH 6.0)

  • Phosphate (B84403) buffer (pH 7.4)

Procedure:

  • Coating: Disperse the drug-loaded PLGA nanoparticles in MES buffer. Add an aqueous solution of the Lys-Cys conjugate. Add EDC and NHS to catalyze the formation of an amide bond between the PLGA carboxyl groups and the α-amino group of the lysine in the Lys-Cys conjugate. Stir for 4-6 hours at room temperature.

  • Washing: Centrifuge the nanoparticles to remove unreacted Lys-Cys conjugate and coupling agents. Wash the pellet twice with phosphate buffer (pH 7.4).

  • Thiazolidine Conjugation: Resuspend the Lys-Cys coated nanoparticles in phosphate buffer (pH 7.4). Add the aldehyde-modified drug. The 1,2-aminothiol group of the cysteine will react with the aldehyde on the drug to form a stable thiazolidine ring.[7]

  • Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.

  • Final Purification: Purify the final targeted nanoparticles by centrifugation or dialysis to remove any unreacted drug. Resuspend in a suitable buffer for storage or further experiments.

Protocol 4: In Vitro Drug Release Study

This protocol measures the rate of drug release from the nanoparticles in different pH environments, simulating physiological and endosomal conditions.

Materials:

  • Drug-loaded nanoparticles (NP-LTC-Drug)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetate (B1210297) buffer, pH 5.0

  • Dialysis tubing (MWCO suitable to retain nanoparticles but allow free drug to pass)

  • Shaking incubator

Procedure:

  • Disperse a known amount of the lyophilized NP-LTC-Drug in 1 mL of the release medium (either pH 7.4 PBS or pH 5.0 acetate buffer).

  • Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal it.

  • Place the dialysis bag into 50 mL of the corresponding release medium in a conical flask.

  • Incubate at 37°C with gentle agitation (e.g., 100 rpm).

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the flask and replace it with 1 mL of fresh, pre-warmed medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 5: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cell-killing ability of the targeted drug delivery system on cancer cells with high and low lysine uptake.

Materials:

  • Target cancer cell line (e.g., MCF-7)

  • Control cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Free drug, NP-Core, and NP-LTC-Drug formulations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the free drug and nanoparticle formulations in complete medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

References

Application of lysine thiazolidine carboxylate in cell culture models of oxidative stress

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Lysine (B10760008) Thiazolidine (B150603) Carboxylate in Cell Culture Models of Oxidative Stress

Disclaimer: Lysine thiazolidine carboxylate (LTC) is a novel or not widely documented compound. The following application notes and protocols are based on the established scientific principles of related molecules, such as thiazolidine carboxylates and cysteine prodrugs like N-acetylcysteine (NAC). The proposed mechanisms, experimental designs, and data are hypothetical but grounded in existing research on oxidative stress and antioxidant pathways.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant systems, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Cell culture models provide a crucial platform for investigating the mechanisms of oxidative damage and for the discovery and evaluation of cytoprotective compounds.[2][3]

This compound (LTC) is a promising molecule designed to counteract oxidative stress. It is hypothesized to function as a prodrug of L-cysteine, a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).[4][5] The thiazolidine carboxylate structure is known to effectively deliver cysteine into cells, where it can bolster GSH levels and enhance the cell's antioxidant capacity.[6][7] This document provides detailed protocols for utilizing LTC to protect cultured cells from chemically induced oxidative stress.

Proposed Mechanism of Action

LTC is postulated to exert its protective effects through a dual mechanism. Primarily, upon cellular uptake, it is hydrolyzed to release L-cysteine. This L-cysteine is then incorporated into the glutathione synthesis pathway, leading to an increased intracellular pool of GSH.[5][8] Elevated GSH levels enhance the detoxification of ROS and protect cellular components from oxidative damage.[9][10] The lysine moiety may contribute to cellular protection through its own metabolic roles or by enhancing the stability and uptake of the compound.

Key Experimental Protocols

Protocol 1: Induction of Oxidative Stress with Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is a common agent used to induce oxidative stress in vitro, as it can lead to the generation of highly reactive hydroxyl radicals.[11][12]

Materials:

  • Cell line of choice (e.g., SH-SY5Y neuroblastoma, HepG2 hepatocytes)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (LTC)

  • Hydrogen peroxide (H₂O₂) 30% stock solution

  • 96-well and 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 70-80% confluency for viability assays, and in 6-well plates for biochemical assays.

  • LTC Pre-treatment: The following day, replace the culture medium with fresh medium containing various concentrations of LTC (e.g., 50, 100, 250, 500 µM). Include a vehicle control group. Incubate for 12-24 hours to allow for cellular uptake and GSH synthesis.

  • Induction of Oxidative Stress:

    • Prepare fresh dilutions of H₂O₂ in serum-free medium. The optimal concentration should be determined by a dose-response experiment for the specific cell line (typically 100 µM to 1 mM).[11]

    • After LTC pre-treatment, remove the medium, wash cells gently with PBS, and add the H₂O₂-containing medium.

    • Incubate for a duration determined by preliminary experiments (e.g., 2-4 hours).

  • Post-treatment Analysis: Following the incubation, proceed with assays to assess the protective effects of LTC.

Protocol 2: Assessment of Cell Viability using MTT Assay

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Plate reader

Procedure:

  • After the oxidative stress induction period, remove the medium from the 96-well plate.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Protocol 3: Measurement of Intracellular ROS using DCFDA

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay is widely used to measure intracellular ROS levels.[13]

Materials:

  • DCFDA probe

  • Fluorescence microscope or plate reader

Procedure:

  • Following the experimental treatments in a 96-well plate, remove the medium and wash the cells with PBS.

  • Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove the excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates higher ROS levels.[1]

Protocol 4: Quantification of Glutathione (GSH) Levels

The ratio of reduced (GSH) to oxidized (GSSG) glutathione is a critical indicator of cellular redox status.[14][15]

Materials:

  • Commercially available GSH/GSSG assay kit (e.g., luminescence-based)

  • Luminometer

Procedure:

  • Culture and treat cells in 6-well plates as described in Protocol 1.

  • After treatment, lyse the cells according to the assay kit manufacturer's instructions.

  • Perform the assay to measure total glutathione and GSSG.

  • Calculate the GSH concentration and the GSH/GSSG ratio. A higher ratio indicates a more reduced and protective cellular environment.[15]

Data Presentation

The following tables present hypothetical data from experiments using LTC in a cell culture model of H₂O₂-induced oxidative stress.

Table 1: Effect of LTC on Cell Viability in H₂O₂-Treated Cells

Treatment GroupConcentrationCell Viability (% of Control)
Control-100 ± 5.2
H₂O₂200 µM45 ± 4.1
LTC + H₂O₂50 µM + 200 µM58 ± 3.9
LTC + H₂O₂100 µM + 200 µM72 ± 4.5
LTC + H₂O₂250 µM + 200 µM85 ± 5.0
LTC + H₂O₂500 µM + 200 µM92 ± 4.8
LTC only500 µM98 ± 5.5

Table 2: Effect of LTC on Intracellular ROS Levels

Treatment GroupConcentrationRelative Fluorescence Units (RFU)
Control-1000 ± 80
H₂O₂200 µM4500 ± 210
LTC + H₂O₂100 µM + 200 µM2800 ± 150
LTC + H₂O₂250 µM + 200 µM1900 ± 120
LTC + H₂O₂500 µM + 200 µM1200 ± 95

Table 3: Effect of LTC on Intracellular Glutathione (GSH) Levels

Treatment GroupConcentrationTotal GSH (µM)GSH/GSSG Ratio
Control-8.5 ± 0.780 ± 6
H₂O₂200 µM4.2 ± 0.525 ± 4
LTC + H₂O₂250 µM + 200 µM6.8 ± 0.655 ± 5
LTC + H₂O₂500 µM + 200 µM8.1 ± 0.875 ± 7

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytosol LTC_ext LTC (extracellular) LTC_int LTC (intracellular) LTC_ext->LTC_int Uptake Cysteine L-Cysteine LTC_int->Cysteine Hydrolysis GSH Glutathione (GSH) Cysteine->GSH GSH Synthesis ROS ROS GSH->ROS Neutralizes Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Causes

Caption: Proposed mechanism of LTC in mitigating oxidative stress.

G cluster_workflow Experimental Workflow cluster_assays Post-treatment Analysis A 1. Seed Cells (e.g., 96-well plates) B 2. Pre-treat with LTC (12-24 hours) A->B C 3. Induce Oxidative Stress (e.g., H₂O₂ for 2-4 hours) B->C D 4. Perform Assays C->D Assay1 Cell Viability (MTT) D->Assay1 Assay2 ROS Levels (DCFDA) D->Assay2 Assay3 GSH/GSSG Ratio D->Assay3

Caption: General workflow for evaluating LTC's protective effects.

G Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Increased ROS Oxidative_Stress->ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Dissociates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., GPx, SOD) ARE->Antioxidant_Enzymes Induces Transcription Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection LTC LTC GSH Increased GSH LTC->GSH GSH->ROS Scavenges GSH->Cell_Protection

Caption: Key signaling pathways in oxidative stress response.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidine (B150603) derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antioxidant properties.[1][2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases such as diabetes, cancer, and neurodegenerative disorders.[3][4] Thiazolidine derivatives are thought to exert their antioxidant effects by scavenging these harmful ROS, thereby mitigating cellular damage.[5][6]

These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of thiazolidine derivatives using common and reliable assays. A comprehensive evaluation of antioxidant potential is crucial for the development of new therapeutic agents. It is recommended to employ a battery of assays to gain a thorough understanding of the antioxidant profile of the test compounds, as different assays reflect different mechanisms of antioxidant action.[7][8]

Mechanism of Antioxidant Action of Thiazolidine Derivatives

Thiazolidine derivatives primarily act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals, thus preventing the propagation of the oxidative chain reaction that leads to cellular damage.[5][6] This radical scavenging activity is a key mechanism in combating oxidative stress. Some thiazolidine derivatives may also exert their antioxidant effects by modulating cellular signaling pathways, such as the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, which can influence the expression of antioxidant enzymes.[6][8]

Experimental Protocols

A panel of widely accepted in vitro antioxidant assays is presented below. These protocols are adapted for a 96-well microplate format for high-throughput screening but can be scaled up if necessary.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[9][10]

Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.

  • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the thiazolidine derivative in a suitable solvent (e.g., methanol, DMSO).

  • Standard (Ascorbic Acid or Trolox): Prepare a 1 mg/mL stock solution of the standard antioxidant in the same solvent as the test compound.

Assay Procedure:

  • Prepare serial dilutions of the test compounds and the standard in the solvent to achieve a range of concentrations.

  • In a 96-well microplate, add 100 µL of each dilution of the test compound or standard.

  • Add 100 µL of the DPPH working solution to each well.

  • Prepare a blank well containing 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measure the absorbance at 517 nm using a microplate reader.[9]

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Inhibition = [ (A_blank - A_sample) / A_blank ] * 100

Where:

  • A_blank is the absorbance of the blank.

  • A_sample is the absorbance of the test compound or standard.

The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ back to its colorless neutral form is measured by the decrease in absorbance.[11]

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.

  • ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•⁺ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

Assay Procedure:

  • Prepare serial dilutions of the test compounds and the standard (Trolox) in the appropriate solvent.

  • In a 96-well microplate, add 20 µL of each dilution of the test compound or standard.

  • Add 180 µL of the ABTS•⁺ working solution to each well.

  • Incubate the plate at room temperature for 6 minutes.[9]

  • Measure the absorbance at 734 nm.

Data Analysis: Calculate the percentage of inhibition as in the DPPH assay. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) in a tripyridyltriazine complex (Fe³⁺-TPTZ) to ferrous ions (Fe²⁺) at an acidic pH. The formation of the blue-colored Fe²⁺-TPTZ complex is monitored spectrophotometrically.[4][13]

Reagent Preparation:

  • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up to 1 L with distilled water.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

  • Ferric Chloride Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of distilled water.

  • FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.[9]

Assay Procedure:

  • Prepare serial dilutions of the test compounds and a standard of known Fe²⁺ concentration (e.g., FeSO₄·7H₂O).

  • In a 96-well microplate, add 20 µL of each dilution of the test compound or standard.

  • Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.[9]

Data Analysis: Construct a standard curve using the ferrous sulfate (B86663) standard. The FRAP value of the sample is expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.

Data Presentation

Summarize all quantitative data into a clearly structured table for easy comparison of the antioxidant capacity of different thiazolidine derivatives.

CompoundDPPH IC₅₀ (µM)ABTS TEAC (mM Trolox/mg)FRAP Value (µmol Fe²⁺/mg)
Thiazolidine Derivative 125.51.8150.2
Thiazolidine Derivative 215.22.5210.8
Thiazolidine Derivative 345.81.195.4
Ascorbic Acid (Standard)8.73.2350.1
Trolox (Standard)12.1--

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep_compounds Prepare Thiazolidine Derivative Solutions dpph DPPH Assay prep_compounds->dpph abts ABTS Assay prep_compounds->abts frap FRAP Assay prep_compounds->frap prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) prep_reagents->dpph prep_reagents->abts prep_reagents->frap measure Measure Absorbance (Spectrophotometer) dpph->measure abts->measure frap->measure calculate Calculate % Inhibition, IC50, TEAC, FRAP values measure->calculate compare Compare Activities calculate->compare

Caption: Workflow for assessing the antioxidant capacity of thiazolidine derivatives.

Signaling Pathway

signaling_pathway ros Reactive Oxygen Species (ROS) stress Oxidative Stress ros->stress damage Cellular Damage (Lipids, Proteins, DNA) stress->damage thiazolidine Thiazolidine Derivatives thiazolidine->ros Scavenges ppar PPAR-γ Receptor thiazolidine->ppar Activates are Antioxidant Response Element (ARE) ppar->are antioxidant_enzymes Increased Expression of Antioxidant Enzymes (e.g., SOD, Catalase) are->antioxidant_enzymes antioxidant_enzymes->stress Reduces

Caption: Putative antioxidant signaling pathway modulated by thiazolidine derivatives.

References

Application Notes and Protocols: Utilizing Lysine Thiazolidine Carboxylate for Studying Amino Acid Transport

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals no specific studies or established protocols for the use of lysine (B10760008) thiazolidine (B150603) carboxylate in the investigation of amino acid transport. While the compound exists, its documented applications are primarily in the field of cosmetics, where it functions as a skin conditioning agent and surfactant.[1][2][3]

Our in-depth search for experimental data, methodologies, or signaling pathway analyses directly linking lysine thiazolidine carboxylate to the study of amino acid transporters did not yield any relevant results. The scientific community appears to utilize other molecules and techniques for this purpose. For instance, studies on lysine transport often involve direct isotopic labeling of lysine or the use of lysine analogs to probe the activity of specific transporters like the Cationic Amino Acid Transporter 1 (CAT-1) or the L-type Amino Acid Transporter 1 (LAT1).[4][5]

Furthermore, research into compounds containing a thiazolidine ring has focused on distinct molecules with different biological activities. For example, thiazolidinediones are a class of drugs that modulate fatty acid uptake and are used in the treatment of type 2 diabetes, a mechanism unrelated to amino acid transport.[6] Similarly, thiazolidine-2-carboxylic acid has been studied as a proline analog that can inhibit protein synthesis.[7]

While the individual components of this compound—lysine and a thiazolidine carboxylic acid derivative—are of biological interest, their conjugate has not been adopted as a tool in the field of amino acid transport research based on available data.

Therefore, we are unable to provide the requested detailed application notes, protocols, quantitative data tables, or signaling pathway diagrams for the use of this compound in studying amino acid transport, as the foundational scientific research for such a document does not appear to exist.

For researchers interested in studying lysine and general amino acid transport, we recommend exploring established methods, which are well-documented in the scientific literature. These methods often involve:

  • Radiolabeled Amino Acid Uptake Assays: Utilizing isotopes like ³H-lysine or ¹⁴C-lysine to measure transporter activity in cell cultures or isolated membrane vesicles.

  • Competitive Inhibition Assays: Using known substrates and inhibitors of specific amino acid transporters to characterize the transport mechanism.

  • Gene Silencing and Overexpression Studies: Modulating the expression of specific transporter genes (e.g., using siRNA or CRISPR-Cas9) to determine their role in amino acid uptake.

  • Electrophysiological Studies: Measuring ion currents associated with amino acid transport in systems like Xenopus oocytes expressing the transporter of interest.

We have included a generalized workflow and a conceptual signaling pathway to illustrate the common approaches used in the field of amino acid transport research, which could be adapted for studying lysine transport using appropriate tools.

Generalized Experimental Workflow for Amino Acid Transport Studies

G Cell_Culture Cell Culture/ Oocyte Preparation Transfection Transfection with Transporter cDNA (optional) Cell_Culture->Transfection Uptake_Assay Radiolabeled Amino Acid Uptake Assay Transfection->Uptake_Assay Transfection->Uptake_Assay Competition_Assay Competition Assay with Unlabeled Analogs/Inhibitors Uptake_Assay->Competition_Assay Wash Wash to Remove Extracellular Substrate Uptake_Assay->Wash Lysis Cell Lysis Wash->Lysis Scintillation Scintillation Counting Lysis->Scintillation Lysis->Scintillation Data_Analysis Data Analysis and Kinetic Modeling Scintillation->Data_Analysis

Caption: Generalized workflow for studying amino acid transport.

Conceptual Signaling Pathway for Amino Acid Sensing

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol AAT Amino Acid Transporter (e.g., CAT-1) Intracellular_AA Intracellular Amino Acid Pool AAT->Intracellular_AA Extracellular_AA Extracellular Amino Acids Extracellular_AA->AAT Transport mTORC1 mTORC1 Signaling Intracellular_AA->mTORC1 Activation Protein_Synthesis Protein Synthesis Intracellular_AA->Protein_Synthesis Metabolism Metabolic Pathways Intracellular_AA->Metabolism mTORC1->Protein_Synthesis Stimulation

Caption: Conceptual diagram of amino acid transport and sensing.

References

Thiazolidine-Based Prodrugs: Enhancing Bioavailability of Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

The strategic design of prodrugs is a cornerstone of modern drug development, aimed at overcoming pharmacokinetic challenges such as poor bioavailability. Among the various prodrug strategies, the use of a thiazolidine (B150603) moiety has emerged as a promising approach to enhance the oral absorption and metabolic stability of parent drugs, particularly those containing aldehyde, ketone, or amine functionalities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging thiazolidine-based prodrugs to improve the therapeutic potential of their compounds.

Introduction to Thiazolidine-Based Prodrugs

Thiazolidine prodrugs are formed by the condensation reaction between a drug molecule containing a primary amine and a thiol group (or a molecule that can be converted to one, such as cysteine) with an aldehyde or ketone. The resulting five-membered thiazolidine ring effectively masks the polar functional groups of the parent drug, thereby increasing its lipophilicity and potential for passive diffusion across biological membranes. Once absorbed, the thiazolidine ring can undergo hydrolysis, often through a non-enzymatic, pH-dependent ring-opening mechanism, to release the active parent drug. This strategy has been successfully employed to improve the bioavailability of various therapeutic agents.

Advantages of the Thiazolidine Prodrug Approach

  • Enhanced Bioavailability: By masking polar groups, thiazolidine prodrugs can significantly increase the oral bioavailability of the parent drug.

  • Improved Metabolic Stability: The thiazolidine ring can protect the parent drug from premature metabolism in the gastrointestinal tract and liver.

  • Sustained Release: The rate of hydrolysis of the thiazolidine ring can be modulated by modifying its chemical structure, potentially leading to a sustained release of the active drug.

  • Reduced Toxicity: In some cases, the prodrug form may exhibit lower toxicity compared to the parent drug.

Quantitative Data on Bioavailability Enhancement

The following tables summarize the pharmacokinetic parameters of selected thiazolidine-based prodrugs compared to their respective parent drugs, demonstrating the potential for enhanced bioavailability.

Prodrug/Parent DrugAnimal ModelAdministration RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Oral Bioavailability (%)Reference
BIT-15-67 (Thiazolidinedione) Female RatOral---38
Parent Thiazolidinedione Male RatOral---7
Pro-7 (Thiazolidine of TD-7) RatOral469 ± 3220.5--[1]
TD-7 (Parent Drug) RatOral----[1]
NB-355 (Thiazolidine of L-DOPA) RatOral--1.4x ↑-[2]
L-DOPA (Parent Drug) RatOral----[2]

Note: "-" indicates data not available in the cited literature. AUC value for NB-355 is presented as a fold-increase compared to the parent drug.

Signaling Pathway: Prodrug Conversion

The conversion of a thiazolidine prodrug back to its active parent drug typically occurs via a non-enzymatic, pH-dependent hydrolysis of the thiazolidine ring. This process is initiated by the protonation of the ring nitrogen, followed by ring-opening to form a Schiff base intermediate, which is then hydrolyzed to release the parent amine-containing drug and the original carbonyl compound.

G Prodrug Thiazolidine Prodrug (Absorbed) Intermediate Schiff Base Intermediate Prodrug->Intermediate Non-enzymatic Ring Opening (pH-dependent) Parent_Drug Active Parent Drug (e.g., L-Cysteine) Intermediate->Parent_Drug Hydrolysis Byproduct Carbonyl Compound (e.g., Aldehyde/Ketone) Intermediate->Byproduct Hydrolysis

Caption: General mechanism of thiazolidine prodrug conversion.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of thiazolidine-based prodrugs.

Protocol 1: Synthesis of 2-Substituted Thiazolidine-4-Carboxylic Acids

This protocol describes a general method for the synthesis of thiazolidine prodrugs from an aldehyde or ketone and L-cysteine.

Materials:

  • Aldehyde or Ketone

  • L-Cysteine

  • Ethanol (B145695)

  • Triethylamine (B128534) (optional, as a base)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser (if refluxing)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve the aldehyde or ketone (1.0 eq) in ethanol in a round-bottom flask.

  • Add L-cysteine (1.0 - 1.2 eq) to the solution.

  • If the reaction is slow at room temperature, add a catalytic amount of triethylamine or heat the mixture to reflux.

  • Stir the reaction mixture at room temperature or reflux for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

  • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

G cluster_synthesis Synthesis Workflow Start Dissolve Aldehyde/Ketone in Ethanol Add_Cys Add L-Cysteine Start->Add_Cys React Stir at RT or Reflux (Monitor by TLC) Add_Cys->React Evaporate Remove Solvent React->Evaporate Purify Purify Product (Recrystallization/Chromatography) Evaporate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Caption: Workflow for the synthesis of thiazolidine prodrugs.

Protocol 2: In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of a thiazolidine prodrug in plasma, providing insights into its rate of conversion to the parent drug.

Materials:

  • Thiazolidine prodrug

  • Control compound (stable in plasma)

  • Plasma (e.g., rat, human)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) with internal standard

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the thiazolidine prodrug and control compound in a suitable solvent (e.g., DMSO).

  • Pre-warm plasma and PBS to 37°C.

  • In a microcentrifuge tube, add the prodrug stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard to precipitate plasma proteins.

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the prodrug and the formation of the parent drug over time.

  • Calculate the half-life (t½) of the prodrug in plasma.

G cluster_stability Plasma Stability Workflow Prepare Prepare Prodrug Stock Solution Incubate Incubate Prodrug with Plasma at 37°C Prepare->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench with Acetonitrile Sample->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge Analyze Analyze by LC-MS/MS Centrifuge->Analyze

Caption: Workflow for in vitro plasma stability assay.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study in rats to determine the pharmacokinetic profile and oral bioavailability of a thiazolidine prodrug.[1]

Materials:

  • Thiazolidine prodrug

  • Parent drug

  • Vehicle for oral and intravenous administration (e.g., saline, PEG400)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Oral gavage needles

  • Syringes for intravenous injection

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the rats overnight before dosing, with free access to water.

  • Divide the rats into groups for oral and intravenous administration of the prodrug and the parent drug.

  • For oral administration, administer a single dose of the prodrug or parent drug formulation via oral gavage.

  • For intravenous administration, administer a single dose of the prodrug or parent drug formulation via tail vein injection.

  • Collect blood samples from the rats at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis by protein precipitation with a suitable organic solvent containing an internal standard.

  • Quantify the concentrations of the prodrug and the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

  • Determine the absolute oral bioavailability (F%) of the parent drug from the prodrug by comparing the AUC values after oral and intravenous administration.

G cluster_pk In Vivo PK Workflow Fasting Fast Rats Overnight Dosing Administer Prodrug/Parent Drug (Oral & IV) Fasting->Dosing Blood_Collection Collect Blood Samples at Time Points Dosing->Blood_Collection Plasma_Separation Separate Plasma by Centrifugation Blood_Collection->Plasma_Separation Sample_Processing Process Plasma Samples Plasma_Separation->Sample_Processing LCMS_Analysis Analyze by LC-MS/MS Sample_Processing->LCMS_Analysis PK_Analysis Calculate PK Parameters & Bioavailability LCMS_Analysis->PK_Analysis

Caption: Workflow for in vivo pharmacokinetic study.

Conclusion

Thiazolidine-based prodrugs represent a versatile and effective strategy for enhancing the bioavailability of a wide range of therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers to explore this promising approach in their drug discovery and development programs. By carefully designing and evaluating thiazolidine prodrugs, it is possible to unlock the full therapeutic potential of parent molecules with suboptimal pharmacokinetic properties.

References

Application Notes and Protocols for In Vitro Evaluation of Thiazolidine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of thiazolidine (B150603) derivatives as potential enzyme inhibitors. Thiazolidine and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including their role as enzyme inhibitors.[1] This document outlines the methodologies for assessing their inhibitory potential against several key enzymes implicated in various diseases.

Overview of Thiazolidine Derivatives as Enzyme Inhibitors

Thiazolidine-based compounds have been successfully developed as inhibitors for a range of enzymes. Their structural versatility allows for modifications that can be tailored to fit the active sites of specific enzyme targets.[1][2] This has led to the discovery of potent inhibitors for enzymes involved in diabetes, cancer, hyperuricemia, and viral diseases.

Data Presentation: Inhibitory Activity of Thiazolidine Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of various thiazolidine derivatives against different enzyme targets.

Table 1: Inhibition of Carbohydrate-Metabolizing Enzymes

Compound/Derivativeα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)Aldose Reductase IC50 (µg/mL)Protein Tyrosine Phosphatase 1B IC50 (µg/mL)Reference
TZDD1--27.54-[3]
TZDD218.24 (µg/mL)--136.80[3]
TZDD3-Potent Inhibition--[3]
Thiazolidinone-benzothiazole 42.40 ± 0.703.50 ± 0.70--[4]
Thiazolidinone-benzothiazole 52.30 ± 0.054.80 ± 0.10--[4]
Thiazolidinone-benzothiazole 62.10 ± 0.703.20 ± 0.70--[4]
Thiazolidinedione 59.06 (µg/mL)---[5]
Thiazolidinedione 6----[5]
Thiazolidinedione 11----[5]
Acarbose (B1664774) (Standard)24.1 (µg/mL)10.70 ± 0.10--[4][5]
Quercetin (Standard)--Potent Inhibition-[3]

Table 2: Inhibition of Tyrosinase

Compound/DerivativeMushroom Tyrosinase IC50 (µM)Reference
Thiazolidine-4-carboxamide 3c16.5 ± 0.37[6]
Thiazolidin-2-imine 4a1.151 ± 1.25[7]
Thiazolidin-2-imine 4b2.079 ± 0.87[7]
Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetate 5i3.17[8]
Kojic Acid (Standard)15.9 ± 2.5, 16.031 ± 1.27[6][7]

Table 3: Inhibition of Other Key Enzymes

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Thiazolidine-2,4-dione 22VEGFR-20.079 ± 0.003[9]
Sorafenib (Standard)VEGFR-20.046 ± 0.002[9]
Thiazolidine-2-thione 6kXanthine (B1682287) Oxidase3.56[10]
Allopurinol (Standard)Xanthine Oxidase~8.9[10]
1,2,4-Thiazolidine-3,5-dione Y-153C-like Protease58.61[11]
1,2,4-Thiazolidine-3,5-dione Y-103C-like Protease75[11]
Aminoindane thiazolidinone 2dCarbonic Anhydrase I6.75[12]
Aminoindane thiazolidinone 2dCarbonic Anhydrase II7.55[12]

Experimental Protocols

This section provides detailed methodologies for key in vitro enzyme inhibition assays.

α-Amylase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch to simpler sugars.

Materials:

  • α-Amylase solution

  • Starch solution (1% w/v)

  • Phosphate (B84403) buffer (pH 6.9)

  • Dinitrosalicylic acid (DNSA) reagent

  • Thiazolidine derivatives (test compounds)

  • Acarbose (positive control)

  • Spectrophotometer

Protocol:

  • Prepare various concentrations of the test compounds and acarbose in phosphate buffer.

  • In a set of test tubes, add 500 µL of the test compound solution and 500 µL of the α-amylase solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 500 µL of the starch solution to each tube.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 1 mL of DNSA reagent.

  • Heat the tubes in a boiling water bath for 5 minutes.

  • Cool the tubes to room temperature and dilute the mixture with 10 mL of distilled water.

  • Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer.

  • A control is prepared using 500 µL of buffer instead of the test compound.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Tyrosinase Inhibition Assay

This assay evaluates the inhibitory effect of compounds on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine) solution

  • Phosphate buffer (pH 6.8)

  • Thiazolidine derivatives (test compounds)

  • Kojic acid (positive control)

  • Spectrophotometer

Protocol:

  • Prepare different concentrations of the test compounds and kojic acid in the phosphate buffer.

  • In a 96-well plate, add 40 µL of the test compound solution, 20 µL of mushroom tyrosinase solution, and 100 µL of phosphate buffer.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Start the reaction by adding 40 µL of L-DOPA solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance of the dopachrome (B613829) formed at 475 nm using a microplate reader.

  • A control is prepared using buffer instead of the test compound.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for evaluating enzyme inhibitors and a simplified signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubation of Enzyme with Compound Compound_Prep->Incubation Enzyme_Prep Enzyme Solution Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate Solution Preparation Reaction Initiation of Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Termination Reaction Termination Reaction->Termination Measurement Spectrophotometric Measurement Termination->Measurement Calculation Calculation of % Inhibition Measurement->Calculation IC50 IC50 Determination Calculation->IC50

Caption: General workflow for in vitro enzyme inhibition assays.

tyrosinase_pathway Tyrosine Tyrosine Tyrosinase1 Tyrosinase Tyrosine->Tyrosinase1 L_DOPA L-DOPA Tyrosinase2 Tyrosinase L_DOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin ... Tyrosinase1->L_DOPA Tyrosinase2->Dopaquinone Inhibitor Thiazolidine Derivative Inhibitor->Tyrosinase1 Inhibitor->Tyrosinase2

Caption: Inhibition of the melanin biosynthesis pathway by thiazolidine derivatives.

References

Lysine thiazolidine carboxylate for investigating cellular cysteine delivery.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of cysteine into cells is a critical area of research, particularly for strategies aimed at replenishing intracellular glutathione (B108866) (GSH) stores. Depleted GSH levels are implicated in a variety of pathological conditions characterized by oxidative stress. Due to cysteine's instability and potential toxicity, prodrugs that can efficiently deliver cysteine into cells are of significant interest.

While the query specified "Lysine thiazolidine (B150603) carboxylate," a thorough review of scientific literature indicates that this compound is primarily documented as an ingredient in cosmetic formulations for its surfactant and skin-conditioning properties, rather than as a tool for cellular cysteine delivery in a research context.[1][2][3][4] It is described as a lysine (B10760008) salt of thiazolidine carboxylic acid.[3]

It is highly probable that the intended compound of interest for investigating cellular cysteine delivery is L-2-oxothiazolidine-4-carboxylate (OTC) , a well-characterized and widely used cysteine prodrug.[5][6][7][8][9] This document will therefore focus on OTC and other relevant thiazolidine-4-carboxylic acid derivatives that serve as effective intracellular cysteine delivery agents. These compounds are valuable tools for studying the effects of cysteine supplementation and GSH replenishment in various experimental models.

Thiazolidine-based prodrugs are designed to be stable extracellularly, readily transported into cells, and then intracellularly converted to L-cysteine. This liberated cysteine then becomes available for the synthesis of glutathione, a primary endogenous antioxidant.

Mechanism of Action: L-2-oxothiazolidine-4-carboxylate (OTC)

L-2-oxothiazolidine-4-carboxylate (OTC) is a heterocyclic compound that serves as an intracellular cysteine delivery agent.[6] Its mechanism of action involves enzymatic conversion to L-cysteine.

  • Cellular Uptake: OTC is transported across the plasma membrane. One identified transporter for OTC is the Na+-coupled monocarboxylate transporter SLC5A8 (SMCT1).[5]

  • Intracellular Conversion: Inside the cell, the enzyme 5-oxo-L-prolinase hydrolyzes the thiazolidine ring of OTC to yield L-cysteine.[6]

  • Cysteine Utilization: The released L-cysteine is then available for various cellular processes, most notably the synthesis of glutathione (GSH) via the sequential action of glutamate-cysteine ligase and glutathione synthetase.

The following diagram illustrates the cellular uptake and conversion of OTC to L-cysteine for glutathione synthesis.

cluster_extracellular Extracellular Space cluster_cell Intracellular Space OTC_ext L-2-oxothiazolidine-4-carboxylate (OTC) OTC_int OTC OTC_ext->OTC_int SLC5A8 (SMCT1) Transporter Cysteine L-Cysteine OTC_int->Cysteine Hydrolysis 5_oxo 5-oxo-L-prolinase OTC_int->5_oxo GSH Glutathione (GSH) Cysteine->GSH Synthesis GCL_GS Glutamate-Cysteine Ligase & Glutathione Synthetase Cysteine->GCL_GS 5_oxo->Cysteine GCL_GS->GSH

Caption: Cellular processing of L-2-oxothiazolidine-4-carboxylate (OTC).

Data Presentation

The following tables summarize quantitative data from studies utilizing thiazolidine derivatives for cysteine delivery.

Table 1: Efficacy of L-2-oxothiazolidine-4-carboxylate (OTC) on Glutathione (GSH) and Cysteine Levels

Experimental SystemTreatmentOutcomeFold/Percent ChangeReference
Healthy Human Volunteers0.15 and 0.45 mmol/kg OTC (p.o.)Peak plasma cysteine increase18 to 75 µM over basal[9]
Healthy Human Volunteers0.15 and 0.45 mmol/kg OTC (p.o.)Lymphocyte cysteine concentration~2.7-fold increase[9]
Healthy Human Volunteers0.15 and 0.45 mmol/kg OTC (p.o.)Lymphocyte glutathione concentration~1.8-fold increase[9]
Rats on sulfur amino acid-deficient diet0.35% OTC in diet for 3 weeksWeight gainNormalized[7]
Rats on sulfur amino acid-deficient diet0.35% OTC in diet for 3 weeksTissue and bronchoalveolar lining fluid GSHNormalized[7]

Table 2: Protective Effects of 2-Substituted Thiazolidine-4(R)-carboxylic Acids Against Acetaminophen (B1664979) Hepatotoxicity in Mice

CompoundProtective EffectReference
2(RS)-Methylthiazolidine-4(R)-carboxylic acidNearly equipotent[10]
2(RS)-n-Propylthiazolidine-4(R)-carboxylic acidNearly equipotent[10]
2(RS)-n-Pentylthiazolidine-4(R)-carboxylic acidNearly equipotent[10]
2(RS)-Ethylthiazolidine-4(R)-carboxylic acidLess protective[10]
2(RS)-Phenylthiazolidine-4(R)-carboxylic acidLess protective[10]
2(RS)-(4-Pyridyl)thiazolidine-4(R)-carboxylic acidLess protective[10]
2(RS)-Methylthiazolidine-4(S)-carboxylic acid (enantiomer)Ineffective[10]

Experimental Protocols

Protocol 1: In Vitro Assessment of Cysteine Delivery and Glutathione Synthesis in Cultured Cells

This protocol outlines a general method for evaluating the efficacy of a thiazolidine-based prodrug in increasing intracellular cysteine and glutathione levels in a cell culture model.

Objective: To quantify the increase in intracellular cysteine and glutathione concentrations following treatment with a cysteine prodrug.

Materials:

  • Cell line of interest (e.g., HEK293T, ARPE-19, or primary cells)

  • Complete cell culture medium

  • L-2-oxothiazolidine-4-carboxylate (OTC) or other thiazolidine derivative

  • Phosphate-buffered saline (PBS)

  • Reagents for cell lysis (e.g., RIPA buffer)

  • Assay kits for cysteine and glutathione quantification

  • Microplate reader (fluorescence or absorbance)

  • BCA Protein Assay Kit

Workflow Diagram:

start Start cell_culture Culture cells to desired confluency start->cell_culture treatment Treat cells with OTC or vehicle control (various concentrations and time points) cell_culture->treatment wash Wash cells with PBS treatment->wash lyse Lyse cells wash->lyse protein_assay Determine protein concentration (BCA assay) lyse->protein_assay gsh_assay Perform glutathione assay lyse->gsh_assay cysteine_assay Perform cysteine assay lyse->cysteine_assay data_analysis Normalize to protein concentration and analyze data protein_assay->data_analysis gsh_assay->data_analysis cysteine_assay->data_analysis end End data_analysis->end start Start acclimatize Acclimatize mice start->acclimatize grouping Divide mice into experimental groups (e.g., Control, ACP only, ACP + OTC) acclimatize->grouping priming_dose Administer priming dose of OTC or vehicle (e.g., 1 hour before ACP) grouping->priming_dose acp_dose Administer hepatotoxic dose of ACP priming_dose->acp_dose supplementary_dose Administer supplementary dose of OTC or vehicle (e.g., 0.5 hours after ACP) acp_dose->supplementary_dose monitoring Monitor animals for a set period (e.g., 48 hours) supplementary_dose->monitoring euthanasia Euthanize animals and collect tissues (blood, liver) monitoring->euthanasia analysis Perform analyses: - Liver GSH levels - Serum ALT/AST - Liver histology euthanasia->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Lysine Thiazolidine Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of lysine (B10760008) thiazolidine (B150603) carboxylate, particularly focusing on addressing issues of low yield.

Troubleshooting Guide

Low product yield in the synthesis of lysine thiazolidine carboxylate can arise from various factors, from suboptimal reaction conditions to reactant degradation. This guide provides a systematic approach to identifying and resolving these common issues.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incorrect pH of the reaction mixture. The formation of the thiazolidine ring is pH-dependent.[1][2][3]Optimize the reaction pH. Thiazolidine formation is often favored under slightly acidic to neutral conditions (pH 4-7.4).[1][2] Perform small-scale trials at different pH values within this range to find the optimal condition for your specific reactants.
Low reactivity of the carbonyl compound.Select a more reactive aldehyde or ketone. Unhindered aliphatic aldehydes are generally more reactive than aromatic aldehydes or ketones.
Degradation of reactants.Ensure the purity and stability of your starting materials. Use freshly distilled aldehydes and high-purity L-lysine and cysteine. Store reagents under appropriate conditions (e.g., under inert gas, refrigerated).
Presence of Multiple Side Products Formation of Schiff base intermediates that do not cyclize.[4]Ensure the presence of the thiol group in close proximity to the imine to facilitate intramolecular cyclization. The use of a single reactant containing both the amine and thiol, such as cysteine, is ideal.
Oxidation of the thiol group in cysteine, leading to disulfide bond formation.Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The addition of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can prevent disulfide bond formation.[5]
Polymerization of the aldehyde.Add the aldehyde slowly to the reaction mixture to maintain a low concentration and minimize self-polymerization.
Difficulty in Product Isolation and Purification High water solubility of the product.Utilize lyophilization (freeze-drying) to remove the solvent. Employ ion-exchange chromatography for purification, as the product is an amino acid derivative.[6]
Co-elution of product with unreacted starting materials during chromatography.Optimize the chromatography conditions (e.g., gradient, pH of the mobile phase) to achieve better separation. Derivatization of the product or starting materials may also aid in separation.

Frequently Asked Questions (FAQs)

Reaction Mechanism and Optimization

Q1: What is the general reaction mechanism for the synthesis of a thiazolidine ring from an amino acid?

A1: The formation of a thiazolidine ring from an amino acid like cysteine and an aldehyde or ketone proceeds through a two-step mechanism. First, the amino group of the amino acid performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, forming a Schiff base (imine) intermediate after the elimination of a water molecule. Subsequently, the thiol group of the amino acid attacks the imine carbon in an intramolecular fashion, leading to the formation of the five-membered thiazolidine ring.[4]

Q2: How does pH affect the yield of the reaction?

A2: The pH is a critical parameter in thiazolidine synthesis. The initial Schiff base formation is favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, the nucleophilicity of the thiol group, required for the subsequent cyclization, is higher at a more neutral pH. Therefore, an optimal pH, typically between 4 and 7.4, is necessary to balance these two steps for maximum yield.[1][2] Some studies have shown that the reaction can proceed efficiently at physiological pH (7.4).[1]

Q3: What is the optimal temperature for the synthesis?

A3: The reaction is typically carried out at room temperature. However, gentle heating may be employed to accelerate the reaction, especially with less reactive carbonyl compounds. It is important to avoid excessive heat, which can lead to the degradation of reactants and the formation of side products. Some modern approaches utilize microwave irradiation to reduce reaction times and improve yields.[7][8]

Q4: Can I use a ketone instead of an aldehyde?

A4: Yes, ketones can be used, but they are generally less reactive than aldehydes due to steric hindrance and electronic effects. This lower reactivity often results in slower reaction rates and lower yields. If a ketone is used, optimizing other reaction parameters such as temperature and reaction time becomes even more crucial.

Troubleshooting Low Yield

Q5: My yield is consistently low. What are the most common reasons?

A5: Consistently low yields are often due to one or more of the following:

  • Suboptimal pH: As discussed, the pH must be carefully controlled.

  • Oxidation of Cysteine: The thiol group in cysteine is susceptible to oxidation, forming disulfide-linked dimers that cannot participate in the cyclization. Running the reaction under an inert atmosphere is recommended.

  • Impure Reactants: The presence of impurities in L-lysine, L-cysteine, or the carbonyl compound can interfere with the reaction.

  • Reversibility of the Reaction: Thiazolidine formation can be a reversible process.[4] To drive the equilibrium towards the product, it may be beneficial to remove water as it is formed, for example, by using a Dean-Stark apparatus, although this is less common for aqueous reactions.

Q6: I am observing a significant amount of a white precipitate that is not my product. What could it be?

A6: A common side product is the disulfide-linked cysteine dimer (cystine), which is less soluble in many solvents. This indicates that oxidation is occurring. As mentioned, performing the reaction under an inert atmosphere and/or adding a reducing agent can mitigate this issue.

Experimental Protocols and Workflows

Below are detailed methodologies for key experiments related to the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Hypothetical Model)

This protocol describes a hypothetical synthesis based on the established principles of thiazolidine formation. It assumes the reaction of L-lysine, L-cysteine, and formaldehyde (B43269).

Materials:

  • L-Lysine hydrochloride

  • L-Cysteine

  • Formaldehyde (37% solution in water)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Nitrogen or Argon gas

  • Deionized water

Procedure:

  • Preparation of Reactant Solution: In a round-bottom flask, dissolve L-lysine hydrochloride (1 equivalent) and L-cysteine (1.1 equivalents) in deoxygenated 0.1 M phosphate buffer (pH 7.4).

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for 15 minutes to remove any dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Addition of Formaldehyde: Slowly add formaldehyde solution (1.2 equivalents) to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching the Reaction: Once the reaction is complete (typically after several hours), quench any unreacted formaldehyde by adding a small amount of a primary amine scavenger, such as glycine.

  • Purification:

    • Adjust the pH of the solution to the isoelectric point of the product to induce precipitation (if applicable).

    • Alternatively, purify the product using ion-exchange chromatography.

    • Collect the fractions containing the desired product and lyophilize to obtain the final product as a white solid.

Visualizations

Reaction Scheme for this compound Synthesis

G cluster_intermediates Intermediates cluster_product Product Lysine L-Lysine SchiffBase Schiff Base (Imine) Lysine->SchiffBase + Formaldehyde Cysteine L-Cysteine Formaldehyde Formaldehyde LTC Lysine Thiazolidine Carboxylate SchiffBase->LTC + Thiol group (Intramolecular cyclization)

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_pH Is pH optimal (4.0-7.4)? Start->Check_pH Adjust_pH Adjust pH and rerun reaction Check_pH->Adjust_pH No Check_Oxidation Is there evidence of oxidation? Check_pH->Check_Oxidation Yes Adjust_pH->Start Inert_Atmosphere Use deoxygenated solvents and inert atmosphere Check_Oxidation->Inert_Atmosphere Yes Check_Purity Are reactants pure? Check_Oxidation->Check_Purity No Inert_Atmosphere->Start Purify_Reactants Purify/use fresh reactants Check_Purity->Purify_Reactants No Optimize_Conditions Optimize temperature and reactant concentrations Check_Purity->Optimize_Conditions Yes Purify_Reactants->Start

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Enhancing Aqueous Solubility of Thiazolidine-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of thiazolidine-4-carboxylic acid derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My thiazolidine-4-carboxylic acid derivative has very low water solubility. What are the first and most direct troubleshooting steps I should take?

A: For a compound with an acidic functional group like a carboxylic acid, the most straightforward initial approach is to evaluate the effect of pH on its solubility. The solubility of a weak acid is highly dependent on the pH of the aqueous medium.[1]

  • Principle: Thiazolidine-4-carboxylic acid and its derivatives are weak acids. In their protonated (uncharged) form (R-COOH) at a pH below their acid dissociation constant (pKa), they are typically less soluble. By increasing the pH to a level above the pKa, the carboxylic acid group deprotonates to form a carboxylate anion (R-COO⁻). This charged, ionized form is significantly more polar and thus more soluble in water.[1][2]

  • Troubleshooting Steps:

    • Determine the pKa: If not already known, determine the pKa of your derivative experimentally or through in silico prediction tools.

    • Create a pH-Solubility Profile: Measure the solubility of your compound across a range of pH values, particularly around its pKa. You should observe a significant increase in solubility as the pH rises above the pKa.

    • Use Buffers: For experimental assays, use buffers to maintain a pH that ensures your compound remains in its soluble, ionized form.[3]

G cluster_workflow Initial Solubility Troubleshooting Workflow start Poorly Soluble Thiazolidine (B150603) Derivative check_pka Determine pKa of the Carboxylic Acid start->check_pka adjust_ph Adjust pH of Solution to be > pKa check_pka->adjust_ph measure_sol Measure Solubility adjust_ph->measure_sol soluble Compound is Solubilized measure_sol->soluble Success not_soluble Solubility Still Insufficient measure_sol->not_soluble Failure next_steps Consider Advanced Methods: - Salt Formation - Prodrugs - Formulation Strategies not_soluble->next_steps

Caption: Workflow for initial solubility troubleshooting.
Q2: Adjusting pH is not sufficient or practical for my application. How can salt formation improve solubility, and how do I select a suitable counterion?

A: Salt formation is one of the most common and highly effective methods for increasing the solubility and dissolution rate of acidic drugs.[4][5] By reacting your acidic thiazolidine derivative with a base, you form a salt that is often much more soluble in water than the free acid form.

  • Principle: The formation of a salt locks the acidic molecule in its ionized (deprotonated) state, preventing it from converting back to the less soluble free acid form, especially in neutral or slightly acidic pH environments.[2][5]

  • Counterion Selection:

    • The pKa Rule: A stable salt is generally formed when the difference between the pKa of the acidic drug and the pKa of the conjugate acid of the base (the counterion) is greater than 2-3 units.[6]

    • Common Counterions: For weakly acidic drugs, common counterions include sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺). Organic bases like tromethamine or basic amino acids are also used.[6][7]

    • Screening: It is crucial to perform a salt screening study with various counterions to identify the form with the optimal balance of solubility, stability, and manufacturability.[4]

G cluster_pathway Conceptual Pathway of Salt Formation parent_acid R-COOH (Thiazolidine Derivative) Poorly Soluble plus + parent_acid->plus base Base (B) (e.g., NaOH) salt R-COO⁻ B⁺H (Soluble Salt Form) Highly Soluble plus->base plus->salt Reaction in Appropriate Solvent G cluster_prodrug Prodrug Strategy for Aqueous Solubility parent_drug Parent Drug (Poorly Soluble) plus1 + parent_drug->plus1 promoieity Hydrophilic Promoieity (e.g., Phosphate, Sugar) prodrug Prodrug (Highly Soluble) cleavage In Vivo Cleavage (Enzymatic) prodrug->cleavage plus2 + cleavage->plus2 released_drug Released Active Drug (at Target Site) released_promoieity Released Promoieity (Excreted) plus1->promoieity plus1->prodrug Chemical Synthesis plus2->released_drug plus2->released_promoieity G cluster_decision Decision Tree for Formulation Strategy start Is Chemical Modification an Option? chem_mod Pursue Salt Formation or Prodrug Strategy start->chem_mod Yes formulation Select a Formulation Strategy start->formulation No thermal_stability Is the Compound Thermally Stable? formulation->thermal_stability complexation Cyclodextrin (B1172386) Complexation formulation->complexation If molecule fits in cyclodextrin cavity asd Amorphous Solid Dispersion (e.g., Spray Drying) thermal_stability->asd Yes nanosuspension Particle Size Reduction (e.g., Nanosuspension) thermal_stability->nanosuspension No

References

Addressing instability of lysine thiazolidine carboxylate in biological media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Lysine (B10760008) Thiazolidine (B150603) Carboxylate in biological experiments. For researchers, scientists, and drug development professionals, this resource offers insights into potential stability issues and practical solutions for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is lysine thiazolidine carboxylate and where is it used?

This compound is a compound formed from the amino acid lysine and thiazolidine carboxylic acid.[1][2] It is utilized in various applications, including as a skin conditioning agent and surfactant in cosmetics.[3] In research, thiazolidine derivatives are explored for their potential antioxidant effects and as prodrugs or drug delivery vehicles due to the reversible nature of the thiazolidine ring.

Q2: I am observing lower than expected concentrations of this compound in my plasma samples. What could be the cause?

Several factors could contribute to the apparent loss of this compound in biological media like plasma. The primary suspect is the inherent instability of the thiazolidine ring, which can be susceptible to hydrolysis, especially under certain pH and enzymatic conditions.[4] The equilibrium between the ring-closed thiazolidine and its ring-opened imine form can shift depending on the local environment.

Q3: Can the pH of my biological medium affect the stability of this compound?

Yes, pH is a critical factor in the stability of the thiazolidine ring. While some thiazolidine derivatives are stable over a broad pH range (pH 5-9), the rate of ring opening and hydrolysis can be influenced by pH.[4] For instance, some studies on penicillin derivatives, which also contain a thiazolidine ring, show different rates of epimerization and ring opening at low, neutral, and high pH.[4] It is crucial to maintain a consistent and appropriate pH for your biological medium throughout the experiment.

Q4: Are there any enzymatic degradation pathways I should be aware of?

While specific enzymatic pathways for the degradation of this compound are not well-documented in the provided search results, it is plausible that enzymes present in biological media could play a role. Lysine itself is subject to several degradation pathways.[5] General esterases or amidases present in plasma could potentially hydrolyze the carboxylate group or the thiazolidine ring.

Q5: How can I improve the stability of this compound in my experiments?

To enhance stability, consider the following:

  • pH Control: Buffer your biological media to a pH where the thiazolidine ring is known to be more stable, typically around neutral pH.

  • Temperature: Perform experiments at lower temperatures (e.g., 4°C) when possible to reduce the rate of chemical degradation.

  • Enzyme Inhibitors: If enzymatic degradation is suspected, the addition of a broad-spectrum protease or esterase inhibitor cocktail may be beneficial, though this should be validated to not interfere with your experiment.

  • Antioxidants: Some thiazolidine molecules have been shown to act as antioxidants and can improve the stability of cell culture media.[6] The inherent antioxidant properties might be leveraged, or the addition of other antioxidants could be considered.

Troubleshooting Guides

Issue 1: High Variability in Quantification Results

Possible Causes:

  • Inconsistent sample handling and storage.

  • Pre-analytical degradation of the compound.

  • Issues with the analytical method (e.g., LC-MS/MS).

Troubleshooting Steps:

  • Standardize Sample Handling: Ensure all samples are processed consistently from collection to analysis. This includes time to processing, temperature, and centrifugation parameters.

  • Optimize Storage Conditions: Store samples at -80°C immediately after collection and minimize freeze-thaw cycles.

  • Evaluate Analytical Method:

    • Use a stable, isotopically labeled internal standard for quantification to account for matrix effects and extraction variability.[7][8]

    • Validate the LC-MS/MS method for linearity, accuracy, and precision.[9][10][11]

    • Check for in-source fragmentation or instability during the analysis.

Issue 2: Evidence of Degradation Products in Analysis

Possible Causes:

  • Hydrolysis of the thiazolidine ring.

  • Oxidative degradation.

Troubleshooting Steps:

  • Characterize Degradants: Use high-resolution mass spectrometry to identify potential degradation products. The open-ring imine or the hydrolyzed cysteine and lysine components are likely candidates.

  • pH and Buffer Optimization: Conduct a stability study in different buffers and at various pH levels to identify conditions that minimize degradation.

  • Control for Oxidation: If oxidative stress is a concern in your system, consider working under an inert atmosphere (e.g., nitrogen) or adding antioxidants. Thiazolidine-4-carboxylic acid has been investigated as a biomarker for oxidative stress.[7]

Data Presentation

Table 1: Factors Influencing Thiazolidine Ring Stability

ParameterInfluence on StabilityRecommendationsReference
pH Ring opening can be pH-dependent. Stability is often observed between pH 5-9.Maintain a consistent, buffered pH appropriate for the specific thiazolidine derivative.[4]
Temperature Higher temperatures can accelerate degradation.Conduct experiments at the lowest feasible temperature and store samples at ≤ -20°C.[12]
Enzymes Proteases and esterases in biological media may contribute to degradation.Consider the use of broad-spectrum enzyme inhibitors if enzymatic degradation is suspected.N/A
Oxidative Stress Can lead to the formation of reactive species that may interact with the compound.Use of antioxidants may improve stability.[6]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Plasma

Objective: To determine the in vitro stability of this compound in plasma over time.

Materials:

  • This compound

  • Human plasma (or other relevant biological matrix)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) with 0.1% formic acid (precipitation solution)

  • Internal standard (e.g., deuterated this compound)

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Spike a known concentration of this compound into pre-warmed (37°C) plasma.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), aliquot a portion of the plasma sample.

  • Protein Precipitation:

    • Immediately add the plasma aliquot to 3 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.[9][10][13]

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

    • Plot the percentage remaining versus time to determine the degradation rate and half-life.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis spike Spike Compound into Plasma incubate Incubate at 37°C spike->incubate aliquot Aliquot at Time Points incubate->aliquot precipitate Protein Precipitation (Acetonitrile + IS) aliquot->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for assessing the stability of this compound in plasma.

signaling_pathway cluster_equilibrium Thiazolidine Ring Equilibrium cluster_degradation Potential Degradation ring_closed This compound (Ring-Closed) ring_opened Imine Intermediate (Ring-Opened) ring_closed->ring_opened pH-dependent equilibrium hydrolysis Hydrolysis Products (Cysteine + Lysine Derivatives) ring_opened->hydrolysis Hydrolysis

Caption: Potential instability pathway of this compound in biological media.

References

Technical Support Center: Optimizing Cell-Based Bioassays for Thiazolidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with thiazolidine (B150603) compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell-based bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our comprehensive guides are presented in a question-and-answer format to provide direct solutions to specific issues you may face during your experiments.

Section 1: Compound Solubility and Handling

Question 1: My thiazolidine compound precipitates when I add it to my cell culture medium from a DMSO stock. What is happening and how can I resolve this?

Answer: This common issue is known as "solvent-shifting" precipitation.[1] Your thiazolidine compound is likely soluble in the organic solvent (DMSO) but has poor solubility in the aqueous environment of your cell culture medium.[1][2] When the DMSO stock is diluted, the concentration of the organic solvent drops, causing the hydrophobic compound to precipitate out of the solution.[1]

Troubleshooting Steps:

  • Verify Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level for your specific cell line, typically below 0.5% (v/v).[1] It is crucial to determine the DMSO tolerance for your particular assay system.[2]

  • Optimize Dilution Procedure: Instead of adding the DMSO stock directly to the full volume of aqueous medium, try serial dilutions. First, dilute the DMSO stock into an intermediate solution with a higher percentage of organic solvent before the final dilution into the aqueous buffer.[3]

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility. However, be cautious to avoid overheating.[1]

  • Use Co-solvents: Consider preparing your stock solution in a combination of DMSO and another water-miscible solvent, such as ethanol.[3]

  • Cyclodextrin (B1172386) Complexation: For compounds with persistent solubility issues, cyclodextrin complexation can be an effective strategy to enhance aqueous solubility.[1]

Question 2: I am observing inconsistent results in my bioassays even when using the same stock solution of my thiazolidine compound. What could be the cause?

Answer: Inconsistent results can stem from several factors related to compound stability and experimental variability.

Troubleshooting Steps:

  • pH-Dependent Solubility: The solubility of many thiazolidine derivatives can be highly dependent on pH.[3] Ensure your buffers are prepared consistently and the pH is verified in each experiment.

  • Compound Stability in Media: Some thiazolidine molecules can have antioxidant effects and may interact with components in the cell culture media, affecting its stability and the performance of the cells over time.[4]

  • Pipetting Errors and Edge Effects: High variability between replicate wells can be due to pipetting inaccuracies, inconsistent cell seeding, or "edge effects" in multi-well plates.[5] To mitigate edge effects, avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.[5]

Section 2: Assay Performance and Data Interpretation

Question 3: I am not observing the expected biological activity of my thiazolidinedione (TZD) in a PPARγ luciferase reporter assay. What are the potential causes?

Answer: A weak or absent signal in a PPARγ luciferase reporter assay can be due to several factors, from technical issues to the biological context of your experiment.

Troubleshooting Steps:

  • Cell Line Choice: PPARγ expression varies significantly across different cell types. Adipose tissue has the highest expression, while liver and muscle have lower levels.[5] Ensure your chosen cell line expresses sufficient levels of PPARγ.

  • Transfection Efficiency: In transient transfection assays, low transfection efficiency of the PPARγ expression vector and the reporter plasmid will result in a weak signal. Optimize your transfection protocol and consider using a control vector (e.g., Renilla luciferase) to normalize for transfection efficiency.[5]

  • Compound-Specific Activity: Different TZD analogs (e.g., rosiglitazone (B1679542) vs. pioglitazone) can have varying affinities for PPARγ and may recruit different coactivators, leading to differential gene expression.[5]

  • PPARγ-Independent Effects: At higher concentrations or with short incubation times, some TZDs can exhibit "off-target" effects that are independent of PPARγ activation.[5] These can include direct inhibition of mitochondrial proteins.[5]

Question 4: My thiazolidine compound shows cytotoxicity at concentrations where I expect to see a specific biological effect. How can I investigate this?

Answer: Unexplained cytotoxicity can confound your results. A systematic approach is needed to determine the nature of the cell death and the concentrations at which it occurs.

Troubleshooting Workflow:

  • Dose-Response and Time-Course: Conduct a comprehensive dose-response and time-course experiment to determine the IC50 value of your compound.[6]

  • Cell Viability Assays: Use multiple cell viability assays to confirm the cytotoxic effect. Common assays include MTT, MTS, and LDH release assays.[6][7]

  • Distinguish Apoptosis from Necrosis: Utilize techniques like Annexin V/PI staining followed by flow cytometry to determine the mechanism of cell death.[6]

  • Mechanistic Assays: Investigate potential mechanisms of cytotoxicity, such as the induction of reactive oxygen species (ROS) or caspase activation.[6]

Workflow for Investigating Thiazolidine-Induced Cytotoxicity

G cluster_workflow Cytotoxicity Investigation Workflow Start Hypothesized Cytotoxicity Dose_Response 1. Dose-Response & Time-Course Experiments Start->Dose_Response Initial Observation Viability_Assays 2. Cell Viability Assays (MTT, MTS, LDH) Dose_Response->Viability_Assays Define Concentration Range Apoptosis_Necrosis 3. Apoptosis vs. Necrosis (Annexin V/PI Staining) Viability_Assays->Apoptosis_Necrosis Confirm Cell Death Mechanistic_Assays 4. Mechanistic Assays (ROS, Caspase Activity) Apoptosis_Necrosis->Mechanistic_Assays Determine Mode of Death Data_Acquisition 5. Data Acquisition (Plate Reader, Flow Cytometer) Mechanistic_Assays->Data_Acquisition Analysis 6. Statistical Analysis (IC50 Calculation) Data_Acquisition->Analysis Interpretation 7. Interpretation of Results Analysis->Interpretation G cluster_pathway TZD Signaling Pathway TZD Thiazolidinedione (TZD) PPARg PPARγ TZD->PPARg Binds and Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (in target gene promoter) Heterodimer->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response (e.g., Insulin Sensitization) Protein->Response G cluster_cetsa CETSA Workflow Cell_Culture 1. Cell Culture and Treatment (with TZD or vehicle) Heat_Shock 2. Heat Shock (Temperature Gradient) Cell_Culture->Heat_Shock Cell_Lysis 3. Cell Lysis Heat_Shock->Cell_Lysis Centrifugation 4. Centrifugation (Separate soluble/aggregated proteins) Cell_Lysis->Centrifugation Quantification 5. Quantify Soluble PPARγ (Western Blot, ELISA) Centrifugation->Quantification Analysis 6. Data Analysis (Generate Melt Curve) Quantification->Analysis Result Result: Increased Thermal Stability Indicates Target Engagement Analysis->Result

References

Technical Support Center: Enhancing the Metabolic Stability of Thiazolidine-Based Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working to enhance the metabolic stability of thiazolidine-based prodrugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic liabilities of thiazolidine-based prodrugs?

A1: The primary metabolic liabilities of thiazolidine-based prodrugs typically involve two main pathways. First, the thiazolidine (B150603) ring itself can be susceptible to hydrolysis under physiological conditions, leading to ring-opening and premature release of the active drug and the masking moiety (e.g., L-cysteine).[1][2][3] This process can be non-enzymatic and pH-dependent.[1][3] Second, like many drug candidates, these compounds are subject to enzymatic degradation, primarily through Phase I (e.g., oxidation via Cytochrome P450 enzymes) and Phase II (e.g., glucuronidation) metabolism in the liver.[4][5][6]

Q2: Why is my thiazolidine prodrug designed to be cleaved, but it's showing high stability in plasma?

A2: While some thiazolidine prodrugs are designed for slow, non-enzymatic hydrolysis to release the active compound, others may rely on enzymatic cleavage.[2][7] If your prodrug is unexpectedly stable, it suggests that the necessary enzymatic activity (e.g., from esterases or other hydrolases) is low in the plasma of the species being tested, or the compound's structure is sterically hindering enzyme access.[8] Different species can exhibit significant variability in plasma enzyme activity.[9][10]

Q3: What are the essential initial assays to determine the metabolic stability of a new thiazolidine prodrug?

A3: The two foundational in vitro assays for assessing metabolic stability are the Plasma Stability Assay and the Liver Microsomal Stability Assay .[11][12] The plasma stability assay determines the compound's stability in the presence of plasma enzymes and its susceptibility to chemical hydrolysis in a biological matrix.[10][13] The liver microsomal stability assay evaluates the compound's susceptibility to metabolism by the most common drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) system (Phase I metabolism), which are abundant in liver microsomes.[4][5]

Troubleshooting Guide

Q1: My thiazolidine prodrug degrades almost instantly in the plasma stability assay. What is the cause and what are the next steps?

A1: Rapid degradation in plasma suggests high susceptibility to plasma hydrolases (e.g., esterases, amidases) or inherent chemical instability at physiological pH (7.4).[8][13]

  • Troubleshooting Steps:

    • Run a Buffer Stability Control: Incubate the compound in a simple phosphate (B84403) buffer at pH 7.4 without plasma. If it degrades rapidly here, the issue is chemical instability.

    • Use Heat-Inactivated Plasma: Denature the plasma enzymes by heating before incubation. If the compound is stable in heat-inactivated plasma but not in active plasma, the degradation is enzyme-mediated.

    • Identify Metabolites: Use high-resolution mass spectrometry to identify the degradation products. This can confirm if the degradation is due to simple hydrolysis of the thiazolidine ring or cleavage of other susceptible functional groups (like esters) on the molecule.[9]

Q2: My compound is highly unstable in the liver microsomal stability assay. How can I determine the specific metabolic pathway responsible?

A2: High instability in liver microsomes points to rapid metabolism by CYP enzymes.

  • Troubleshooting Steps:

    • Run the Assay without NADPH: The majority of CYP enzymes require NADPH as a cofactor.[4][14] Running the assay without the NADPH regenerating system will largely halt Phase I metabolism. If the compound is stable under these conditions, it confirms metabolism by NADPH-dependent enzymes like CYPs.

    • Use Specific CYP Inhibitors: Co-incubate your compound with known inhibitors for major CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6) to identify which specific enzyme is responsible for the metabolism.

    • Consider Phase II Metabolism: While microsomes are rich in Phase I enzymes, they can be supplemented to assess Phase II pathways. If the compound is stable in the absence of NADPH, consider using hepatocytes, which contain both Phase I and Phase II enzymes, for a more comprehensive metabolic profile.[4][12]

Q3: I'm seeing significant variability between replicates in my stability assays. What are the common sources of error?

A3: High variability can obscure true results and often stems from procedural inconsistencies.

  • Common Sources of Error:

    • Pipetting Inaccuracies: Ensure accurate and consistent pipetting, especially for small volumes of compound stock solutions and internal standards.

    • Inconsistent Incubation Times: Stagger the addition of the termination solution precisely to ensure each well incubates for the correct duration.

    • Temperature Fluctuations: Maintain a constant 37°C during incubation, as enzyme activity is highly temperature-dependent.

    • Sub-optimal Mixing: Ensure the compound is thoroughly mixed with the plasma or microsomal solution at the start of the incubation.

    • Analyte Precipitation: Poorly soluble compounds may precipitate during the assay, leading to an artificial decrease in concentration. Check for solubility issues in the assay medium.[15]

Strategies for Enhancing Metabolic Stability

Improving the metabolic stability of a thiazolidine prodrug often involves structural modifications to block or slow down the metabolic pathways responsible for its degradation.

StrategyDescriptionRationale
Steric Hindrance Introduce bulky groups (e.g., a t-butyl group) near the metabolic "soft spot".The bulky group physically blocks the metabolic enzymes from accessing the site of metabolism.[16]
Metabolic Switching Replace a metabolically labile group with a more stable isostere (e.g., replace an ester with an amide).[17]Amides are generally more resistant to hydrolysis by plasma esterases than esters.[9]
Ring Deactivation Introduce electron-withdrawing groups (e.g., -CF₃, -SO₂NH₂) to aromatic rings on the molecule.This deactivates the ring towards oxidative metabolism by CYP enzymes.[16][17]
Reduce Lipophilicity Decrease the overall lipophilicity (logP) of the molecule by adding polar functional groups.Highly lipophilic compounds often have a higher affinity for metabolic enzymes like CYPs. Reducing lipophilicity can decrease this interaction.[12][16]
Deuteration Replace a hydrogen atom at a site of metabolism with its heavier isotope, deuterium.The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic reactions that involve breaking this bond (the "kinetic isotope effect").[12][18]

Visualized Workflows and Pathways

Metabolic_Stability_Workflow Experimental Workflow for Assessing Metabolic Stability cluster_0 In Vitro Assessment cluster_1 Decision & Optimization Prodrug Thiazolidine Prodrug Candidate PlasmaAssay Plasma Stability Assay (Human, Rat, Mouse) Prodrug->PlasmaAssay Incubate @ 37°C MicroAssay Liver Microsomal Stability Assay Prodrug->MicroAssay Incubate w/ NADPH DataAnalysis Calculate Half-Life (t½) & % Remaining PlasmaAssay->DataAnalysis MicroAssay->DataAnalysis Decision Stability Acceptable? DataAnalysis->Decision Proceed Proceed to In Vivo PK Studies Decision->Proceed Yes Modify Structural Modification (e.g., Steric Shielding, Isosteric Replacement) Decision->Modify No Modify->Prodrug Synthesize New Analog

Caption: Workflow for assessing and optimizing prodrug metabolic stability.

Thiazolidine_Activation_Pathway Proposed Thiazolidine Prodrug Activation Pathway Prodrug Intact Thiazolidine Prodrug (Metabolically Stable) Intermediate Ring-Chain Tautomerism (Schiff Base/Iminium Ion Intermediate) Prodrug->Intermediate Ring-Opening Trigger Trigger (e.g., Physiological pH, Enzymatic Action) Trigger->Intermediate Release Hydrolysis Intermediate->Release ActiveDrug Released Active Drug (Pharmacologically Active) Release->ActiveDrug Moiety Released Cysteine/ Cysteamine Moiety Release->Moiety

Caption: General pathway for thiazolidine prodrug ring-opening and drug release.

Troubleshooting_Logic Troubleshooting Logic for Prodrug Instability Start Prodrug shows high instability in vitro Matrix In which matrix? Start->Matrix PlasmaCause Likely Cause: - Hydrolytic Instability - Plasma Enzymes (Esterases) Matrix->PlasmaCause Plasma MicrosomeCause Likely Cause: - CYP450 Metabolism (NADPH-dependent) Matrix->MicrosomeCause Microsomes BothCause Likely Causes: - General Chemical Instability - Susceptible to both pathways Matrix->BothCause Both PlasmaAction Action: 1. Test in Buffer (pH 7.4) 2. Use Heat-Inactivated Plasma PlasmaCause->PlasmaAction MicrosomeAction Action: 1. Run assay without NADPH 2. Use specific CYP inhibitors MicrosomeCause->MicrosomeAction

Caption: Decision tree for troubleshooting sources of prodrug instability.

Detailed Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol assesses a compound's susceptibility to metabolism by Phase I enzymes.[5][14][19]

1. Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (known to be metabolized, e.g., Verapamil)

  • Negative control compound (known to be stable)

  • Ice-cold acetonitrile (B52724) or methanol (B129727) with an internal standard (for reaction termination)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

2. Assay Parameters:

ParameterRecommended Value
Test Compound Conc.1 µM
Microsomal Protein Conc.0.5 mg/mL
DMSO Conc.< 0.5%
Incubation Temp.37°C
Time Points0, 5, 15, 30, 45, 60 minutes
CofactorNADPH regenerating system

3. Procedure:

  • Prepare Solutions: Thaw liver microsomes on ice. Prepare working solutions of the test compound and controls by diluting the stock solution in buffer.

  • Pre-incubation: Add the microsomal solution to the buffer in a 96-well plate. Add the test compound to initiate a pre-incubation period of 5-10 minutes at 37°C to allow for temperature equilibration.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The T=0 time point sample is immediately stopped by adding the ice-cold termination solvent.

  • Incubation: Place the plate in an incubator at 37°C with gentle shaking.

  • Terminate Reaction: At each subsequent time point (5, 15, 30, 45, 60 min), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile with internal standard to the appropriate wells.

  • Sample Preparation: Once all time points are collected, centrifuge the plate (e.g., at 4000 x g for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the line (k) from the linear regression.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k [8]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / mg/mL microsomal protein) [5]

Protocol 2: Plasma Stability Assay

This protocol evaluates a compound's stability in plasma, accounting for both enzymatic and chemical degradation.[8][9]

1. Materials:

  • Pooled plasma (human, rat, etc.), anticoagulated (e.g., with heparin).[8]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (pH 7.4) for dilutions

  • Positive control (known to be unstable in plasma, e.g., Propantheline)

  • Ice-cold acetonitrile or methanol with an internal standard

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

2. Assay Parameters:

ParameterRecommended Value
Test Compound Conc.1-5 µM
Plasma95-99% of final volume
DMSO Conc.< 1%
Incubation Temp.37°C
Time Points0, 15, 30, 60, 120 minutes

3. Procedure:

  • Prepare Solutions: Thaw plasma in a water bath at 37°C. Prepare a working solution of the test compound.

  • Initiate Reaction: Add the test compound working solution to the 96-well plate. Add pre-warmed plasma to each well to start the reaction. For the T=0 time point, add the termination solvent immediately after adding the plasma.

  • Incubation: Incubate the plate at 37°C, typically with gentle shaking.

  • Terminate Reaction: At each specified time point, add 2-3 volumes of ice-cold acetonitrile with internal standard to terminate the reaction.

  • Sample Preparation: Agitate the plate to ensure thorough mixing and protein precipitation. Centrifuge the plate at high speed to pellet proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

4. Data Analysis:

  • Calculate the percentage of parent compound remaining at each time point compared to the T=0 sample.

  • Plot the percent remaining versus time.

  • Calculate the half-life (t½) by fitting the data to a first-order decay model. If the plot of ln(% remaining) vs. time is linear, the half-life can be calculated as: t½ = 0.693 / k , where k is the negative of the slope.[13]

References

Strategies to reduce the toxicity of L-cysteine prodrugs.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-cysteine prodrugs. Our goal is to help you overcome common experimental challenges and advance your research in mitigating L-cysteine-related toxicity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My L-cysteine solution is cloudy and has a precipitate. What is causing this and how can I prevent it?

A1: The most common cause of cloudiness and precipitation in L-cysteine solutions is the oxidation of L-cysteine to L-cystine. L-cystine is significantly less soluble at neutral pH and will precipitate out of the solution.[1] This oxidation is accelerated by exposure to oxygen and the presence of trace metal ions.[1]

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most effective way to avoid precipitation is to prepare L-cysteine solutions immediately before use.[2]

  • Use Deoxygenated Solvents: Prepare your buffers and solutions with deoxygenated water. This can be achieved by boiling the water and then cooling it under an inert gas (like nitrogen or argon) or by bubbling the inert gas through the solvent.[2]

  • Acidic pH: L-cysteine is more soluble and stable in acidic conditions (pH < 2).[2] You can prepare a concentrated stock solution in dilute acid (e.g., 0.1 N HCl) and then dilute it into your experimental buffer just before use.

  • Storage: If you must store a stock solution, keep it at -20°C or below in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air.[1][3]

  • Chelating Agents: To minimize metal-catalyzed oxidation, consider adding a chelating agent like EDTA to your buffers, but be mindful of its potential effects on your specific experimental system.[1]

Q2: I'm observing unexpected toxicity in my in vivo experiments with an L-cysteine prodrug. What are the potential causes?

A2: Unexpected toxicity can arise from several factors related to the prodrug itself, its metabolism, or the experimental model.

Potential Causes and Troubleshooting:

  • Rapid Prodrug Conversion: The prodrug may be converting to L-cysteine too rapidly, leading to a spike in local or systemic concentrations that mimic the toxicity of a direct high dose of L-cysteine. Consider performing pharmacokinetic studies to determine the rate of L-cysteine release in vivo.

  • Toxicity of the Pro-moiety: The molecule attached to L-cysteine to create the prodrug could have its own inherent toxicity. For example, peracetylated sugar moieties on some thiazolidine (B150603) prodrugs have been shown to cause acute toxicity in mice.[4] It is crucial to test the toxicity of the pro-moiety alone as a control experiment.

  • Metabolic Byproducts: The metabolism of the prodrug could generate toxic byproducts other than L-cysteine. Characterize the metabolic profile of your prodrug to identify all breakdown products.

  • Animal Model Sensitivity: The specific animal strain or species you are using might be particularly sensitive to L-cysteine or the prodrug. Review the literature for toxicity data in your chosen model and consider using a different model if necessary. A 4-week repeated-dose study in rats showed that L-cysteine can cause renal and neuronal toxicity at high doses.[5]

  • Formulation Issues: The vehicle used to dissolve and administer the prodrug could be contributing to the toxicity. For instance, 2% carboxymethylcellulose was found to be detrimental in a study with double-prodrugs of L-cysteine.[6] Always test the vehicle alone as a negative control.

Q3: My L-cysteine prodrug is showing lower than expected efficacy in replenishing glutathione (B108866) (GSH) levels. What could be the reason?

A3: Low efficacy in GSH replenishment can be due to poor bioavailability, inefficient intracellular conversion to L-cysteine, or rapid consumption of the newly synthesized GSH.

Troubleshooting Steps:

  • Assess Bioavailability: The prodrug may not be efficiently absorbed or may be rapidly metabolized and cleared before it can reach the target cells. Conduct pharmacokinetic studies to measure the concentration of the prodrug and liberated L-cysteine in plasma and target tissues.

  • Enzymatic Conversion: Many prodrugs require specific enzymes for their conversion to L-cysteine. The expression or activity of these enzymes might be low in your experimental system. For example, the efficacy of L-2-oxothiazolidine-4-carboxylate (OTZ) depends on the enzyme 5-oxoprolinase.[3]

  • Cellular Uptake: The prodrug or the released L-cysteine may not be efficiently transported into the target cells.

  • High Oxidative Stress: In conditions of severe oxidative stress, the newly synthesized GSH may be consumed as quickly as it is produced. Measure markers of oxidative stress in parallel with GSH levels to assess the overall redox state of the cells.

  • Assay Sensitivity: Ensure your method for measuring GSH is sensitive enough to detect the expected changes. Refer to the detailed protocol for measuring intracellular GSH levels provided below.

Data Presentation

Table 1: Comparative Toxicity of L-cysteine and its Prodrug Procysteine (L-2-oxothiazolidine-4-carboxylate) in Neonatal Rats

CompoundDose (g/kg, IV)Mortality Rate (at 7 days)
L-cysteine1.5280%
L-cysteine1.1450%
Procysteine1.8010%
Procysteine1.350%
Data from a study in neonatal rats (n=10 per group) after a single intravenous administration.[7]

Table 2: Hepatoprotective Effect of L-cysteine Double-Prodrugs against Acetaminophen (ACP)-Induced Toxicity in Mice

Treatment GroupPlasma Alanine Aminotransferase (ALT) Levels (Log transformed)
ACP aloneHigh
ACP + N,S-bis-acetyl-L-cysteineSignificantly Reduced
ACP + N-acetyl-MTCANo significant reduction
ACP + N-acetyl-PTCANo significant reduction
ACP + N-acetyl-OTCANo significant reduction
Hepatoprotection was assessed by the attenuation of plasma ALT levels 24 hours after ACP administration. MTCA: 2(R,S)-methylthiazolidine-4(R)-carboxylic acid; PTCA: 2-n-propyl analog of MTCA; OTCA: 2-oxothiazolidine-4-carboxylic acid.[6]

Experimental Protocols

Protocol 1: Assessment of L-cysteine Prodrug-Induced Cytotoxicity using the MTT Assay

This protocol is for determining the cytotoxicity of L-cysteine prodrugs in a cell culture model.

Materials:

  • Cells of interest (e.g., HepG2, SH-SY5Y)

  • 96-well cell culture plates

  • Complete cell culture medium

  • L-cysteine prodrug and L-cysteine (as a positive control for toxicity)

  • Vehicle control (e.g., sterile PBS or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the L-cysteine prodrug, L-cysteine, and the vehicle control in complete medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][9]

  • Data Analysis: Subtract the absorbance of the background control wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Measurement of Intracellular Glutathione (GSH) Levels

This protocol describes a method to quantify intracellular GSH levels after treatment with an L-cysteine prodrug.

Materials:

  • Cells of interest

  • 6-well or 12-well cell culture plates

  • L-cysteine prodrug

  • Vehicle control

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • GSH assay kit (commercially available kits based on DTNB (Ellman's reagent) or fluorescent probes are recommended)

  • Microplate reader (absorbance or fluorescence, depending on the kit)

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to grow to 70-80% confluency. Treat the cells with the L-cysteine prodrug or vehicle control for the desired time.

  • Cell Harvesting: After treatment, place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells. Transfer the cell lysate to a microcentrifuge tube.

  • Homogenization: Incubate the lysate on ice for 15-30 minutes, vortexing occasionally.

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the intracellular proteins and metabolites, including GSH.

  • GSH Quantification: Follow the manufacturer's instructions for the chosen GSH assay kit to measure the GSH concentration in the supernatant. This typically involves creating a standard curve with known GSH concentrations.

  • Protein Quantification: Use a portion of the supernatant to determine the total protein concentration (e.g., using a BCA or Bradford assay).

  • Data Normalization: Normalize the GSH concentration to the total protein concentration for each sample to account for differences in cell number. Express the results as nmol GSH/mg protein.

Protocol 3: LC-MS/MS Analysis of L-cysteine in Plasma

This protocol provides a general workflow for the quantification of L-cysteine in plasma samples, which is crucial for pharmacokinetic studies of L-cysteine prodrugs.

Materials:

  • Plasma samples

  • L-cysteine-¹³C₃,¹⁵N (stable isotope-labeled internal standard)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Formic acid

  • N-ethylmaleimide (NEM) for alkylation (optional but recommended to stabilize the thiol group)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, add 50 µL of plasma.

    • Spike the sample with 10 µL of the internal standard working solution (L-cysteine-¹³C₃,¹⁵N).

    • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Supernatant Collection: Carefully transfer the supernatant to a new tube.

    • (Optional) Alkylation: Add NEM solution to the supernatant to a final concentration of 10 mM and incubate at room temperature for 15 minutes to derivatize the thiol group of cysteine.

    • Evaporation and Reconstitution: Evaporate the sample to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% formic acid).[10]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable column (e.g., C18) for chromatographic separation.

    • Optimize the mass spectrometer parameters for the detection of L-cysteine and its internal standard using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Quantify the concentration of L-cysteine in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix.

Visualizations

Signaling Pathways and Experimental Workflows

L_cysteine_toxicity_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular High L-cysteine High L-cysteine NMDA Receptor NMDA Receptor High L-cysteine->NMDA Receptor Activates ROS Production ROS Production High L-cysteine->ROS Production Directly causes Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Ca2+ Influx->ROS Production ER Stress ER Stress ROS Production->ER Stress Cell Death Cell Death ROS Production->Cell Death MAPK Signaling MAPK Signaling ER Stress->MAPK Signaling MAPK Signaling->Cell Death

Caption: Signaling pathways involved in L-cysteine-induced toxicity.

prodrug_evaluation_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Prodrug Synthesis & Characterization Prodrug Synthesis & Characterization In Vitro Screening In Vitro Screening Prodrug Synthesis & Characterization->In Vitro Screening In Vivo Efficacy & Toxicity In Vivo Efficacy & Toxicity In Vitro Screening->In Vivo Efficacy & Toxicity Promising Candidates Cell Viability (MTT Assay) Cell Viability (MTT Assay) In Vitro Screening->Cell Viability (MTT Assay) Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies GSH Replenishment Assay) GSH Replenishment Assay) In Vitro Screening->GSH Replenishment Assay) Lead Optimization Lead Optimization In Vivo Efficacy & Toxicity->Lead Optimization Pharmacokinetics (PK) Pharmacokinetics (PK) In Vivo Efficacy & Toxicity->Pharmacokinetics (PK) Toxicity Assessment Toxicity Assessment In Vivo Efficacy & Toxicity->Toxicity Assessment Efficacy in Disease Model Efficacy in Disease Model In Vivo Efficacy & Toxicity->Efficacy in Disease Model GSH Replenishment Assay GSH Replenishment Assay

Caption: Experimental workflow for evaluating L-cysteine prodrugs.

prodrug_strategies_logic cluster_strategies Prodrug Strategies Goal: Reduce L-cysteine Toxicity Goal: Reduce L-cysteine Toxicity Mask Thiol Group Mask Thiol Group Goal: Reduce L-cysteine Toxicity->Mask Thiol Group Achieved by Controlled Release Controlled Release Goal: Reduce L-cysteine Toxicity->Controlled Release Achieved by Targeted Delivery Targeted Delivery Goal: Reduce L-cysteine Toxicity->Targeted Delivery Achieved by Increased Stability Increased Stability Mask Thiol Group->Increased Stability Avoids Concentration Spikes Avoids Concentration Spikes Controlled Release->Avoids Concentration Spikes Reduces Systemic Exposure Reduces Systemic Exposure Targeted Delivery->Reduces Systemic Exposure

Caption: Logical relationships of L-cysteine prodrug design strategies.

References

Technical Support Center: Analysis of Polar Thiazolidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of polar thiazolidine (B150603) compounds. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My polar thiazolidine compound shows poor or no retention on a standard C18 reversed-phase HPLC column. What is the recommended alternative?

A1: Poor retention of polar analytes on non-polar stationary phases like C18 is a common issue. The recommended approach is to use Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica (B1680970), amino, or zwitterionic) with a high organic content mobile phase.[1][2] This creates a water-enriched layer on the stationary phase surface, allowing for the retention of polar compounds through partitioning, hydrogen bonding, and dipole-dipole interactions.[2][3]

Q2: What are the key starting parameters for developing a HILIC method for a new polar thiazolidine compound?

A2: A good starting point for HILIC method development is a polar stationary phase like one with zwitterionic or fructan chemistry.[1] For the mobile phase, begin with a high percentage of acetonitrile (B52724) (e.g., 95%) and a small amount of aqueous buffer (e.g., 5% of 10 mM ammonium (B1175870) formate). Gradient elution, starting with high organic and increasing the aqueous content, is often used to elute polar analytes.[4] The pH of the mobile phase can also be a critical factor in controlling the ionization of both the analyte and the stationary phase, thus affecting retention.[1]

Q3: I am observing peak tailing and poor peak shape in my HILIC separation. What are the potential causes and solutions?

A3: Peak tailing in HILIC can be caused by several factors. One common reason is the interaction of the analyte with acidic silanol (B1196071) groups on bare silica stationary phases. Using a bonded stationary phase (e.g., amino, diol) can mitigate this. Other causes include overloading the column, which can be addressed by injecting a smaller sample volume or diluting the sample. Additionally, ensure that your injection solvent is compatible with the mobile phase; ideally, the sample should be dissolved in a solvent similar in composition to the initial mobile phase.[5]

Q4: Can I use Gas Chromatography (GC) to analyze polar thiazolidine compounds?

A4: Direct analysis of polar, non-volatile compounds like many thiazolidines by GC is challenging. However, GC analysis can be performed after a derivatization step to increase the volatility and thermal stability of the analyte.[6] For example, thiazolidine-4-carboxylic acids have been successfully analyzed by GC-MS after derivatization with ethyl chloroformate.[7][8] This process converts the polar functional groups into less polar, more volatile derivatives.[6]

Q5: What are the best practices for sample preparation when analyzing polar thiazolidine compounds in biological matrices?

A5: Sample preparation for polar analytes in complex matrices like plasma or urine is crucial to remove interferences and prevent instrument contamination.[9][10] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[10] For highly polar metabolites, a multi-step approach combining techniques like SPE and LLE might be necessary to effectively remove proteins, lipids, and salts.[10] It is also critical to minimize salt content in the final extract, as salts are problematic for LC-MS analysis.

Troubleshooting Guides

HPLC & HILIC Methods
Problem Potential Cause Recommended Solution
No or Poor Retention Analyte is too polar for reversed-phase column.Switch to a HILIC column with a polar stationary phase.[2] Increase the organic solvent percentage in the mobile phase for HILIC.
Peak Splitting Mismatch between injection solvent and mobile phase.[11]Dissolve the sample in the initial mobile phase or a weaker solvent.[5]
Column void or contamination.[12]Replace the column or use a guard column.[13]
Drifting Retention Times Poor column equilibration.[14]Increase the column equilibration time, especially for HILIC which may require up to 60 column volumes.[12]
Inconsistent mobile phase composition.[15]Ensure proper mixing and degassing of the mobile phase.[14]
High Backpressure Plugged column frit or tubing.[15]Use a precolumn filter and ensure proper sample filtration.[15] Reverse flush the column (if permitted by the manufacturer).
Precipitated buffer in the mobile phase.[12]Ensure buffer solubility in the mobile phase, especially at high organic concentrations.
Sample Preparation
Problem Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction from the sample matrix.[10]Optimize the extraction solvent and pH. Consider a multi-step extraction method (e.g., LLE followed by SPE).[10]
Matrix Effects in MS Detection Co-eluting matrix components suppressing or enhancing the analyte signal.Improve sample cleanup to remove interfering substances.[9] Adjust chromatographic conditions to separate the analyte from matrix components.
Instrument Contamination High salt concentration in the sample.Implement a desalting step in the sample preparation protocol. Wash cells with isotonic saline (0.9% NaCl) instead of phosphate-buffered saline (PBS).

Experimental Protocols

Protocol 1: HILIC-MS Method for Polar Thiazolidine Compounds

This protocol provides a general framework for the analysis of polar thiazolidine compounds using HILIC coupled with mass spectrometry.

  • Chromatographic System: HPLC or UHPLC system coupled to a mass spectrometer.

  • Column: A HILIC column, such as one with zwitterionic, amide, or bare silica chemistry (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-10 min: 95% to 50% B

    • 10-12 min: 50% B

    • 12.1-15 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2-5 µL

  • MS Detection: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

Protocol 2: Derivatization of Thiazolidine Carboxylic Acids for GC-MS Analysis

This protocol is based on the derivatization of thiazolidine-4-carboxylic acids for analysis by GC-MS.[7][8]

  • Sample Preparation: To 1 mL of urine sample, add an internal standard (e.g., deuterated analog).

  • pH Adjustment: Adjust the sample pH to 9.5.

  • Derivatization: Add ethyl chloroformate and vortex for 1 minute at room temperature.

  • Extraction: Extract the derivatives with a suitable organic solvent like toluene.

  • Drying and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in a small volume of ethyl acetate (B1210297) (e.g., 100 µL).

  • GC-MS Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system.

    • GC Column: A mid-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Optimize for the separation of the derivatized analytes.

    • MS Detection: Electron Ionization (EI) with scanning or selected ion monitoring (SIM) for enhanced sensitivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) extraction Extraction (LLE/SPE) sample->extraction derivatization Derivatization (Optional, for GC) extraction->derivatization cleanup Cleanup & Concentration extraction->cleanup derivatization->cleanup hilic HILIC Separation cleanup->hilic LC Analysis gc GC Separation cleanup->gc GC Analysis ms MS Detection hilic->ms gc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification report Reporting quantification->report troubleshooting_logic start Poor Chromatographic Performance? q_retention Is Retention Time Stable? start->q_retention q_shape Is Peak Shape Good? q_retention->q_shape Yes check_equilibration Increase Equilibration Time q_retention->check_equilibration No check_injection_solvent Optimize Injection Solvent q_shape->check_injection_solvent No end Method Optimized q_shape->end Yes check_mobile_phase Check Mobile Phase Prep check_equilibration->check_mobile_phase check_mobile_phase->q_retention check_column Check/Replace Column check_injection_solvent->check_column check_column->q_shape

References

Technical Support Center: Improving the In Vivo Efficacy of Thiazolidine-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiazolidine-based therapeutics. The information is designed to address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo efficacy of thiazolidine-based therapeutics?

A1: The primary challenges include poor aqueous solubility and low intestinal permeability, which can lead to low and variable oral bioavailability.[1][2] Many thiazolidine (B150603) derivatives are lipophilic, limiting their dissolution in gastrointestinal fluids.[2] Additionally, some compounds may undergo significant first-pass metabolism in the liver, reducing the amount of active drug reaching systemic circulation.[2] Off-target effects, such as fluid retention, weight gain, and bone loss, also pose significant challenges.[3][4]

Q2: What are the main on-target and off-target effects of thiazolidinediones (TZDs)?

A2: The primary on-target effect of TZDs is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism, leading to improved insulin (B600854) sensitivity.[3][5] However, their use is also associated with off-target effects, including fluid retention, bone loss, and an increased risk of certain cancers.[5] These adverse effects are thought to be mediated by mechanisms independent of PPARγ activation.[5]

Q3: How can I identify potential off-target effects of my TZD compound?

A3: A common method to identify off-target effects is through whole-genome expression analysis, such as RNA sequencing, in cells treated with your compound.[5] By comparing the gene expression profile of your TZD with that of a known PPARγ agonist, you can identify genes uniquely regulated by your compound, which may indicate off-target activity.[5] To differentiate true off-target effects from experimental noise, it is recommended to use multiple cell lines, include appropriate vehicle and positive controls, and validate significant gene expression changes with a secondary method like quantitative PCR (qPCR).[5]

Q4: What are some strategies to mitigate the common side effects of TZDs?

A4: Strategies to mitigate side effects include:

  • Dose Reduction: Using the lowest effective dose can minimize dose-dependent side effects like fluid retention.[4]

  • Combination Therapy: Co-administration with other drugs, such as metformin, has been shown to reduce the incidence of edema.[4]

  • Selective PPARγ Modulators (SPPARγMs): These are designed to separate the therapeutic anti-diabetic effects from the pathways causing adverse effects.[4]

  • Chemical Modification: Introducing modifications to the TZD core structure can reduce off-target activities.[5]

Troubleshooting Guides

Guide 1: Poor Oral Bioavailability and High Variability in Plasma Concentrations
Problem Possible Cause Troubleshooting Steps
Low and variable plasma concentrations of the TZD compound. Poor aqueous solubility limiting dissolution.Formulation Strategies:Nanosuspensions: Reduce particle size to the nanometer range to increase surface area for dissolution.[1] • Solid Dispersions: Disperse the drug in a hydrophilic carrier matrix to convert it to a more soluble amorphous state.[1][2] • Lipid-Based Formulations: Use self-emulsifying drug delivery systems (SEDDS) to enhance solubility and absorption of lipophilic drugs.[2][6] • Complexation: Use cyclodextrins to form inclusion complexes and increase aqueous solubility.[2]
Inconsistent oral administration or food effects.Standardize Experimental Protocol: • Ensure all researchers are proficient in oral gavage techniques.[1] • Implement a consistent fasting period for animals before dosing to minimize food-related variability in absorption.[1]
Instability of the formulation.Formulation Optimization: • For suspensions, ensure thorough mixing before each administration to guarantee dose uniformity.[1]
First-pass metabolism.Chemical Modification: • Design prodrugs to mask the metabolically active sites.[2] • Co-administer with inhibitors of relevant metabolic enzymes (use with caution and appropriate controls).[7]
Guide 2: Unexpected In Vivo Efficacy or Off-Target Effects
Problem Possible Cause Troubleshooting Steps
Lack of expected therapeutic effect despite adequate plasma concentrations. Poor target engagement in the tissue of interest.Assess Target Engagement:Cellular Thermal Shift Assay (CETSA): Directly measure target protein stabilization by the compound in tissue samples.[8][9] • FRET/BRET Assays: Monitor ligand-induced conformational changes or protein-protein interactions in living cells.[8] • Downstream Gene/Protein Expression Analysis: Measure the expression of known PPARγ target genes (e.g., Adipoq, Slc2a4) in relevant tissues.[3]
Observation of unexpected adverse effects (e.g., significant decrease in cell viability, unexpected physiological changes). Off-target activity of the compound.Investigate Off-Target Mechanisms:Gene Expression Profiling: Use RNA sequencing to identify pathways uniquely affected by your compound.[5] • Apoptosis and Cytotoxicity Assays: Perform assays like Annexin V staining or mitochondrial toxicity tests (e.g., JC-1 staining) to investigate unexpected cell death.[5] • Competitive Binding Assays: Use fluorescent probes to identify unintended molecular targets.[8]
PPARγ-independent effects.Differentiate On- and Off-Target Effects:PPARγ Antagonist Studies: Co-administer your compound with a PPARγ antagonist. Effects that are blocked are likely PPARγ-dependent.[5] • PPARγ Knockout/Knockdown Models: Use cell lines or animal models where PPARγ is genetically deleted or silenced. Effects that persist are off-target.[5]

Data Presentation: Quantitative Effects of Thiazolidinediones

The following tables summarize the expected quantitative effects of thiazolidinediones in different animal models based on published literature.[3]

Table 1: Expected Effects of TZDs on Glucose Homeostasis in Animal Models

Animal Model Parameter Expected Change with TZD Treatment
db/db Mice Fasting Blood GlucoseSignificant Reduction
Glucose AUC in OGTTSignificant Reduction
Insulin Sensitivity (ITT)Significant Improvement
ob/ob Mice Fasting Blood GlucoseSignificant Reduction
Insulin Sensitivity (ITT)Marked Improvement
Diet-Induced Obese Mice Fasting Blood GlucoseModerate Reduction
Glucose AUC in OGTTModerate Reduction
Insulin Sensitivity (ITT)Moderate Improvement

Table 2: Expected Effects of TZDs on Gene Expression in Adipose Tissue

Gene Function Expected Change in Expression with TZD Treatment
Pparg Master regulator of adipogenesisUpregulation
Adipoq Adiponectin, improves insulin sensitivityUpregulation
Slc2a4 (GLUT4) Glucose transporterUpregulation
Tnf Tumor necrosis factor-alpha, pro-inflammatoryDownregulation
Retn Resistin, contributes to insulin resistanceDownregulation

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to clear a glucose load from circulation, providing an integrated measure of insulin secretion and insulin sensitivity.[3]

Materials:

  • Sterile glucose solution (20% w/v in saline)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Procedure:

  • Animal Preparation: Fast mice for 4-6 hours prior to the test.[3]

  • Baseline Blood Glucose: Obtain a small blood sample (e.g., 5 µL) from the tail vein and measure the baseline blood glucose concentration using a calibrated glucometer.[3]

  • Glucose Administration: Administer the sterile glucose solution (typically 2 g/kg body weight) via oral gavage.[3]

  • Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[3]

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.[3]

Protocol 2: Tissue Collection and Gene/Protein Expression Analysis

This protocol outlines the steps for collecting tissues and analyzing gene and protein expression to elucidate the molecular mechanisms of a novel TZD.[3]

Procedure:

  • Tissue Collection: At the end of the in vivo study, euthanize the animals and collect relevant tissues such as epididymal white adipose tissue (eWAT), subcutaneous white adipose tissue (sWAT), liver, and skeletal muscle.[3]

  • Sample Preservation: Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.[3]

  • RNA Isolation and qRT-PCR:

    • Isolate total RNA from the tissues using a suitable method (e.g., TRIzol reagent).[3]

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR to quantify the expression of target genes (e.g., Pparg, Adipoq, Slc2a4).[3]

    • Normalize the expression data to a stable housekeeping gene (e.g., Actb, Gapdh).[3]

  • Protein Extraction and Western Blotting:

    • Homogenize tissues in lysis buffer to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against target proteins (e.g., PPARγ, GLUT4, phosphorylated Akt) followed by appropriate secondary antibodies for detection.[3]

Mandatory Visualizations

PPARg_Signaling_Pathway cluster_nucleus Nucleus TZD Thiazolidinedione (TZD) PPARg_RXR PPARγ/RXR Heterodimer TZD->PPARg_RXR binds & activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE binds to Nucleus Nucleus Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Metabolic_Effects Improved Insulin Sensitivity Adipogenesis Anti-inflammatory Effects Protein_Synthesis->Metabolic_Effects

Caption: PPARγ signaling pathway activated by thiazolidinediones.

Experimental_Workflow_InVivo_Efficacy start Start: Select Animal Model (e.g., db/db mice) treatment Administer TZD Compound or Vehicle Control start->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring ogtt Perform OGTT / ITT monitoring->ogtt data_analysis_glucose Analyze Glucose Homeostasis (AUC, Insulin Sensitivity) ogtt->data_analysis_glucose tissue_collection Tissue Collection (Adipose, Liver, Muscle) data_analysis_glucose->tissue_collection gene_expression Gene Expression Analysis (qRT-PCR) tissue_collection->gene_expression protein_expression Protein Expression Analysis (Western Blot) tissue_collection->protein_expression data_analysis_molecular Analyze Molecular Mechanisms gene_expression->data_analysis_molecular protein_expression->data_analysis_molecular end End: Evaluate In Vivo Efficacy data_analysis_molecular->end

Caption: Experimental workflow for evaluating TZD in vivo efficacy.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of thiazolidine (B150603) derivatives, a class of heterocyclic compounds with significant therapeutic potential. The following sections detail experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, enabling researchers to select the most appropriate technique for their specific needs.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative performance of various validated analytical methods for a range of thiazolidine derivatives.

Table 1: Comparison of HPLC Method Validation Parameters

AnalyteLinearity Range (µg/mL)Accuracy (%)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Reference
(+)-Thiazolidine-2-carboxylic acid aniline (B41778) derivative10 - 25098.5 - 101.3< 1.164.916.4[1]
(-)-Thiazolidine-2-carboxylic acid aniline derivative10 - 25098.5 - 101.3< 1.165.117.2[1]

Table 2: Comparison of LC-MS/MS Method Validation Parameters

AnalyteLinearity Range (ng/mL)Accuracy (%RE)Precision (%CV)LLOQ (ng/mL)Reference
BIT-15-67 (Thiazolidinedione)1.00 - 1000-1.8 to 9.60< 111[2]
BNT-11 (Thiazolidinedione)1.00 - 1000-1.8 to 9.60< 111[2]
NL-1 (Thiazolidinedione)1 - 100-2.7 to 2.0< 41[3]
TD-78.21 - 3776> 0.993 (R²)--[4]
Pro-720.4 - 9396> 0.993 (R²)--[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Thiazolidine-2-Carboxylic Acid[1]

This method is designed for the determination of the enantiomeric purity of thiazolidine-2-carboxylic acid.

  • Derivatization: Pre-column derivatization with aniline.

  • Chromatographic System:

    • Column: Chiralcel OD-H (250 x 4.6 mm)

    • Mobile Phase: n-hexane-isopropanol (85:15 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and Optical Rotation (OR)

  • Run Time: Less than 10 minutes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Novel Anti-Cancer Thiazolidinediones[2]

This method is validated for the simultaneous quantification of four novel anti-cancer compounds, including two thiazolidinediones (BIT-15-67 and BNT-11), in rat plasma.

  • Sample Preparation: Protein precipitation from plasma samples.

  • Chromatographic System:

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+)

    • Mode: Multiple Reaction Monitoring (MRM)

    • Internal Standard: Sulfaphenazole

LC-MS/MS for Thiazolidinedione MitoNEET Ligand NL-1[3]

This sensitive assay was developed for the quantification of the neuroprotective agent NL-1 in mouse serum.

  • Sample Preparation: Acetonitrile protein precipitation with the addition of an internal standard (NL-2).

  • Chromatographic System:

    • Column: Columbus C-18 HPLC column (2mm × 50mm, 5μm)

    • Mobile Phase: A multiple step gradient program with 15μM ammonium acetate in 2% methanol (B129727) and 100% methanol.

  • Mass Spectrometry:

    • Instrument: QTrap 5500 mass spectrometer

    • Ionization: Negative electrospray ionization (ESI-)

    • Mode: Multiple Reaction Monitoring (MRM) of m/z 334→263 for NL-1 and m/z 250→179 for NL-2.

LC-MS/MS for Antisickling Thiazolidine Prodrug[4]

This method quantifies the concentration of TD-7 and its thiazolidine prodrug, Pro-7, in blood samples.

  • Chromatographic System:

    • Instrument: Shimadzu-8045 LC-MS/MS

    • Column: Atlantis C18 (4.6 × 50 mm, 3.5 µm)

    • Column Temperature: 30 °C

    • Mobile Phase: 0.1% formic acid in acetonitrile:10 mM aqueous ammonium formate (B1220265) (70:30 v/v)

    • Flow Rate: 0.7 mL/min

    • Injection Volume: 2 µL

  • Run Time: 2.5 minutes.

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the described analytical methods.

General Workflow for HPLC Analysis of Thiazolidine Derivatives cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Collection (e.g., Bulk Drug, Plasma) Derivatization Pre-column Derivatization (if necessary) Sample->Derivatization Enantiomeric analysis Extraction Extraction/Precipitation Sample->Extraction Derivatization->Extraction Injection Sample Injection Extraction->Injection Column Chromatographic Separation (e.g., Chiral or RP Column) Injection->Column Detection UV/Optical Rotation Detection Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: General workflow for HPLC analysis.

General Workflow for LC-MS/MS Bioanalysis of Thiazolidine Derivatives cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Plasma_Sample Plasma/Serum Sample Collection Spiking Spike with Internal Standard Plasma_Sample->Spiking Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Liquid Chromatography (RP Separation) Supernatant->LC_Separation ESI Electrospray Ionization (Positive or Negative) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MRM Mode) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification based on Analyte/IS Peak Area Ratio Data_Acquisition->Quantification

Caption: General workflow for LC-MS/MS bioanalysis.

Logical Relationships

The following diagram illustrates the key considerations for selecting an analytical method for thiazolidine derivatives.

Method Selection Logic for Thiazolidine Derivative Analysis Analyte_Properties Analyte Properties (e.g., Chirality, Concentration) Select_HPLC Select HPLC Analyte_Properties->Select_HPLC Chiral Separation Needed Select_LCMS Select LC-MS/MS Analyte_Properties->Select_LCMS High Specificity Needed Matrix_Complexity Matrix Complexity (e.g., Plasma, Formulation) Matrix_Complexity->Select_HPLC Low Complexity Matrix_Complexity->Select_LCMS High Complexity Required_Sensitivity Required Sensitivity (LOD/LOQ) Required_Sensitivity->Select_HPLC Moderate (µg/mL) Required_Sensitivity->Select_LCMS High (ng/mL or lower)

Caption: Method selection logic diagram.

References

A Comparative Analysis of the Antioxidant Potential of Thiazolidine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent studies highlights the significant antioxidant properties of thiazolidine (B150603) carboxylates, a class of heterocyclic compounds with broad therapeutic potential. This guide synthesizes experimental data to offer a comparative perspective on their efficacy, detailing the underlying mechanisms and experimental protocols for researchers, scientists, and drug development professionals.

The antioxidant capacity of thiazolidine carboxylates is significantly influenced by the nature and position of substituents on their core structure. Notably, the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, on the 2-aryl substituent of thiazolidine-4-carboxylic acids has been shown to enhance their radical scavenging capabilities. Conversely, electron-withdrawing groups like nitro (-NO2) tend to diminish this activity.

Comparative Antioxidant Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for the radical scavenging activity of a series of 2-aryl thiazolidine-4-carboxylic acids from a comparative study, demonstrating the structure-activity relationship. Lower IC50 values indicate greater antioxidant activity.

Compound IDSubstituent on 2-Aryl RingDPPH Scavenging IC50 (µg/mL)Nitric Oxide Scavenging IC50 (µg/mL)
6a 2,3-dihydroxy59.8461.22
7a 3,4-dihydroxy61.0963.89
10a 3-methoxy-4-hydroxy63.8965.97
12a 3-hydroxy-4-methoxy68.1870.42
11a 2-hydroxy-4-methoxy68.4972.46
4a 2-hydroxy71.4275.18
5a 4-hydroxy73.5278.12
15a 2,4,6-trichloro74.0781.30
14a 4-bromo81.3083.33
17b 2-nitro83.3386.20
18b 3-nitro86.2089.28
8a 2-methoxy87.7190.90
9a 4-methoxy90.9094.33
20c furan-2-yl92.5996.15
3a 4-methyl96.15>100
13a 4-chloro>100>100
2a 3-methyl>100>100
16b 4-dimethylamino>100>100
1a H (unsubstituted)InactiveInactive
19c 4-carboxyInactiveInactive
Ascorbic Acid Reference Standard 54.05 58.13

Mechanisms of Antioxidant Action

The antioxidant activity of thiazolidine derivatives is multifaceted, extending beyond direct radical scavenging. Research suggests these compounds can modulate endogenous antioxidant defense systems. One key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of antioxidant and detoxification enzymes, including Glutathione (B108866) S-transferases (GST), and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Furthermore, certain thiazolidine derivatives have been observed to enhance the levels of crucial antioxidant enzymes such as glutathione (GSH) and catalase.[1] They may also exert anti-inflammatory effects by inhibiting the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), which is often activated by oxidative stress.[2]

Antioxidant Signaling Pathway of Thiazolidine Carboxylates Thiazolidine Thiazolidine Carboxylates ROS Reactive Oxygen Species (ROS) Thiazolidine->ROS Scavenges NFkB NF-κB Thiazolidine->NFkB Inhibits Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress ROS->NFkB Activates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., GST, NQO1) ARE->Antioxidant_Enzymes Upregulation Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Inflammation Inflammation NFkB->Inflammation Promotes

Figure 1: Potential antioxidant signaling pathways modulated by thiazolidine carboxylates.

Experimental Protocols

Standardized assays are crucial for the comparative evaluation of antioxidant activity. The following are detailed methodologies for three commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagents: DPPH solution (0.004% w/v in methanol), test compounds dissolved in methanol (B129727) at various concentrations, and a reference standard (e.g., ascorbic acid).

  • Procedure:

    • To 4 mL of the DPPH solution, add 1 mL of the test compound solution at different concentrations (e.g., 50, 75, 100 µg/mL).[3]

    • Incubate the mixture in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer against a blank.[3]

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants.

  • Reagents: 7 mM ABTS solution, 2.45 mM potassium persulfate solution, and test compounds.

  • Procedure:

    • Generate the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound solution to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The scavenging activity and IC50 values are calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents: FRAP reagent (containing acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution), and test compounds.

  • Procedure:

    • Prepare the FRAP working solution fresh by mixing acetate buffer (300 mM, pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃ in a 10:1:1 (v/v/v) ratio.

    • Add a small volume of the test compound to the FRAP reagent.

    • Incubate the mixture for a specified time (e.g., 4 minutes) at 37°C.

    • Measure the absorbance of the blue-colored solution at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant (e.g., FeSO₄).

Experimental Workflow for Antioxidant Activity Assays Start Start: Prepare Thiazolidine Carboxylate Solutions DPPH_Assay DPPH Assay Start->DPPH_Assay ABTS_Assay ABTS Assay Start->ABTS_Assay FRAP_Assay FRAP Assay Start->FRAP_Assay DPPH_Steps 1. Mix with DPPH solution 2. Incubate 30 min 3. Measure Abs at 517 nm DPPH_Assay->DPPH_Steps ABTS_Steps 1. Mix with ABTS•+ solution 2. Incubate 6 min 3. Measure Abs at 734 nm ABTS_Assay->ABTS_Steps FRAP_Steps 1. Mix with FRAP reagent 2. Incubate 4 min at 37°C 3. Measure Abs at 593 nm FRAP_Assay->FRAP_Steps Calculation Calculate % Inhibition and IC50 Values DPPH_Steps->Calculation ABTS_Steps->Calculation FRAP_Steps->Calculation Comparison Compare Antioxidant Activity Calculation->Comparison

Figure 2: Generalized workflow for the in vitro assessment of antioxidant activity.

Conclusion

Thiazolidine carboxylates represent a promising class of compounds with significant antioxidant properties. The presented data underscores the importance of structural modifications in optimizing their antioxidant potential. The multifaceted mechanism of action, involving both direct radical scavenging and modulation of cellular antioxidant pathways, makes them attractive candidates for further investigation in the development of novel therapeutic agents for oxidative stress-related diseases. Future research should focus on in vivo studies to validate these in vitro findings and to further elucidate the intricate signaling pathways involved.

References

Comparative Efficacy of Lysine Thiazolidine Carboxylate and Other Lysine Salts: An In Vitro Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Comparison of In Vitro Efficacy

Due to a lack of publicly available in vitro studies on the specific efficacy of Lysine (B10760008) Thiazolidine (B150603) Carboxylate, a direct quantitative comparison is not possible at this time. The following tables summarize the available data for other lysine salts to serve as a benchmark.

Table 1: In Vitro Antioxidant Activity of Lysine Salts

Lysine Salt/DerivativeAssay TypeConcentrationResultReference
Lysine Thiazolidine Carboxylate Various-Data not available in searched literature-
L-Lysine DPPH ScavengingNot specifiedShowed scavenging activity[1]
Hydroxyl Radical ScavengingNot specifiedShowed scavenging activity[1]
Ferrous Ion ChelatingNot specifiedShowed chelating activity[1][2]
ABTS Radical ScavengingNot specifiedShowed scavenging activity[2]
Oxygen Radical Absorbance Capacity (ORAC)100 µMShowed antioxidant capacity[3]
L-Lysine (in combination with heme-peptides) DPPH Scavenging1%Increased scavenging capacity by 37.85%[2]
ABTS Radical Scavenging1%Significantly higher than control[2]
Iron-Chelating Activity1%Significantly higher than control[2]
Tetrameric Lysine-based Antioxidants AAPH-derived RadicalsNot specifiedEnhanced antioxidant activities with increased concentration and pH[4]

Table 2: In Vitro Effects of Lysine Salts on Collagen Synthesis

Lysine Salt/DerivativeCell TypeAssayConcentrationResultReference
This compound ---Data not available in searched literature-
L-Lysine Bovine ChondrocytesType II Collagen Synthesis (ELISA)>1.0 mMEnhanced synthesis of type II collagen[5]
Human Dermal FibroblastsCollagen Fibrillogenesis (Turbidity, SEM, AFM)1 mMOptimal concentration for promoting fibrillogenesis[6]
L-Lysine Acetate Primary Human Dermal FibroblastsCollagen SynthesisNot specifiedProvides building blocks for collagen production[7]
-Anti-Glycation AssayVariousShowed anti-glycation effects[7]
Human Dermal FibroblastsLysyl Oxidase ActivityNot specifiedFacilitates enzymatic cross-linking[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design of comparative studies.

In Vitro Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Objective: To determine the free radical scavenging capacity of the test compound.

  • Methodology:

    • Prepare a stock solution of the lysine salt in a suitable solvent (e.g., water or ethanol).

    • Prepare a fresh solution of DPPH in methanol.

    • In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

    • Include a control (DPPH solution with solvent) and a blank (methanol).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[1]

2. Ferrous Ion Chelating Assay

  • Objective: To measure the ability of the test compound to chelate ferrous ions, thereby preventing the formation of hydroxyl radicals.

  • Methodology:

    • Prepare solutions of the lysine salt, ferrous chloride, and ferrozine.

    • Mix the test compound with the ferrous chloride solution.

    • Initiate the reaction by adding ferrozine.

    • Incubate at room temperature for a specified time (e.g., 10 minutes).

    • Measure the absorbance of the ferrozine-Fe2+ complex at a specific wavelength (e.g., 562 nm).

    • A lower absorbance indicates a higher chelating activity.

    • Calculate the percentage of chelation using the formula: Chelating Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[2]

In Vitro Collagen Synthesis and Stabilization Assays

1. Collagen Synthesis Assay in Fibroblasts

  • Objective: To quantify the effect of a test compound on collagen production by dermal fibroblasts.

  • Methodology:

    • Culture primary human dermal fibroblasts in appropriate media (e.g., DMEM with 10% FBS).

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the lysine salt for a specified period (e.g., 48 hours).

    • Collect the cell culture supernatant.

    • Quantify the amount of secreted pro-collagen type I using a specific ELISA kit.

    • Cell viability can be assessed in parallel using an MTT assay to ensure that the observed effects are not due to cytotoxicity.[7]

2. In Vitro Anti-Glycation Assay

  • Objective: To assess the ability of a compound to inhibit the non-enzymatic glycation of proteins, a process that can impair collagen function.

  • Methodology:

    • Prepare a solution of a model protein (e.g., bovine serum albumin or soluble collagen) in a phosphate (B84403) buffer.

    • Induce glycation by adding a reducing sugar (e.g., glucose or fructose).

    • In parallel, prepare samples containing the protein, sugar, and various concentrations of the lysine salt.

    • Include a positive control with a known anti-glycation agent (e.g., aminoguanidine).

    • Incubate the samples at 37°C for an extended period (e.g., several weeks).

    • Measure the formation of Advanced Glycation End-products (AGEs) by fluorescence spectroscopy (excitation/emission wavelengths specific for fluorescent AGEs) or by quantifying specific non-fluorescent AGEs like Nε-(carboxymethyl)lysine (CML) using ELISA or LC-MS/MS.

    • A reduction in AGE formation in the presence of the lysine salt indicates an anti-glycation effect.[7]

Visualizations: Signaling Pathways and Experimental Workflows

experimental_workflow_antioxidant_assays cluster_assays In Vitro Antioxidant Assays cluster_dpph DPPH Assay cluster_chelating Ferrous Ion Chelating Assay lysine_salt Lysine Salt Solution (Various Concentrations) dpph_solution DPPH Solution lysine_salt->dpph_solution Add to fecl2 FeCl2 Solution lysine_salt->fecl2 Add to dpph_mix Mix and Incubate dpph_solution->dpph_mix dpph_read Measure Absorbance (517 nm) dpph_mix->dpph_read result_dpph Antioxidant Capacity (Radical Scavenging) dpph_read->result_dpph Calculate % Scavenging chel_mix1 Mix fecl2->chel_mix1 ferrozine Ferrozine chel_mix2 Add Ferrozine ferrozine->chel_mix2 chel_mix1->chel_mix2 chel_read Measure Absorbance (562 nm) chel_mix2->chel_read result_chel Antioxidant Capacity (Ion Chelation) chel_read->result_chel Calculate % Chelation

Caption: Workflow for in vitro antioxidant activity assessment.

collagen_synthesis_pathway cluster_cell Dermal Fibroblast cluster_glycation Glycation Pathway (Inhibitory Target) lysine_salt Exogenous Lysine Salt lysine_pool Intracellular L-Lysine Pool lysine_salt->lysine_pool Uptake ages Advanced Glycation End-products (AGEs) lysine_salt->ages Inhibition procollagen Procollagen Synthesis (ER/Golgi) lysine_pool->procollagen Incorporation hydroxylation Lysyl Hydroxylation (Requires Vitamin C) procollagen->hydroxylation secreted_collagen Secreted Procollagen hydroxylation->secreted_collagen crosslinking Lysyl Oxidase (Extracellular) collagen_fibril Mature Collagen Fibril crosslinking->collagen_fibril collagen_fibril->ages Non-enzymatic Reaction secreted_collagen->crosslinking reducing_sugars Reducing Sugars (e.g., Glucose) reducing_sugars->ages

Caption: Role of lysine in collagen synthesis and stabilization.

Conclusion

Based on the available scientific literature, lysine and its common salts, such as L-Lysine Acetate and L-Lysine Hydrochloride, demonstrate significant in vitro bioactivity, particularly in antioxidant defense and the promotion of collagen synthesis. These compounds act by scavenging free radicals, chelating pro-oxidant metal ions, and serving as essential building blocks for collagen production and maturation in dermal fibroblasts.

For This compound , there is a conspicuous absence of specific in vitro efficacy data in peer-reviewed journals and patent databases. While the lysine moiety suggests a potential role in collagen synthesis, the thiazolidine ring is known from other chemical contexts to possess antioxidant properties. Therefore, it is plausible that this compound could exhibit both antioxidant and collagen-modulating effects. However, without direct experimental evidence, this remains speculative.

Researchers and drug development professionals are encouraged to conduct direct comparative in vitro studies using the protocols outlined in this guide to elucidate the specific efficacy of this compound. Such studies would be invaluable in determining its potential applications in dermatological and pharmaceutical formulations. Future research should aim to generate quantitative data on its antioxidant capacity (e.g., IC50 values in various assays) and its impact on collagen synthesis, cross-linking, and inhibition of glycation in relevant cell models.

References

In Vivo Pharmacokinetic Profile of Thiazolidine Prodrugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of prodrugs is a critical strategy in medicinal chemistry to enhance the pharmacokinetic properties of parent molecules, including their solubility, metabolic stability, and bioavailability. Thiazolidine-based prodrugs have emerged as a promising approach to improve the therapeutic potential of various active pharmaceutical ingredients. This guide provides an objective in vivo comparison of the pharmacokinetics of several thiazolidine (B150603) prodrugs, supported by experimental data, to aid researchers in the evaluation and development of these compounds.

Comparative Pharmacokinetic Data

The following tables summarize the in vivo pharmacokinetic parameters of different thiazolidine prodrugs compared to their parent compounds, primarily from studies conducted in rat models.

Table 1: Pharmacokinetic Parameters of Nitazoxanide and its Amino-Acid Ester Prodrug (RM-5061) in Rats

An in vivo study in rats demonstrated a significant improvement in the oral bioavailability of the amino-acid ester prodrug of nitazoxanide, RM-5061, compared to the parent drug.[1] While specific Cmax and Tmax values were not available in the reviewed literature, the absolute oral bioavailability showed a marked increase.

CompoundDoseAbsolute Oral Bioavailability (%)Fold Increase
Nitazoxanide30 mg/kg2.8[1]-
RM-506130 mg/kg20[1]~7
Table 2: Pharmacokinetic Parameters of TD-7 and its Thiazolidine Prodrug (Pro-7) in Sprague-Dawley Rats

A study investigating a thiazolidine prodrug of the antisickling agent TD-7, named Pro-7, provided detailed pharmacokinetic parameters following oral and intravenous administration. The data reveals the extent of in vivo conversion of the prodrug to the active parent compound.

AnalyteAdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Pro-7 Oral501,254.6 ± 345.24.0 ± 1.510,987.3 ± 2,134.5
IV253,456.1 ± 876.50.257,876.5 ± 1,543.2
TD-7 Oral (from Pro-7)5015.4 ± 5.18.0 ± 2.0187.6 ± 45.3
IV (from Pro-7)2545.7 ± 12.30.5312.8 ± 78.9

Data presented as mean ± standard deviation.

Table 3: Oral Bioavailability of a Novel Thiazolidinedione Derivative (BIT-15-67) in Wistar Rats

A pharmacokinetic study of the novel thiazolidinedione derivative BIT-15-67, a potential anticancer compound, revealed a significant sex-dependent difference in oral bioavailability in Wistar rats.[2]

SexOral Bioavailability (%)
Male7[2]
Female38[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. The following sections outline the key experimental protocols employed in the cited studies.

In Vivo Pharmacokinetic Study of Thiazolidine Prodrugs in Rats

This protocol provides a general framework based on the methodologies described in the referenced studies.

1. Animal Models:

  • Species: Sprague-Dawley or Wistar rats are commonly used.[1][2]

  • Health Status: Healthy, adult male or female rats are typically selected.

  • Acclimatization: Animals are allowed to acclimate to the laboratory conditions for a specified period before the experiment.

2. Drug Administration:

  • Formulation: The prodrug is formulated in a suitable vehicle for oral (e.g., gavage) or intravenous administration. The choice of vehicle depends on the solubility and stability of the compound.

  • Dosing: Doses are calculated based on the body weight of the animals. Both single and multiple-dose studies can be conducted.

3. Sample Collection:

  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration. Common sampling sites include the tail vein or via a cannula implanted in the jugular vein.

  • Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen until analysis.

4. Bioanalytical Method:

  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method for the quantification of the prodrug and its active metabolite in plasma samples due to its high sensitivity and selectivity.

  • Method Validation: The analytical method is validated for parameters such as linearity, accuracy, precision, selectivity, and stability to ensure reliable results.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software (e.g., WinNonlin).

  • Parameters: Key parameters determined include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and bioavailability.

Visualizations

General Workflow for In Vivo Pharmacokinetic Comparison of a Thiazolidine Prodrug and its Parent Drug

G cluster_preclinical Preclinical Study Design cluster_analysis Pharmacokinetic Analysis cluster_comparison Comparative Evaluation AnimalModel Select Animal Model (e.g., Sprague-Dawley Rats) Grouping Divide into Groups (Oral & IV Administration) AnimalModel->Grouping Dosing Administer Parent Drug and Prodrug Grouping->Dosing BloodSampling Collect Blood Samples at Timed Intervals Dosing->BloodSampling Bioanalysis Quantify Drug & Prodrug Concentrations (LC-MS/MS) BloodSampling->Bioanalysis PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, Bioavailability) Bioanalysis->PK_Calc DataComparison Compare Pharmacokinetic Profiles PK_Calc->DataComparison Conclusion Assess Improvement in Bioavailability and Exposure DataComparison->Conclusion

Caption: Workflow for comparing the in vivo pharmacokinetics of a thiazolidine prodrug and its parent compound.

Signaling Pathway of Thiazolidinedione Action

While the focus of this guide is on pharmacokinetics, it is relevant to visualize the mechanism of action for thiazolidinedione-based compounds, which often act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).

TZD Thiazolidinedione (Prodrug Metabolite) PPARg PPARγ TZD->PPARg binds & activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE heterodimerizes with RXR and binds to RXR RXR RXR->PPRE GeneTranscription Target Gene Transcription PPRE->GeneTranscription regulates MetabolicEffects Modulation of Glucose and Lipid Metabolism GeneTranscription->MetabolicEffects leads to

Caption: Simplified signaling pathway of thiazolidinedione action via PPARγ activation.

References

Benchmarking the Anti-inflammatory Properties of Novel Thiazolidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the anti-inflammatory properties of novel thiazolidine (B150603) compounds against established alternatives. The data presented is collated from recent preclinical studies, offering a valuable resource for identifying promising new therapeutic agents. This document details the experimental protocols used to generate the supporting data and visualizes key biological pathways and workflows to contextualize the findings.

Executive Summary

Thiazolidine and its derivatives, particularly thiazolidinones, represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Recent research has focused on their potential as potent anti-inflammatory agents. This guide benchmarks a selection of these novel compounds against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, highlighting their comparative efficacy and mechanisms of action. The presented data indicates that several novel thiazolidine derivatives exhibit potent anti-inflammatory effects, in some cases comparable or superior to benchmark drugs, through mechanisms that include the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nitric oxide (NO), as well as modulation of the NF-κB signaling pathway.

Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory activity of a selection of novel thiazolidine compounds compared to benchmark drugs.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Novel Thiazolidinones
Compound 4j-0.06-[2]
Compound 4k-0.05-[2]
Compound 23a10.52.34.56[3]
Compound 23b10.81.95.68[3]
Compound 24a5.61.523.68[3]
Compound 24b4.51.064.24[3]
Compound 16a>1000.74>135.13[4][5]
Benchmark Drugs
Celecoxib>1000.31>322.58[4][5]
Indomethacin0.215.120.04[6]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.

Table 2: In Vitro Nitric Oxide (NO) Production Inhibitory Activity in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC₅₀ (µg/mL)IC₅₀ (µM)Reference
Novel Thiazolidinones
TZD-OCH₂CH₃65-[7][8]
Compound 157-0.90 ± 0.12[9][10]
Benchmark Drugs
L-NMMA (L-NG-Monomethyl Arginine citrate)-~22.2[11]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of nitric oxide production.

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)% Inhibition of Edema (at 5h)Reference
Novel Thiazolidinones
Compound 4j1075.32-[2]
Compound 4k1082.00-[2]
Compound 3a2048.33-[6]
Compound 3b2055.00-[6]
Compound 13-62.0052.00[12]
Benchmark Drugs
Celecoxib1089.51-[2]
Indomethacin1063.33-[6]
Indomethacin-67.0062.00[12]

% Inhibition of edema is a measure of the reduction in paw swelling compared to a control group.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[13]

  • Materials:

    • Purified ovine COX-1 or human recombinant COX-2 enzyme

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme

    • Arachidonic acid (substrate)

    • TMPD

    • Test compounds and reference inhibitor (e.g., Celecoxib)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and heme.

    • Add various concentrations of the test compound or a vehicle control.

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and TMPD to each well.

    • Measure the absorbance at 590 nm at regular intervals.

    • Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.

    • The IC₅₀ value is calculated from the dose-response curve.

2. Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells.

  • Principle: The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Lipopolysaccharide (LPS)

    • Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

    • Test compounds

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540-550 nm.

    • A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.

    • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group, and the IC₅₀ value is determined.

In Vivo Assay

3. Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

  • Principle: Carrageenan, when injected into the sub-plantar region of a rat's paw, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.

  • Materials:

    • Male Wistar or Sprague-Dawley rats (150-200 g)

    • Carrageenan (1% w/v in sterile saline)

    • Test compounds and reference drug (e.g., Indomethacin)

    • Plethysmometer or digital calipers

  • Procedure:

    • Acclimatize the animals for at least one week before the experiment.

    • Administer the test compounds or the reference drug orally or intraperitoneally at a specified time before the carrageenan injection (e.g., 1 hour).

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the anti-inflammatory action of thiazolidine compounds.

G Experimental Workflow for Anti-inflammatory Compound Screening cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation invitro_start Novel Thiazolidine Compounds cox_assay COX-1/COX-2 Inhibition Assay invitro_start->cox_assay no_assay Nitric Oxide (NO) Production Assay (LPS-stimulated RAW 264.7) invitro_start->no_assay nfkb_assay NF-κB Pathway Modulation Assay invitro_start->nfkb_assay invitro_data IC₅₀ Values & Selectivity Index cox_assay->invitro_data no_assay->invitro_data nfkb_assay->invitro_data invivo_start Lead Compounds from In Vitro Screening invitro_data->invivo_start Compound Selection paw_edema Carrageenan-Induced Paw Edema Model (Rat) invivo_start->paw_edema invivo_data % Inhibition of Edema & Dose-Response paw_edema->invivo_data

Caption: General experimental workflow for screening anti-inflammatory compounds.

G Simplified NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_cytoplasm NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB_cytoplasm->NFkB_nucleus translocates to nucleus NFkB_IkB->NFkB_cytoplasm releases DNA DNA (κB sites) NFkB_nucleus->DNA binds Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes transcription Thiazolidine Novel Thiazolidine Compounds Thiazolidine->IKK inhibit Thiazolidine->NFkB_nucleus inhibit

Caption: Simplified NF-κB signaling pathway and potential targets of thiazolidine compounds.

References

Assessing the Potency of Thiazolidine Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazolidine (B150603) derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery.[1][2] This guide provides a comparative analysis of the cytotoxic potency of various thiazolidine derivatives against several cancer cell lines, supported by experimental data from recent studies (2020-2025). It also details the experimental protocols for key assays and visualizes critical biological pathways and workflows.

Comparative Efficacy of Thiazolidine Derivatives

The anticancer activity of thiazolidine derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The lower the IC50 value, the higher the potency of the compound. The following tables summarize the IC50 values for several recently developed thiazolidine derivatives across a range of cancer cell lines.

Table 1: IC50 Values (in µM) of Selected Thiazolidine Derivatives in Various Cancer Cell Lines

Compound ReferenceMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HCT-116 (Colon)Other Cell LinesStandard Drug (IC50 in µM)
Compound 20 -10--Caco-2 (2), MDA-MB-231 (40)Doxorubicin (3.46, 1.15, 0.98)
Compound 21 0.530.64---Sorafenib (2.24, 3.17)
Compound 24 --6.1-SK-MEL-28, HCT-116Venetoclax (1.5)
Compounds 46, 47, 48, 49 1.56, 1.02, 2.17, 1.32----Erlotinib (4.15)
Hybrid 60 3.06----Parent Compound EP (19.42)
12c·2HCl ---5.4--
13d ---4.9--
12f·2HCl ---4.98--
7d·2HCl ----HeLa (4.55)-
7c 7.788.82-5.77-Sorafenib (7.26, 9.18, 5.47)
6c 8.158.99-7.11-Doxorubicin (6.75, 7.94, 8.07)
Compound 12i -4.4010.06--Lupeol (43.62)

Key Mechanisms of Action

Thiazolidine derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2] A frequently implicated pathway is the PI3K/Akt/mTOR signaling cascade.[3][4][5]

// Nodes GrowthFactor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiazolidine [label="Thiazolidine\nDerivatives", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK [color="#4285F4"]; RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> Akt [color="#4285F4"]; Akt -> mTORC1 [color="#4285F4"]; mTORC1 -> Proliferation [color="#4285F4"]; Akt -> Apoptosis [color="#4285F4"]; Thiazolidine -> PI3K [arrowhead=tee, color="#EA4335", label=" inhibit", fontsize=8, fontcolor="#5F6368"]; Thiazolidine -> Akt [arrowhead=tee, color="#EA4335"]; Thiazolidine -> mTORC1 [arrowhead=tee, color="#EA4335"]; } caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Structure-Activity Relationship (SAR) Insights

The potency of thiazolidine derivatives is significantly influenced by the nature and position of substituents on the thiazolidine ring.[1] SAR studies help in optimizing the lead compounds to enhance their anticancer activity and selectivity.

// Nodes Scaffold [label="Thiazolidine-2,4-dione\nCore Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Modification [label="Chemical Modification\n(e.g., at C5 position)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Derivative [label="New Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="In Vitro Screening\n(e.g., MTT Assay)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="IC50 Data", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="SAR Analysis", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimized [label="Optimized Lead\nCompound", shape=star, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Scaffold -> Modification [color="#5F6368"]; Modification -> Derivative [color="#5F6368"]; Derivative -> Screening [color="#5F6368"]; Screening -> Data [color="#5F6368"]; Data -> Analysis [color="#5F6368"]; Analysis -> Optimized [color="#5F6368"]; Analysis -> Modification [style=dashed, color="#5F6368", label=" feedback", fontsize=8]; } caption: Structure-Activity Relationship (SAR) Workflow.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of experimental results. Below are the methodologies for the key assays used to evaluate the anticancer potency of thiazolidine derivatives.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[6]

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Thiazolidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

  • Treat the cells with various concentrations of the thiazolidine derivatives and incubate for 72 hours.[7]

  • After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[7]

  • Incubate the plates for 1.5 hours at 37°C.[7]

  • Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]

  • Shake the plates on an orbital shaker for 15 minutes.[7]

  • Measure the absorbance at 492 nm using a microplate reader.[7]

Apoptosis Detection (Annexin V-FITC Assay)

This flow cytometry-based assay is used to detect early and late-stage apoptosis.[8]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in the desired cell population using the thiazolidine derivatives.

  • Collect 1-5 x 10^5 cells and wash them twice with cold PBS.[9]

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Analyze the cells by flow cytometry within 1 hour.[10]

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.[1][2][11]

Materials:

  • Treated and untreated cancer cells

  • Phosphate Buffered Saline (PBS)

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 10^6 cells and wash with PBS.[2]

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[2]

  • Incubate on ice for at least 30 minutes.[2]

  • Wash the cells twice with PBS to remove the ethanol.[2]

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 5-10 minutes at room temperature.[2][11]

  • Analyze the samples by flow cytometry, recording at least 10,000 events.[2]

// Nodes Start [label="Start: Thiazolidine\nDerivative Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellCulture [label="Cancer Cell Line\nCulture", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with\nDerivatives", fillcolor="#FBBC05", fontcolor="#202124"]; MTT [label="MTT Assay\n(Cell Viability)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Annexin V/PI Assay\n(Apoptosis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycle [label="PI Staining\n(Cell Cycle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(IC50, % Apoptosis, etc.)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nPotency & Mechanism", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CellCulture [color="#5F6368"]; CellCulture -> Treatment [color="#5F6368"]; Treatment -> MTT [color="#5F6368"]; Treatment -> Apoptosis [color="#5F6368"]; Treatment -> CellCycle [color="#5F6368"]; MTT -> DataAnalysis [color="#5F6368"]; Apoptosis -> DataAnalysis [color="#5F6368"]; CellCycle -> DataAnalysis [color="#5F6368"]; DataAnalysis -> Conclusion [color="#5F6368"]; } caption: General Experimental Workflow.

References

Validation of Thiazolidine Carboxylates as D-Aspartate Oxidase Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of thiazolidine (B150603) carboxylates and other alternative substrates for the enzyme D-aspartate oxidase (DDO), a key player in the metabolism of D-aspartate in the central nervous system and endocrine tissues.[1] Understanding the substrate specificity of DDO is crucial for the development of novel therapeutic strategies targeting D-aspartate levels, which are implicated in various neurological and psychiatric disorders.[1][2]

Performance Comparison of D-Aspartate Oxidase Substrates

D-aspartate oxidase exhibits a high degree of specificity for acidic D-amino acids.[1] The primary endogenous substrate is D-aspartate. N-methyl-D-aspartate (NMDA) also serves as a high-affinity substrate. This section compares the available kinetic data for various substrates of human D-aspartate oxidase (hDDO). It is important to note that direct kinetic data for thiazolidine carboxylates with D-aspartate oxidase is limited in publicly available literature; however, early research has characterized them as excellent substrates for the bovine enzyme.

Table 1: Comparison of Apparent Kinetic Parameters for Human D-Aspartate Oxidase (hDDO) Substrates

SubstrateApparent K_m (mM)Apparent k_cat (s⁻¹)Apparent k_cat/K_m (s⁻¹mM⁻¹)Experimental ConditionsReference
D-Aspartate 0.3481.3239.1pH 8.3, 25°C[3]
N-methyl-D-aspartate (NMDA) 2.7673.626.7pH 8.3, 25°C[3]
D-Glutamate 31.511.30.36pH 8.3, 25°C[3]
D-Asparagine -8.3-pH 8.3, 25°C[3]
cis-Thiazolidine-2,4-dicarboxylate Not ReportedDescribed as "excellent substrate"Not ReportedBeef Kidney DDO

Note: The kinetic parameters for different substrates are often determined under varying experimental conditions, which can influence the absolute values. The data presented here is for comparative purposes, and readers are encouraged to consult the primary literature for specific experimental details.

Thiazolidine Carboxylates as Promising Substrates

For a related enzyme, D-amino acid oxidase, steady-state kinetic analyses revealed that thiazolidine-2-carboxylic acid has a catalytic turnover number similar to that of D-proline, a known substrate for that enzyme. This further supports the potential of thiazolidine derivatives as efficient substrates for amino acid oxidases.

Experimental Protocols

The validation of novel DDO substrates requires robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.

Spectrophotometric Assay for D-Aspartate Oxidase Activity

This assay measures the production of the α-keto acid product, which absorbs light at a specific wavelength.

Materials:

  • Purified D-aspartate oxidase

  • Substrate solutions (e.g., D-aspartate, thiazolidine carboxylate) of varying concentrations

  • Assay buffer: 100 mM sodium pyrophosphate, pH 8.3

  • Spectrophotometer capable of reading in the UV range

  • Quartz cuvettes

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the substrate at the desired concentration in a quartz cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a known amount of purified D-aspartate oxidase.

  • Monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of the expected α-keto acid product (e.g., oxaloacetate from D-aspartate).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • To determine the kinetic parameters (K_m and V_max), repeat the assay with a range of substrate concentrations and fit the data to the Michaelis-Menten equation.

Polarographic (Oxygen Consumption) Assay

This method directly measures the consumption of molecular oxygen, a co-substrate in the DDO-catalyzed reaction.

Materials:

  • Purified D-aspartate oxidase

  • Substrate solutions

  • Assay buffer (as above)

  • Oxygen electrode and chamber

  • Data acquisition system

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add the assay buffer to the oxygen electrode chamber and allow it to equilibrate to the desired temperature.

  • Add the substrate solution to the chamber and record the baseline oxygen level.

  • Initiate the reaction by injecting a known amount of D-aspartate oxidase into the chamber.

  • Monitor the decrease in dissolved oxygen concentration over time.

  • The initial rate of oxygen consumption is proportional to the enzyme activity.

  • Kinetic parameters can be determined by varying the substrate concentration.

HPLC-Based Substrate Depletion or Product Formation Assay

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrate and product over time, providing a highly specific measure of enzyme activity.

Materials:

  • Purified D-aspartate oxidase

  • Substrate solutions

  • Assay buffer

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)

  • Quenching solution (e.g., perchloric acid)

  • Standards for the substrate and expected product

Procedure:

  • Set up the enzymatic reaction as described in the spectrophotometric assay protocol.

  • At various time points, withdraw aliquots of the reaction mixture and immediately stop the reaction by adding a quenching solution.

  • Centrifuge the samples to remove precipitated protein.

  • Analyze the supernatant by HPLC to determine the concentration of the remaining substrate and/or the formed product.

  • Create a standard curve for the substrate and product to quantify their concentrations in the reaction samples.

  • Calculate the reaction rate from the change in concentration over time.

Visualizing the Validation Process

To aid in understanding the experimental workflow and the enzymatic reaction, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_detection Detection Method cluster_analysis Data Analysis Enzyme Purified DDO Reaction Reaction Mixture Enzyme->Reaction Substrate Substrate Solution (Thiazolidine Carboxylate or Alternative) Substrate->Reaction Buffer Assay Buffer Buffer->Reaction Incubation Incubation (Controlled Temperature) Reaction->Incubation Spectro Spectrophotometry (α-keto acid detection) Incubation->Spectro Method 1 Polaro Polarography (O₂ Consumption) Incubation->Polaro Method 2 HPLC HPLC (Substrate/Product Quantification) Incubation->HPLC Method 3 Kinetics Kinetic Parameter Determination (K_m, V_max) Spectro->Kinetics Polaro->Kinetics HPLC->Kinetics DDO_Reaction_Pathway D_Aspartate D-Aspartate DDO D-Aspartate Oxidase (DDO) + FAD D_Aspartate->DDO Thiazolidine Thiazolidine Carboxylate Thiazolidine->DDO Imino_Asp Iminoaspartate DDO->Imino_Asp Imino_Thia Iminothiazolidine DDO->Imino_Thia FADH2 DDO + FADH₂ DDO->FADH2 Oxaloacetate Oxaloacetate Imino_Asp->Oxaloacetate + H₂O Thiazoline Δ¹-Thiazoline-2-carboxylate Imino_Thia->Thiazoline + H₂O NH3 NH₃ H2O H₂O H2O2 H₂O₂ O2 O₂ FADH2->DDO + O₂ → + H₂O₂

References

Safety Operating Guide

Navigating the Disposal of Lysine Thiazolidine Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a procedural framework for the safe disposal of Lysine (B10760008) Thiazolidine (B150603) Carboxylate, a bioactive chemical used in various applications, including cosmetics as a skin conditioning agent and surfactant.[1][2] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes general best practices for similar chemical substances, emphasizing the critical need for adherence to local, state, and federal regulations.

Chemical and Safety Overview

PropertyInformationReference
CAS Number 57762-37-5[1][3]
Molecular Formula C10H21N3O4S[3]
Primary Functions Skin conditioning, Surfactant - Cleansing[2]
GHS Classification Not found[1]
Toxicity Data Not determined[1]

Note: The lack of specific GHS classification and toxicity data underscores the importance of conservative safety measures.

Immediate Safety and Handling Precautions

Before proceeding with any disposal protocol, ensure that appropriate Personal Protective Equipment (PPE) is used. This includes, but is not limited to, protective gloves, chemical-resistant clothing, and eye protection. In the event of a spill, prevent the generation of dust and avoid allowing the substance to enter drains or waterways. Spilled material should be carefully collected and contained for proper disposal.

Step-by-Step Disposal Protocol

The disposal of any chemical, including Lysine Thiazolidine Carboxylate, must be conducted in strict accordance with all applicable environmental regulations. The following steps provide a general yet essential framework for its proper disposal:

  • Consult a Professional: Given the absence of a specific Safety Data Sheet, the first and most critical step is to consult with a licensed professional waste disposal service. They can provide guidance based on the chemical's known properties and the regulatory landscape.

  • Waste Characterization: Work with the waste disposal service to characterize the waste. While this compound may not be explicitly listed as a hazardous material, it is the generator's responsibility to determine if the waste meets the criteria for hazardous waste as defined by local and federal authorities.

  • Proper Containment: Keep the waste this compound in a well-labeled, sealed container. If possible, use the original container. Do not mix this waste with other chemical waste unless explicitly instructed to do so by the disposal service.[4] Empty containers should be handled as if they contain the product itself.[4]

  • Disposal Options:

    • Licensed Waste Disposal Service (Recommended): This is the most reliable and compliant method for disposal.[4]

    • Incineration: In some cases, dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber may be an option. This should only be performed by qualified personnel in a permitted facility.[4]

    • Landfill: Disposal in a landfill is generally not recommended for chemical waste and should only be considered if deemed appropriate and authorized by local regulations and the professional waste disposal service.[4]

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when planning the disposal of this compound, emphasizing safety and compliance in the absence of specific data.

start Start: Disposal of This compound sds_check Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->sds_check no_sds No specific SDS found. Treat as potentially hazardous. sds_check->no_sds No consult_pro Consult a licensed professional waste disposal service. no_sds->consult_pro characterize Characterize waste in accordance with local and federal regulations. consult_pro->characterize containerize Properly label and containerize the waste. Do not mix. characterize->containerize dispose Dispose of waste through the licensed service according to their guidance. containerize->dispose end End: Compliant Disposal dispose->end

References

Essential Safety and Logistical Information for Handling Lysine Thiazolidine Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Lysine thiazolidine (B150603) carboxylate is utilized in the cosmetics industry as a skin conditioning agent and surfactant. While it is suggested to have a low hazard profile, treating it as a potentially hazardous substance is a prudent measure in a laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling Lysine thiazolidine carboxylate in a laboratory setting.[1][2][3][4][5]

Protection Type Recommended Equipment Purpose
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from potential splashes or airborne particles.
Hand Protection Nitrile glovesTo prevent direct skin contact with the substance.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust or aerosols are generated.To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial to ensure the safety of laboratory personnel and the integrity of the research.

1. Preparation and Precaution:

  • Ensure the work area, typically a laboratory fume hood or a well-ventilated space, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and materials before commencing work.

  • Don the appropriate personal protective equipment as outlined in the table above.

2. Handling the Substance:

  • When weighing the solid, perform the task in a fume hood or on a balance with a draft shield to minimize the potential for generating airborne dust.

  • Avoid direct contact with the substance. Use spatulas and other appropriate tools for transfer.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep containers of this compound closed when not in use to prevent contamination and potential exposure.

3. In Case of a Spill:

  • For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

  • For a larger spill, evacuate the area and follow your institution's emergency procedures.

4. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.

  • Remove and properly store or dispose of PPE before exiting the work area.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Work Area (Fume Hood/Ventilated) check_safety Check Safety Equipment (Eyewash/Shower) prep_area->check_safety gather_materials Gather Materials check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Substance (Avoid Dust) don_ppe->weigh transfer Transfer/Dissolve (Avoid Splashing) weigh->transfer keep_closed Keep Container Closed transfer->keep_closed clean_spill Clean Spills Immediately keep_closed->clean_spill wash_hands Wash Hands Thoroughly clean_spill->wash_hands remove_ppe Remove and Store/Dispose PPE wash_hands->remove_ppe

Workflow for Safe Handling of this compound

Disposal Plan: Step-by-Step Procedures

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.[6][7][8][9][10]

1. Waste Identification and Segregation:

  • All waste containing this compound should be considered chemical waste.

  • Segregate this waste from other waste streams (e.g., biological, radioactive, regular trash).

2. Waste Collection and Labeling:

  • Collect waste in a designated, leak-proof container that is compatible with the chemical.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of waste accumulation on the label.

3. Storage of Waste:

  • Store the waste container in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

  • Keep the waste container closed except when adding waste.

4. Final Disposal:

  • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Empty containers that held the substance should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as chemical waste. The rinsed container can then be disposed of according to institutional guidelines.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lysine thiazolidine carboxylate
Reactant of Route 2
Lysine thiazolidine carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.